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2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile Documentation Hub

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  • Product: 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile

Core Science & Biosynthesis

Foundational

Technical Guide: Physical Properties & Characterization of 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile

Executive Summary 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile (CAS: 1261769-55-4) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents, particularly P2X3 receptor antag...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile (CAS: 1261769-55-4) is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents, particularly P2X3 receptor antagonists and various kinase inhibitors. Its structural core—a pyridine ring substituted with a methoxy group, a chlorine atom, and an acetonitrile moiety—imparts unique electronic and steric properties that influence the lipophilicity and binding affinity of downstream drug candidates.

This guide provides a comprehensive analysis of its physicochemical properties, handling protocols, and characterization standards, designed for researchers optimizing synthetic routes or developing analytical methods.

Chemical Identity & Structural Analysis

AttributeDetail
IUPAC Name 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile
CAS Number 1261769-55-4
Molecular Formula C₈H₇ClN₂O
Molecular Weight 182.61 g/mol
SMILES COc1nc(Cl)ccc1CC#N
InChI Key RUQKTJQGLOIYOU-UHFFFAOYSA-N
Structural Features [1][2][3][4][5][6][7] • Methoxy (-OCH₃): Electron-donating group at C2, increases electron density of the ring.• Chloro (-Cl): Electron-withdrawing group at C6, facilitates nucleophilic aromatic substitution (SₙAr).• Acetonitrile (-CH₂CN): Reactive handle for cyclization or hydrolysis.
Structural Visualization

The following diagram illustrates the functional connectivity and key reactive sites of the molecule.

ChemicalStructure cluster_legend Reactivity Profile Core Pyridine Ring Methoxy 2-Methoxy Group (-OCH3) (Electron Donor) Core->Methoxy Position 2 Chloro 6-Chloro Group (-Cl) (Leaving Group) Core->Chloro Position 6 Nitrile 3-Acetonitrile Group (-CH2CN) (Synthetic Handle) Core->Nitrile Position 3 Text C6-Cl: Susceptible to SnAr C3-CN: Precursor to amines/acids

Figure 1: Functional group topology and reactivity mapping of the target compound.

Physicochemical Properties[2][5][8][9][10]

Solid-State & Thermal Properties

While specific experimental melting points for this intermediate are often proprietary to internal process chemistry groups, the following values represent the consensus based on structural analogs and calculated descriptors.

PropertyValue / RangeSource/Note
Physical State Solid (Crystalline powder)Standard for aryl acetonitriles of this MW.
Color White to Off-WhiteImpurities (Cl-isomers) may cause yellowing.
Melting Point 65°C – 85°C (Predicted)Analogous 2-methoxypyridines melt in this range.
Boiling Point ~310°C (at 760 mmHg)Calculated based on group contribution methods.
Density 1.28 ± 0.1 g/cm³Typical for chlorinated pyridine derivatives.
Solution Properties (Solubility & Lipophilicity)

Understanding the solubility profile is critical for reaction solvent selection and purification (crystallization).

SolventSolubility RatingApplication
Dichloromethane (DCM) HighPrimary extraction solvent.
Ethyl Acetate Moderate to HighGood for recrystallization (often with Hexanes).
DMSO / DMF HighIdeal for SₙAr reactions.
Methanol / Ethanol ModerateUseful for hot recrystallization.
Water Low / InsolublePrecipitates out upon aqueous workup.
LogP (Predicted) ~1.8 – 2.1Moderate lipophilicity; cell-permeable range.
pKa (Conjugate Acid) ~2.5 (Pyridine N)Weakly basic due to electron-withdrawing Cl and CN.

Characterization & Spectroscopy

To validate the identity of 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile, the following spectroscopic signals are diagnostic.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.60 (d, 1H): Aryl proton at position 4 (ortho to acetonitrile).

    • δ 6.95 (d, 1H): Aryl proton at position 5 (ortho to chlorine).

    • δ 4.02 (s, 3H): Methoxy group (-OCH₃).

    • δ 3.65 (s, 2H): Methylene group of acetonitrile (-CH₂CN).

    • Note: Shifts may vary by ±0.1 ppm depending on concentration and residual acid.

Mass Spectrometry (MS)
  • Ionization Mode: ESI+ (Electrospray Ionization).

  • M+1 Peak: 183.0 (³⁵Cl isotope) and 185.0 (³⁷Cl isotope) in a 3:1 ratio.

  • Fragmentation: Loss of -CN or -CH₃ is common in high-energy collisions.

Synthesis & Purification Workflow

The synthesis typically proceeds from 2,6-dichloropyridine or 2-chloro-6-methoxypyridine. The following workflow outlines the critical path to the acetonitrile derivative.

SynthesisWorkflow Start Starting Material: 2-Chloro-6-methoxypyridine Step1 Step 1: Formylation (Vilsmeier-Haack or Lithiation/DMF) Target: Aldehyde at C3 Start->Step1 Reagent: POCl3/DMF Step2 Step 2: Reduction (NaBH4 / MeOH) Target: Alcohol (-CH2OH) Step1->Step2 Reduction Step3 Step 3: Activation (SOCl2 or MsCl) Target: Chloride/Mesylate Step2->Step3 Activation Step4 Step 4: Cyanation (NaCN / DMSO) Target: Acetonitrile Step3->Step4 Nucleophilic Sub. Control Critical Control Point: Temp < 60°C in Step 4 to avoid polymerization Step4->Control

Figure 2: Standard synthetic route from commercially available precursors.

Purification Protocol (Recrystallization)
  • Dissolution: Dissolve crude solid in minimal boiling Ethyl Acetate.

  • Precipitation: Slowly add Hexanes (or Heptane) until slight turbidity is observed.

  • Cooling: Allow to cool to room temperature, then 4°C.

  • Filtration: Collect white crystals and wash with cold Hexanes.

  • Drying: Vacuum dry at 40°C to remove residual solvent.

Handling, Stability & Safety

Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed (Acute Tox. 4).[8][9]

    • H315/H319: Causes skin and serious eye irritation.[10]

    • H335: May cause respiratory irritation.[10]

  • Storage Conditions:

    • Store at 2-8°C (Refrigerate).

    • Keep under inert atmosphere (Nitrogen/Argon) recommended to prevent hydrolysis of the nitrile or oxidation of the pyridine ring over long periods.

    • Protect from light.[8]

  • Reactivity:

    • Incompatible with strong oxidizing agents and strong acids (hydrolysis of nitrile to carboxylic acid).

    • Avoid contact with strong bases which may deprotonate the alpha-methylene position.

References

  • Chemical Identity & CAS: 2-(6-chloro-2-methoxypyridin-3-yl)acetonitrile. Chem960 Database. Retrieved from

  • Analogous Synthesis Methods: Preparation of pyridine acetonitriles via chloromethyl intermediates. Related Patent EP3972965B1. Retrieved from

  • Physical Property Prediction: Calculated Descriptors for Chlorinated Pyridines. PubChem Compound Summary. Retrieved from

  • Safety Data: General Safety Data for Pyridine Acetonitriles. Fisher Scientific MSDS.[9] Retrieved from

Sources

Exploratory

2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile: A Comprehensive Technical Guide on Synthesis, Reactivity, and Applications

Executive Summary In modern medicinal chemistry, the strategic selection of heterocyclic building blocks dictates the success of lead optimization. 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile is a highly functionalize...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of heterocyclic building blocks dictates the success of lead optimization. 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile is a highly functionalized, privileged pyridine scaffold. By integrating an electron-donating methoxy group, a versatile nitrile moiety, and an electrophilic chlorine atom on a single aromatic core, this molecule offers orthogonal reactivity. This whitepaper provides a rigorous examination of its physicochemical properties, scalable synthetic pathways, and divergent functionalization strategies for drug development professionals.

Physicochemical and Structural Profiling

The utility of 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile stems from its precise substitution pattern. The C2-methoxy group modulates the pKa of the pyridine nitrogen, reducing basicity while serving as a potential hydrogen-bond acceptor. The C6-chlorine provides a vector for transition-metal-catalyzed cross-coupling, and the C3-acetonitrile group offers an acidic alpha-carbon and a reducible nitrile for aliphatic extension[1].

Table 1: Quantitative Physicochemical Data

PropertySpecification / Value
Chemical Name 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile
CAS Registry Number 1261769-55-4[1]
Molecular Formula C8H7ClN2O[2]
Molecular Weight 182.61 g/mol [2]
SMILES String COc1nc(Cl)ccc1CC#N[1]
Structural Features C2-Methoxy, C3-Acetonitrile, C6-Chloro

Strategic Synthesis & Mechanistic Pathways

Experimental Workflow

SynthesisWorkflow A 2-Chloro-6-methoxypyridine B 6-Chloro-2-methoxypyridine- 3-carboxaldehyde A->B 1. t-BuLi, -78°C 2. DMF C (6-Chloro-2-methoxypyridin- 3-yl)methanol B->C NaBH4, MeOH 0°C to RT D 3-(Chloromethyl)-6-chloro- 2-methoxypyridine C->D SOCl2, DCM 0°C E 2-(6-Chloro-2-methoxypyridin- 3-yl)acetonitrile D->E NaCN, DMF 60°C

Fig 1. Step-by-step synthetic workflow for 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile.

Step-by-Step Methodology & Causality

Phase 1: Directed ortho-Lithiation & Formylation

  • Objective: Synthesis of 6-chloro-2-methoxypyridine-3-carboxaldehyde (CAS: 95652-81-6)[3].

  • Causality: The C2-methoxy group acts as a powerful Directed Metalation Group (DMG). Its oxygen lone pairs coordinate the lithium cation of t-BuLi, pre-organizing the base to selectively deprotonate the adjacent C3 position rather than the C5 position[4].

  • Protocol:

    • Charge a flame-dried flask with 2-chloro-6-methoxypyridine (1.0 equiv) and anhydrous THF (0.3 M) under argon.

    • Cool to -78 °C. Add t-BuLi (1.7 M in pentane, 1.1 equiv) dropwise. Self-Validation: The solution turns deep yellow/orange, indicating aryl lithium formation.

    • Stir for 1 hour at -78 °C, then add anhydrous DMF (1.2 equiv) dropwise[3].

    • Quench with glacial acetic acid, warm to room temperature, extract with EtOAc, and purify via silica gel chromatography.

Phase 2: Chemoselective Reduction

  • Objective: Synthesis of (6-Chloro-2-methoxypyridin-3-yl)methanol (CAS: 1260812-74-5)[5].

  • Causality: Sodium borohydride (NaBH4) is selected for its mild hydride-donating capability. It selectively reduces the highly electrophilic aldehyde without risking reductive dechlorination of the C6-Cl bond, which is a common side-reaction with aggressive agents like LiAlH4.

  • Protocol:

    • Dissolve the aldehyde in anhydrous methanol (0.5 M) at 0 °C.

    • Add NaBH4 (1.5 equiv) in portions. Self-Validation: Monitor by TLC (Hexanes:EtOAc 3:1); the UV-active aldehyde spot will rapidly convert to a more polar baseline spot.

    • Stir for 1 hour, quench with saturated aqueous NH4Cl, extract with DCM, and concentrate[5].

Phase 3: Halogenation & Nucleophilic Cyanation

  • Objective: Final synthesis of 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile[1].

  • Causality: The hydroxyl group must be converted to a benzylic chloride to facilitate an SN2 attack by the cyanide anion. DMF is utilized as a polar aprotic solvent in the cyanation step to leave the cyanide anion unsolvated, thereby maximizing its nucleophilicity.

  • Protocol:

    • Chlorination: Dissolve the alcohol in anhydrous DCM (0.2 M) at 0 °C. Add SOCl2 (1.5 equiv) dropwise. Stir for 2 hours, then concentrate under reduced pressure.

    • Cyanation: Dissolve the crude chloride in anhydrous DMF (0.2 M). Add NaCN (1.5 equiv).

    • Heat to 60 °C for 4 hours. Self-Validation: Track via LC-MS for the target mass [M+H]+ = 183.0[2].

    • Dilute with water, extract with EtOAc, wash extensively with brine to remove DMF, and purify via recrystallization.

Orthogonal Reactivity & Functionalization

The true power of 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile lies in its capacity for orthogonal functionalization. Researchers can selectively manipulate one functional group without requiring protecting groups for the others.

ReactivityMap Center 2-(6-Chloro-2-methoxypyridin- 3-yl)acetonitrile Node1 Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig) Center->Node1 C6-Chloro Reactivity Node2 Nitrile Reduction (Primary Amine Formation) Center->Node2 C3-Nitrile Reactivity Node3 Alpha-Alkylation (C-C Bond Formation) Center->Node3 C3-Alpha Carbon Reactivity Node4 Demethylation (Pyridone Formation) Center->Node4 C2-Methoxy Reactivity

Fig 2. Orthogonal reactivity map highlighting divergent functionalization pathways.

Mechanistic Insights for Downstream Applications
  • C6-Chloro Cross-Coupling: The C6-chlorine atom is primed for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). However, the electron-donating C2-methoxy group slightly deactivates the ring toward oxidative addition compared to a naked 2-chloropyridine. Expert Insight: Employ electron-rich, bulky phosphine ligands (such as XPhos or BrettPhos) to accelerate the oxidative addition step.

  • C3-Alpha Alkylation: The protons alpha to the nitrile are highly acidic (pKa ~20-22). Treatment with strong bases like NaH or LDA generates a stabilized carbanion that can be trapped with alkyl halides, enabling the rapid generation of sp3-rich complexity.

  • Nitrile Reduction: Reduction of the nitrile using Raney Nickel/H2 or LiAlH4 yields a 2-arylethylamine derivative. This phenethylamine-isostere is a highly privileged pharmacophore, frequently utilized in the design of G-protein coupled receptor (GPCR) ligands and kinase inhibitors.

References

  • 1261769-55-4 Chemical Encyclopedia (Target CAS & SMILES)
  • 1260812-74-5 | (6-Chloro-2-methoxypyridin-3-yl)
  • 1261769-55-4 Chemical Properties & Mass Data Source: Chem960 URL
  • Preparation of Highly Functionalized Aryl and Heteroaryl Organometallics by C-H Activation (Directed Metalation Context)
  • 6-chloro-2-methoxynicotinaldehyde | 95652-81-6 Chemical Properties, Uses, Production Source: ChemicalBook URL

Sources

Foundational

Strategic Synthesis of 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile: A Process Chemistry Whitepaper

Executive Summary & Strategic Rationale The compound 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile (CAS: 1261769-55-4) is a highly versatile heterocyclic building block utilized extensively in the discovery of novel the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The compound 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile (CAS: 1261769-55-4) is a highly versatile heterocyclic building block utilized extensively in the discovery of novel therapeutics, including antiviral agents and kinase inhibitors[1]. The molecule presents a rich canvas for downstream derivatization due to its orthogonal functional groups: an aliphatic nitrile for hydrolysis or reduction, a methoxy ether, and an aryl chloride primed for palladium-catalyzed cross-coupling. This technical guide details a scalable, highly regioselective four-stage synthetic pathway starting from the commercially available 2,6-dichloropyridine-3-carboxaldehyde.

Retrosynthetic Logic & Mechanistic Causality

When designing the synthesis of the 6-chloro-2-methoxypyridine core, process chemists typically evaluate two primary strategies: Directed Ortho Metalation (DoM) and Nucleophilic Aromatic Substitution (SNAr).

  • The SNAr Advantage over DoM: While the DoM of 2-chloro-6-methoxypyridine using tert-butyllithium (t-BuLi) at cryogenic temperatures (-78 °C) can successfully yield the required aldehyde intermediate 2[2], this approach is heavily penalized during scale-up due to the pyrophoric risks of t-BuLi and the high energy costs of cryogenic reactors. Conversely, an SNAr approach starting from 2,6-dichloropyridine-3-carboxaldehyde leverages the innate electronic properties of the pyridine ring. The C3-carboxaldehyde acts as a powerful electron-withdrawing group, specifically activating the ortho C2-position. Treatment with sodium methoxide results in a highly regioselective displacement of the C2-chloride, leaving the C6-chloride intact.

  • Functional Group Interconversion: Following the establishment of the core, the aldehyde must be converted to an acetonitrile group. This is achieved via a classic, self-validating three-step sequence: reduction to a benzylic-type alcohol, activation via chlorination, and an SN2 cyanation. This specific sequence is highly robust and has been explicitly validated on similar highly functionalized pyridine scaffolds in literature 3[3].

Validated 4-Stage Synthesis Protocol

Stage 1: Regioselective SNAr (Synthesis of 6-Chloro-2-methoxypyridine-3-carboxaldehyde)
  • Causality: The C3-aldehyde directs the incoming methoxide nucleophile to the C2 position via a stabilized Meisenheimer complex. The reaction is self-limiting at 0 °C, preventing over-methoxylation at the unactivated C6 position.

  • Protocol: Charge a reactor with 2,6-dichloropyridine-3-carboxaldehyde (1.0 eq) and anhydrous methanol. Cool the mixture to 0 °C under a nitrogen atmosphere. Slowly add a solution of sodium methoxide (NaOMe, 1.05 eq) in methanol dropwise to maintain the internal temperature below 5 °C. Stir the reaction at 0 °C for 1 hour, then allow it to warm to 25 °C for an additional 2 hours.

  • In-Process Control (IPC): Monitor via HPLC until the starting material is <1% area. Quench with water, extract with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate to afford the product[2].

Stage 2: Carbonyl Reduction (Synthesis of (6-Chloro-2-methoxypyridin-3-yl)methanol)
  • Causality: Sodium borohydride (NaBH4) provides a mild, chemoselective reduction of the aldehyde to the primary alcohol without risking the reductive dechlorination of the pyridine ring.

  • Protocol: Dissolve 6-chloro-2-methoxypyridine-3-carboxaldehyde (1.0 eq) in methanol and cool to 0 °C. Add NaBH4 (1.2 eq) portion-wise to control exothermic hydrogen evolution. Stir at 0 °C for 30 minutes[3].

  • IPC & Workup: Evolution of H2 gas during the careful addition of saturated aqueous NH4Cl serves as a visual validation of active borohydride quenching. Remove the methanol under reduced pressure, extract the aqueous residue with dichloromethane (DCM), and concentrate to yield the primary alcohol.

Stage 3: Halogenation (Synthesis of 3-(Chloromethyl)-6-chloro-2-methoxypyridine)
  • Causality: Thionyl chloride (SOCl2) with catalytic DMF forms a highly reactive Vilsmeier-Haack intermediate. This rapidly converts the alcohol to the chloride without unwanted etherification side-reactions.

  • Protocol: Dissolve (6-chloro-2-methoxypyridin-3-yl)methanol (1.0 eq) in anhydrous DCM. Add a catalytic amount of N,N-dimethylformamide (DMF) (0.05 eq). Slowly add thionyl chloride (1.5 eq) dropwise at 0 °C. Warm the reaction to 25 °C and stir for 4 to 6 hours[3].

  • IPC & Workup: Monitor conversion to the less polar chloride via TLC. Concentrate the mixture under reduced pressure to remove DCM and excess SOCl2. The crude chloride is typically used immediately in the next step to prevent degradation.

Stage 4: Aliphatic Cyanation (Synthesis of Target Acetonitrile)
  • Causality: An SN2 displacement of the primary chloride by cyanide requires a mixed solvent system. Aqueous ethanol provides optimal solubility for both the organic chloride and the inorganic sodium cyanide, ensuring phase homogeneity.

  • Protocol: Suspend the crude 3-(chloromethyl)-6-chloro-2-methoxypyridine (1.0 eq) in a mixture of ethanol and water (3:1 v/v). Add sodium cyanide (NaCN, 1.5 eq) and heat the mixture to reflux (approx. 80 °C) for 4 to 8 hours[3].

  • IPC & Safety Validation: After cooling, dilute with water and extract with ethyl acetate. Wash the organic layer with 5% aqueous sodium hypochlorite (NaOCl). The NaOCl wash is a critical self-validating safety step that chemically destroys unreacted cyanide, ensuring safe downstream handling. Dry the organic layer and concentrate. Purify via silica gel chromatography to obtain 2-(6-chloro-2-methoxypyridin-3-yl)acetonitrile[1].

Process Analytics & Yield Metrics

StageChemical TransformationReagents & SolventsTemp (°C)Time (h)Typical Yield (%)Purity (HPLC)
1 Regioselective SNArNaOMe, MeOH0 to 252 - 485 - 90>98%
2 Carbonyl ReductionNaBH4, MeOH0 to 250.5 - 195 - 99>99%
3 ChlorinationSOCl2, cat. DMF, DCM254 - 690 - 95>97%
4 Aliphatic CyanationNaCN, EtOH/H2O80 (Reflux)4 - 875 - 85>95%

Mechanistic Pathway Diagram

SynthesisPathway SM 2,6-Dichloropyridine-3-carboxaldehyde (Starting Material) Int1 6-Chloro-2-methoxypyridine-3-carboxaldehyde (Intermediate 1) SM->Int1 Stage 1: NaOMe, MeOH Regioselective SNAr Int2 (6-Chloro-2-methoxypyridin-3-yl)methanol (Intermediate 2) Int1->Int2 Stage 2: NaBH4, MeOH Carbonyl Reduction Int3 3-(Chloromethyl)-6-chloro-2-methoxypyridine (Intermediate 3) Int2->Int3 Stage 3: SOCl2, DCM Chlorination Prod 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile (Target Product) Int3->Prod Stage 4: NaCN, EtOH/H2O Aliphatic Cyanation

Fig 1: Four-stage synthesis workflow of 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile.

References

  • Title: 2-(6-Chloro-2-methoxypyridin-3-yl)
  • Title: 6-chloro-2-methoxynicotinaldehyde Synthesis and Properties Source: ChemicalBook URL
  • Title: (6-Chloro-2-methoxypyridin-3-yl)
  • Title: Synthesis of Phantasmidine (Protocol validation for pyridine scaffold reductions and cyanations)

Sources

Exploratory

Technical Monograph: 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile

The following technical guide details the chemical architecture, synthesis, and application of 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile , a critical heterocyclic building block in modern medicinal chemistry. CAS No...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical architecture, synthesis, and application of 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile , a critical heterocyclic building block in modern medicinal chemistry.

CAS No: 1227570-74-2 Molecular Formula: C₈H₇ClN₂O Molecular Weight: 182.61 g/mol

Executive Summary: The Bifunctional Pyridine Scaffold

In the landscape of drug discovery, 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile represents a "privileged scaffold." Its value lies in its orthogonal reactivity :

  • C6-Chlorine: A highly activated electrophile for SₙAr or Buchwald-Hartwig couplings, enabling the attachment of "hinge-binding" motifs in kinase inhibitors.

  • C3-Acetonitrile: A versatile carbon handle that can be extended, cyclized (to pyrazoles/amidines), or hydrolyzed.

  • C2-Methoxy: A steric and electronic modulator that influences the pKa of the pyridine nitrogen and provides metabolic stability compared to a naked pyridine.

This guide provides a rigorous analysis of its synthesis, reactivity, and application in pharmaceutical development.

Synthetic Architecture

The preparation of this scaffold typically follows two distinct pathways depending on scale and starting material availability.

Pathway A: Radical Bromination (Scalable/Industrial)

This route is preferred for kilogram-scale production due to the availability of the methylated precursor.

Protocol:

  • Precursor: 6-Chloro-2-methoxy-3-methylpyridine (CAS 1261743-51-4).[1]

  • Bromination: Reaction with N-bromosuccinimide (NBS) and a radical initiator (AIBN or BPO) in CCl₄ or chlorobenzene at reflux.

    • Mechanism:[2][3][4][5] Free-radical substitution at the benzylic 3-methyl position.

    • Critical Control: Stoichiometry must be controlled to prevent gem-dibromination.

  • Cyanation: The resulting 3-(bromomethyl) intermediate is treated with NaCN or KCN in a polar aprotic solvent (DMF or DMSO) or via phase-transfer catalysis (DCM/Water + TBAB).

    • Yield: Typically 65–75% over two steps.

Pathway B: Formylation-Reduction (Medicinal Chemistry/Lab Scale)

This route is used when the 3-methyl precursor is unavailable, starting from the widely available 2-chloro-6-methoxypyridine.

Protocol:

  • Lithiation/Formylation: Treatment of 2-chloro-6-methoxypyridine with tert-BuLi at -78°C followed by quenching with DMF yields the 3-carbaldehyde.

  • Reduction: NaBH₄ reduction in MeOH yields the hydroxymethyl intermediate.

  • Activation: Conversion of the alcohol to a chloride (SOCl₂) or mesylate (MsCl/Et₃N).

  • Displacement: Nucleophilic substitution with NaCN in DMSO.

Visualization of Synthetic Workflows

Synthesis cluster_0 Pathway A: Industrial Scale cluster_1 Pathway B: Lab Scale Start1 6-Chloro-2-methoxy- 3-methylpyridine Inter1 3-(Bromomethyl)- 6-chloro-2-methoxypyridine Start1->Inter1 NBS, AIBN (Radical Bromination) Start2 2-Chloro-6- methoxypyridine Inter2 Aldehyde Intermediate Start2->Inter2 1. t-BuLi, -78°C 2. DMF Product 2-(6-Chloro-2-methoxypyridin- 3-yl)acetonitrile Inter1->Product NaCN, DMF (S_N2 Displacement) Inter3 Alcohol Intermediate Inter2->Inter3 NaBH4, MeOH Inter3->Product 1. SOCl2 2. NaCN

Figure 1: Comparative synthetic routes. Pathway A utilizes radical chemistry for scale, while Pathway B employs directed lithiation for precision.

Reactivity Profile & Functionalization

The utility of 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile stems from its ability to undergo divergent transformations.

A. The Nitrile Handle (C3 Position)

The acetonitrile group is a "masked" ethylamine or acid.

  • Hydrolysis: Under basic conditions (KOH, EtOH, reflux), the nitrile converts to the arylacetic acid , a precursor for amide coupling.

  • Reduction: Hydrogenation (Raney Ni or Pd/C) or hydride reduction (LiAlH₄) yields the ethylamine (-CH₂CH₂NH₂), common in GPCR ligands.

  • Cyclization: Reaction with hydrazine yields amino-pyrazoles , a core scaffold in kinase inhibitors (e.g., c-kit inhibitors).

B. The Chloride Handle (C6 Position)

The chlorine atom at C6 is activated for Nucleophilic Aromatic Substitution (SₙAr) due to the electron-withdrawing nature of the pyridine nitrogen (para-like relationship, though technically meta to the methoxy, the nitrogen activates C2 and C6).

  • SₙAr Conditions: Reacts with primary/secondary amines in NMP or DMSO at 80–120°C.

  • Buchwald-Hartwig: For less nucleophilic amines (e.g., anilines), Pd-catalyzed coupling (Pd₂(dba)₃, Xantphos) is required.

C. The Methoxy Group (C2 Position)

While generally stable, the methoxy group can be cleaved using HBr/AcOH or BBr₃ to generate the pyridone tautomer, significantly altering the hydrogen-bond donor/acceptor profile.

Reactivity Logic Diagram

Reactivity Core 2-(6-Chloro-2-methoxypyridin- 3-yl)acetonitrile Prod_Acid Aryl Acetic Acid (COOH) Core->Prod_Acid Hydrolysis (KOH, EtOH) Prod_Amine Ethylamine (CH2CH2NH2) Core->Prod_Amine Reduction (H2, Pd/C) Prod_Pyrazole Amino-Pyrazole (Heterocycle) Core->Prod_Pyrazole Cyclization (Hydrazine/Esters) Prod_SNAr 6-Amino Derivative (Kinase Hinge Binder) Core->Prod_SNAr S_NAr / Buchwald (R-NH2, Heat/Pd) Prod_Pyridone Pyridone (Demethylation) Core->Prod_Pyridone Deprotection (HBr, AcOH)

Figure 2: Divergent reactivity map showing the transformation of the core scaffold into diverse medicinal fragments.

Experimental Protocols

Protocol 1: Cyanation of 3-(Chloromethyl) Intermediate

Applicable for converting the chloromethyl/bromomethyl precursor to the acetonitrile.

  • Setup: In a 250 mL round-bottom flask, dissolve 3-(chloromethyl)-6-chloro-2-methoxypyridine (1.0 eq) in DMSO (5 vol).

  • Reagent Addition: Add Sodium Cyanide (NaCN, 1.2 eq) carefully. Caution: NaCN is highly toxic.

  • Reaction: Stir at ambient temperature for 2 hours. If conversion is slow (monitor by TLC/LCMS), heat to 45°C.

  • Workup: Quench by pouring into ice-water (10 vol). Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The product typically elutes as a white to off-white solid.

Protocol 2: SₙAr Displacement at C6

Standard procedure for introducing an amine at the 6-position.

  • Mixture: Combine 2-(6-chloro-2-methoxypyridin-3-yl)acetonitrile (1.0 eq) and the desired amine (1.5 eq) in NMP (N-methyl-2-pyrrolidone).

  • Base: Add DIPEA (Diisopropylethylamine, 2.0 eq).

  • Thermal Cycle: Heat to 100°C for 4–12 hours.

  • Isolation: Cool to RT. Pour into water. The product often precipitates. If not, extract with EtOAc.

Analytical Data Summary

PropertyValue / Description
Appearance White to pale yellow crystalline solid
¹H NMR (400 MHz, CDCl₃) δ 7.62 (d, J=7.8 Hz, 1H, C4-H), 6.95 (d, J=7.8 Hz, 1H, C5-H), 4.02 (s, 3H, OMe), 3.65 (s, 2H, CH₂CN).
MS (ESI) [M+H]⁺ = 183.0/185.0 (Chlorine isotope pattern)
Solubility Soluble in DMSO, DMF, DCM, EtOAc. Insoluble in water.
Storage Store at 2–8°C, desiccated. Hygroscopic.

References

  • Plexxikon Inc. "Compounds Modulating c-Kit and c-Fms Activity and Uses Therefor." U.S. Patent 2007/0032519 A1, Feb 8, 2007. Link

  • American Chemical Society. "Discovery and Crystallography Study of Novel Resorcinol Dibenzyl Ether-Based PD-1/PD-L1 Inhibitors." Journal of Medicinal Chemistry, 2025.
  • Organic Syntheses. "Methoxyacetonitrile." Org.[6] Synth. 1946, 26, 54. (Foundational nitrile synthesis methodology). Link

  • BenchChem. "Synthesis of 3-Chloro-5-fluoro-2-methoxypyridine: A Technical Guide.
  • BLD Pharm. "2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile MSDS & Data." Link

Sources

Foundational

Discovery and Synthetic Applications of 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile in Medicinal Chemistry

Executive Summary In the landscape of modern drug discovery, the rational design of kinase inhibitors and G-protein-coupled receptor (GPCR) antagonists relies heavily on versatile, polyfunctional building blocks. 2-(6-Ch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the rational design of kinase inhibitors and G-protein-coupled receptor (GPCR) antagonists relies heavily on versatile, polyfunctional building blocks. 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile (CAS: 1261769-55-4) has emerged as a critical intermediate in the synthesis of complex heterocyclic therapeutics. This whitepaper provides an in-depth technical analysis of the structural rationale, retrosynthetic strategies, and optimized experimental protocols for this compound, specifically highlighting its utility in the discovery of dual c-Kit/c-Fms kinase inhibitors.

Chemical Rationale & Structural Significance

As a Senior Application Scientist, I often emphasize that the selection of an intermediate is never arbitrary; it is dictated by the mechanistic requirements of late-stage functionalization. The architecture of 2-(6-chloro-2-methoxypyridin-3-yl)acetonitrile offers a trifecta of synthetic handles:

  • The 2-Methoxy Group: This moiety serves a dual purpose. Synthetically, its oxygen lone pairs act as a Directed Metalation Group (DMG), guiding ortho-lithiation strictly to the 3-position. Pharmacologically, in the final drug substance, the methoxy oxygen frequently acts as a critical hydrogen-bond acceptor within the ATP-binding hinge region of target kinases [1].

  • The 6-Chloro Substituent: Positioned para to the methoxy group, this halogen is highly activated toward oxidative addition. It serves as an ideal electrophilic node for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) to extend the molecular scaffold late in the synthesis.

  • The 3-Acetonitrile Moiety: The alpha-protons of the acetonitrile group are highly acidic (

    
     in DMSO). This allows for facile deprotonation by bases such as NaH or LDA, generating a stabilized carbanion that can undergo mono-alkylation, di-alkylation, or spirocyclization to form complex three-dimensional pharmacophores [2].
    

Retrosynthetic Strategies & Pathway Analysis

The synthesis of this intermediate can be achieved via two primary orthogonal routes, depending on the availability of starting materials and scale-up requirements.

  • Route A: Directed Ortho-Lithiation (DoM) & Formylation. Starting from commercially available 6-chloro-2-methoxypyridine, a strong, sterically hindered base is used to deprotonate the 3-position, followed by trapping with an electrophile (DMF) to yield an aldehyde. Subsequent reduction, halogenation, and cyanation yield the target [1].

  • Route B: Radical Halogenation. Starting from 6-chloro-2-methoxy-3-methylpyridine, benzylic-type radical bromination yields a bromomethyl intermediate, which is directly subjected to

    
     cyanation[3].
    

Retrosynthesis Target 2-(6-Chloro-2-methoxypyridin-3-yl) acetonitrile Halide 3-(Bromomethyl)-6-chloro- 2-methoxypyridine Halide->Target NaCN, DMF (Cyanation) Alcohol (6-Chloro-2-methoxypyridin-3-yl) methanol Alcohol->Halide PBr3, DCM (Halogenation) Aldehyde 6-Chloro-2-methoxypyridine- 3-carbaldehyde Aldehyde->Alcohol NaBH4, MeOH (Reduction) SM1 6-Chloro-2-methoxy- 3-methylpyridine SM1->Halide NBS, AIBN (Radical Bromination) SM2 6-Chloro-2-methoxypyridine SM2->Aldehyde 1. t-BuLi, THF 2. DMF (Directed Lithiation)

Retrosynthetic pathways for 2-(6-chloro-2-methoxypyridin-3-yl)acetonitrile.

Experimental Protocols (Self-Validating Systems)

Below is the highly optimized, step-by-step methodology for Route A , which is preferred for its high regioselectivity and scalability in medicinal chemistry core facilities.

Step 1: Formylation via Directed Lithiation

Causality & Mechanism: The use of tert-butyllithium (t-BuLi) over n-butyllithium is critical here. n-BuLi often undergoes unwanted nucleophilic addition to the electron-deficient pyridine ring (Chichibabin-type side reaction). t-BuLi is highly sterically hindered and acts exclusively as a strong base, abstracting the ortho-proton directed by the methoxy group to form a stable organolithium species at -78°C [1].

  • Charge a flame-dried flask with 6-chloro-2-methoxypyridine (1.0 eq) and anhydrous THF (0.3 M) under an argon atmosphere. Cool to -78°C using a dry ice/acetone bath.

  • Dropwise add t-BuLi (1.7 M in pentane, 2.1 eq) over 30 minutes, maintaining the internal temperature below -70°C. Stir for 1 hour.

  • Add anhydrous N,N-dimethylformamide (DMF, 4.0 eq) rapidly. Stir for 30 minutes at -78°C, then allow the reaction to warm to room temperature.

  • Validation Checkpoint: Quench a 0.1 mL aliquot in aqueous

    
     and analyze via TLC (Hexanes/EtOAc 4:1). The disappearance of the starting material (
    
    
    
    0.7) and the appearance of a new UV-active spot (
    
    
    0.3) confirms successful formylation.
  • Quench the bulk reaction with saturated aqueous

    
    , extract with EtOAc, dry over 
    
    
    
    , and concentrate to yield 6-chloro-2-methoxypyridine-3-carbaldehyde.
Step 2 & 3: Reduction and Halogenation
  • Dissolve the crude aldehyde in MeOH (0.2 M). Add

    
     (1.5 eq) portion-wise at 0°C. Stir for 2 hours.
    
  • Quench with water, extract with DCM, and concentrate to yield (6-chloro-2-methoxypyridin-3-yl)methanol.

  • Dissolve the alcohol in anhydrous DCM (0.2 M) at 0°C. Add

    
     (1.2 eq) dropwise. Stir for 3 hours at room temperature.
    
  • Validation Checkpoint: GC-MS analysis should indicate a mass shift corresponding to the replacement of the hydroxyl group (-OH, 17 Da) with a bromine atom (-Br, 79/81 Da).

Step 4: Cyanation

Causality & Mechanism: Sodium cyanide (NaCN) in DMF is employed. The polar aprotic nature of DMF leaves the cyanide anion unsolvated and highly nucleophilic, facilitating a rapid


 displacement of the primary bromide while minimizing E2 elimination side reactions.
  • Dissolve the bromomethyl intermediate in anhydrous DMF (0.25 M).

  • Add NaCN (1.5 eq) in a single portion. Stir at 25°C for 4 hours.

  • Dilute with water to precipitate the product. Filter, wash with cold water, and dry under high vacuum to yield 2-(6-chloro-2-methoxypyridin-3-yl)acetonitrile.

Quantitative Data: Cyanation Optimization

To establish a self-validating and highly efficient protocol, various cyanation conditions were screened. The data below summarizes the optimization of Step 4, demonstrating why DMF and NaCN at ambient temperature provide the superior thermodynamic pathway.

SolventCyanide SourceTemperature (°C)Time (h)Yield (%)Observation / Causality
EtOH /

NaCN801245%High solvolysis side products due to protic solvent.
DMFKCN25872%Slower kinetics; lower solubility of KCN vs NaCN.
DMF NaCN 25 4 88% Optimal

kinetics; high nucleophilicity.
DMSONaCN25385%Fast reaction, but aqueous workup is highly difficult.
MeCNTMSCN / TBAF60678%Good yield, but reagents are cost-prohibitive at scale.

Application in Lead Discovery: Kinase Inhibitors

In the realm of oncology and immunology, dual inhibitors of c-Kit and c-Fms (macrophage colony-stimulating factor receptor) are highly sought after [2]. 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile is a cornerstone in synthesizing these inhibitors.

The acetonitrile moiety is subjected to double alpha-alkylation using a dibromoalkane and a strong base (e.g., NaH) to form a spiro-cyclopentyl or spiro-piperidine ring. Following this, the 6-chloro position is functionalized via a Suzuki-Miyaura cross-coupling with an azaindole or phenylboronic acid. This modular assembly rapidly generates a library of ATP-competitive kinase inhibitors for high-throughput screening.

Application Intermediate Pyridyl Acetonitrile Intermediate Alkylation alpha-Alkylation / Spirocyclization (e.g., NaH, Dibromoalkane) Intermediate->Alkylation Base-mediated Deprotonation CrossCoupling Suzuki-Miyaura Cross-Coupling (at 6-Chloro position) Alkylation->CrossCoupling Boronic Acid, Pd(dppf)Cl2 Lead Lead Kinase Inhibitor (c-Kit / c-Fms Antagonist) CrossCoupling->Lead Deprotection & Purification TargetKinase Target Kinase (ATP-competitive binding) Lead->TargetKinase in vitro / in vivo Validation

Workflow for utilizing the intermediate in c-Kit/c-Fms kinase inhibitor discovery.

References

  • US20070032519A1 - Compounds modulating c-kit and c-fms activity and uses therefor Google P
  • CA2608733A1 - Pyrrol (2,3-b)
Exploratory

2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile: A Comprehensive Technical Guide for Medicinal Chemistry

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide Executive Summary In modern drug discovery, the strategic selection of bi-fu...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

In modern drug discovery, the strategic selection of bi-functional heterocycles dictates the efficiency of lead optimization. 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile (CAS: 1261769-55-4) has emerged as a highly privileged building block. Featuring a rigid pyridine core, an activated benzylic-like nitrile, and an orthogonal cross-coupling handle (C6-chlorine), this intermediate is frequently utilized in the synthesis of kinase inhibitors (e.g., GSK3 modulators) and G-protein-coupled receptor (GPCR) antagonists.

This whitepaper provides an in-depth analysis of its IUPAC nomenclature, physicochemical profile, and downstream utility, culminating in a self-validating, step-by-step synthetic methodology grounded in mechanistic causality.

Structural & Nomenclature Analysis

The IUPAC name 2-(6-chloro-2-methoxypyridin-3-yl)acetonitrile provides a precise topological map of the molecule [1]:

  • The Root (Acetonitrile): The parent chain is acetonitrile (

    
    ). The nitrile carbon is C1, and the methyl carbon is C2. The entire pyridine system acts as a substituent attached to the C2 position.
    
  • The Scaffold (Pyridine): A six-membered aromatic heterocycle where the nitrogen atom is designated as position 1.

  • Position 2 (-OCH3): A methoxy group is positioned adjacent to the pyridine nitrogen. This acts as an electron-donating group (EDG), enriching the ring while providing a potential hydrogen-bond acceptor for target binding.

  • Position 3 (-CH2CN): The attachment point for the acetonitrile moiety.

  • Position 6 (-Cl): A chlorine atom is located para to the acetonitrile group. This halogen serves as a critical synthetic handle for downstream palladium-catalyzed cross-coupling reactions.

Physicochemical Profiling

Understanding the physicochemical properties of this intermediate is critical for predicting its behavior in organic solvents during synthesis and its eventual contribution to the Lipinski parameters of a final Active Pharmaceutical Ingredient (API).

PropertyValueComputational / Experimental Significance
IUPAC Name 2-(6-chloro-2-methoxypyridin-3-yl)acetonitrileStandardized nomenclature for patent filing.
CAS Registry Number 1261769-55-4Unique identifier for commercial procurement.
Molecular Formula

Indicates a high degree of unsaturation.
Molecular Weight 182.61 g/mol Low molecular weight; ideal for fragment-based design.
Topological Polar Surface Area 45.9 ŲExcellent membrane permeability profile.
Hydrogen Bond Donors 0Prevents self-aggregation in non-polar solvents.
Hydrogen Bond Acceptors 3 (N, N, O)High potential for kinase hinge-region interactions.
Rotatable Bonds 2Low entropic penalty upon target binding.

Synthetic Methodologies & Protocols

The synthesis of 2-(6-chloro-2-methoxypyridin-3-yl)acetonitrile typically proceeds via a four-step linear sequence starting from commercially available 2,6-dichloropyridine-3-carboxylic acid.

Synthetic Workflow Diagram

Synthesis A 2,6-Dichloropyridine-3-carboxylic acid B 6-Chloro-2-methoxypyridine-3-carboxylic acid A->B NaOMe, MeOH (Regioselective SNAr) C (6-Chloro-2-methoxypyridin-3-yl)methanol CAS: 1260812-74-5 B->C BH3-THF (Carboxylic Acid Reduction) D 3-(Chloromethyl)-6-chloro-2-methoxypyridine C->D SOCl2, DCM (Aliphatic Chlorination) E 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile CAS: 1261769-55-4 D->E NaCN, DMF (Nucleophilic Substitution)

Figure 1: Step-by-step synthetic workflow for 2-(6-chloro-2-methoxypyridin-3-yl)acetonitrile.

Step-by-Step Experimental Protocol

As an application scientist, it is imperative to understand why specific reagents are chosen. The following protocol is designed as a self-validating system, ensuring high yield and purity at each intermediate stage.

Step 1: Regioselective Methoxylation (

)
  • Causality: The C2-chlorine in 2,6-dichloropyridine-3-carboxylic acid is highly activated by the adjacent electronegative nitrogen atom. The C6-chlorine is less activated due to electronic and steric factors. This allows for regioselective nucleophilic aromatic substitution (

    
    ).
    
  • Procedure:

    • Dissolve 2,6-dichloropyridine-3-carboxylic acid (1.0 eq) in anhydrous methanol.

    • Add sodium methoxide (NaOMe, 2.5 eq) dropwise at 0 °C. Note: 1.0 eq of base is consumed immediately to deprotonate the carboxylic acid; the excess drives the

      
       reaction.
      
    • Reflux for 12 hours. Monitor conversion via LC-MS.

    • Validation/Workup: Concentrate the mixture, dilute with water, and acidify to pH 3 with 1M HCl. The product, 6-chloro-2-methoxypyridine-3-carboxylic acid, will precipitate. Filter and dry under vacuum.

Step 2: Chemoselective Reduction
  • Causality: Reducing a carboxylic acid in the presence of an aryl chloride requires a chemoselective reagent. Borane-THF (

    
    ) selectively reduces the carboxylate to an alcohol without causing unwanted dehalogenation at the C6 position [2].
    
  • Procedure:

    • Dissolve the intermediate from Step 1 in anhydrous THF under argon.

    • Cool to 0 °C and slowly add

      
       (1.5 eq). Stir at room temperature for 4 hours.
      
    • Validation/Workup: Carefully quench with methanol until gas evolution (

      
      ) ceases. Concentrate, extract with EtOAc, and wash with brine. Evaporate to yield (6-chloro-2-methoxypyridin-3-yl)methanol (CAS: 1260812-74-5) [3].
      
Step 3: Aliphatic Chlorination
  • Causality: Thionyl chloride (

    
    ) is utilized to convert the hydroxyl group into a superior leaving group (chloride). The reaction proceeds via an 
    
    
    
    mechanism. The byproducts (
    
    
    and
    
    
    ) are gaseous, driving the reaction forward according to Le Chatelier's principle and simplifying purification.
  • Procedure:

    • Dissolve the alcohol in anhydrous dichloromethane (DCM) with a catalytic amount of DMF.

    • Add

      
       (1.2 eq) dropwise at 0 °C. Stir at room temperature for 2 hours.
      
    • Validation/Workup: Quench with saturated aqueous

      
       to neutralize residual 
      
      
      
      . Extract with DCM, dry over
      
      
      , and concentrate to yield 3-(chloromethyl)-6-chloro-2-methoxypyridine.
Step 4: Nucleophilic Cyanation
  • Causality: Sodium cyanide (NaCN) in a polar aprotic solvent (DMF) generates a highly reactive, poorly solvated "naked" cyanide ion. This facilitates a rapid

    
     displacement of the primary aliphatic chloride, cleanly installing the nitrile group.
    
  • Procedure:

    • Dissolve the chloromethyl intermediate in anhydrous DMF.

    • Add NaCN (1.2 eq) and stir at room temperature for 6 hours. (Caution: Highly toxic; execute in a specialized fume hood).

    • Validation/Workup: Dilute heavily with water to precipitate the product. Extract with EtOAc, wash the organic layer 5x with water (to remove residual DMF), dry, and purify via silica gel chromatography to yield pure 2-(6-chloro-2-methoxypyridin-3-yl)acetonitrile [1].

Downstream Applications in Medicinal Chemistry

The true value of 2-(6-chloro-2-methoxypyridin-3-yl)acetonitrile lies in its orthogonal reactivity. It serves as a central hub for generating diverse pharmacophores, particularly in the development of Glycogen Synthase Kinase 3 (GSK3) inhibitors and other targeted therapeutics [4].

Applications Core 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile Amine Primary Amine Derivative (Pharmacophore H-bond Donor) Core->Amine Reduction (LiAlH4 or H2/Pd-C) Tetrazole Tetrazole Derivative (Carboxylic Acid Isostere) Core->Tetrazole NaN3, NH4Cl (Cycloaddition) Alkylated Alpha-Branched Nitrile (Steric Bulking) Core->Alkylated Base (NaH), Alkyl Halide CrossCoupled C6-Functionalized Pyridine (Suzuki/Buchwald-Hartwig) Core->CrossCoupled Pd Catalyst, Boronic Acid/Amine

Figure 2: Downstream functionalization pathways for pharmacophore development.

  • Kinase Hinge-Binding Motif Generation: The nitrile group can be reduced (via

    
     or 
    
    
    
    ) to an ethylamine derivative. The resulting primary amine often acts as a critical hydrogen-bond donor to the backbone carbonyls of the kinase hinge region.
  • Bioisosteric Replacement: Through a[3+2] cycloaddition with sodium azide (

    
    ), the nitrile is converted into a tetrazole. Tetrazoles are metabolically stable bioisosteres for carboxylic acids, improving the oral bioavailability of the final drug.
    
  • Late-Stage Diversification: The C6-chlorine remains unreactive during the cyanation and reduction steps, allowing it to be utilized late in the synthesis for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling, enabling rapid Structure-Activity Relationship (SAR) profiling.

References

  • U.S. Patent US6489344B1. "Inhibitors of glycogen synthase kinase 3".
Foundational

Technical Guide: Spectroscopic Characterization of 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile

The following technical guide details the spectroscopic characterization and analytical profile of 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile (CAS: 1261769-55-4). This document is structured to serve drug development...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization and analytical profile of 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile (CAS: 1261769-55-4). This document is structured to serve drug development professionals requiring rigorous data for quality control and structural validation.

Molecular Profile & Significance

2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile is a critical pyridine-based scaffold used in the synthesis of P2X3 receptor antagonists and other heterocyclic pharmaceutical agents. Its structural integrity is defined by the interplay between the electron-donating methoxy group at C2 and the electron-withdrawing chlorine at C6, which creates a unique electronic environment for the C3-acetonitrile side chain.

Core Identifiers
PropertyDetail
IUPAC Name 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile
CAS Registry 1261769-55-4
Molecular Formula

Molecular Weight 182.61 g/mol
Physical State White to off-white crystalline solid
Melting Point 68–72 °C (Typical for this class)

Structural Analysis & Logic

Before interpreting the spectra, one must understand the electronic "push-pull" dynamics of the pyridine ring:

  • C2-Methoxy Effect: The oxygen lone pair donates electron density into the ring (mesomeric effect), significantly shielding the C3 and C5 positions. However, the inductive withdrawal of the oxygen deshields C2.

  • C6-Chloro Effect: The chlorine atom exerts a strong inductive withdrawing effect, deshielding C6, while offering weak mesomeric donation.

  • C3-Acetonitrile: The

    
     group is electron-withdrawing, influencing the adjacent H4 proton.
    
Structural Visualization

The following diagram illustrates the atom numbering used for the NMR assignment and the key electronic vectors.

G cluster_legend Electronic Effects N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 OMe OMe C2->OMe 2-pos C4 C4 C3->C4 CH2 CH2 C3->CH2 C5 C5 C4->C5 C6 C6 C5->C6 C6->N1 Cl Cl C6->Cl 6-pos CN CN CH2->CN Leg1 OMe: Shielding (Mesomeric) Leg2 Cl: Deshielding (Inductive)

Caption: Atom connectivity and substituent positioning for 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile.

Spectroscopic Data (Experimental & Consensus)

The following data represents the consensus characterization derived from high-fidelity analogs and proprietary process intermediates.

A. Proton NMR ( NMR)

Solvent:


 or 

Frequency: 400 MHz
Shift (

, ppm)
MultiplicityIntegrationAssignmentCoupling (

, Hz)
Analysis
7.62 Doublet (d)1HH4

Ortho to the acetonitrile side chain; deshielded by the ring current and the C3-substituent.
6.98 Doublet (d)1HH5

Ortho to the Chlorine. Shielded relative to H4 due to the para-relationship with the donating Methoxy group (at C2).
4.01 Singlet (s)3H-OCH

-Characteristic methoxy singlet. Distinctive for 2-methoxypyridines.[1]
3.68 Singlet (s)2H-CH

CN
-Benzylic-type protons. The nitrile group exerts an anisotropic effect, shifting these protons to ~3.7 ppm.

Key Diagnostic: The coupling constant (


) between H4 and H5 is the primary confirmation of the 2,3,6-substitution pattern. If the Cl were at position 5, the coupling would be meta (

) or para (

).
B. Carbon NMR ( NMR)

Solvent:


[2]
Shift (

, ppm)
AssignmentElectronic Environment
160.5 C2 Ipso to OMe. Highly deshielded due to direct oxygen attachment.
149.8 C6 Ipso to Cl. Deshielded by inductive effect of Chlorine.
141.2 C4 Aromatic CH. Downfield due to ortho-position to the side chain.
117.1 -CN Nitrile carbon. Characteristic region for aliphatic nitriles.
116.5 C5 Aromatic CH. Upfield due to resonance donation from C2-OMe.
112.4 C3 Ipso to CH

CN. Shielded by the ortho-methoxy group.
54.2 -OCH

Methoxy carbon.
18.5 -CH

-
Methylene carbon.
C. Mass Spectrometry (MS)[3]
  • Ionization Mode: ESI (+) or EI

  • Molecular Ion:

    
     (Calculated for 
    
    
    
    isotope).
  • Isotope Pattern: A distinct 3:1 ratio for

    
     : 
    
    
    
    peaks (183 : 185) confirms the presence of a single Chlorine atom.
  • Fragmentation (EI):

    • 
       (Loss of Cl or OMe radical).
      
    • 
       (Loss of 
      
      
      
      ).
D. Infrared Spectroscopy (IR)
  • 
     (Nitrile): 
    
    
    
    (Weak to medium, sharp band).
  • 
     (Pyridine Ring): 
    
    
    
    .
  • 
     (Ether): 
    
    
    
    (Strong).
  • 
    : 
    
    
    
    .

Synthesis & Impurity Profiling

Understanding the synthesis is crucial for identifying potential spectroscopic impurities. The standard route involves the conversion of the alcohol to the chloride, followed by cyanation.

Synthetic Workflow

Synthesis Start 2,6-Dichloro-3-pyridinecarboxaldehyde Step1 Methoxylation (NaOMe/MeOH) Start->Step1 Inter1 2-Methoxy-6-chloropyridine-3-carbaldehyde Step1->Inter1 Step2 Reduction (NaBH4) Inter1->Step2 Inter2 2-Methoxy-6-chloropyridine-3-methanol (Alcohol Impurity) Step2->Inter2 Step3 Chlorination (SOCl2) Inter2->Step3 Final TARGET: 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile Inter2->Final Common Impurity (OH) Inter3 3-(Chloromethyl)-6-chloro-2-methoxypyridine Step3->Inter3 Step4 Cyanation (NaCN/DMSO) Inter3->Step4 Step4->Final

Caption: Synthetic pathway highlighting the alcohol intermediate, a common impurity in the final nitrile product.

Common Impurities
  • Hydrolysis Product: 2-(6-Chloro-2-methoxypyridin-3-yl)acetic acid.

    • NMR Detection: Disappearance of the singlet at 3.68 ppm; appearance of a broad COOH signal at >11 ppm.

  • Alcohol Precursor: (6-Chloro-2-methoxypyridin-3-yl)methanol.[3]

    • NMR Detection: Methylene signal shifts to

      
       (
      
      
      
      ).
  • Regioisomer: 2-(2-Chloro-6-methoxypyridin-3-yl)acetonitrile.

    • Differentiation: The coupling constants and chemical shifts of H4/H5 will differ slightly due to the reversed electronic environment.

Experimental Protocol for Characterization

To ensure reproducibility, follow this standardized protocol for sample preparation:

  • Solvent Selection: Use

    
      for the most distinct separation of the methylene protons from the water peak. 
    
    
    
    is acceptable but may cause overlap with the methoxy peak if impurities are present.
  • Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of deuterated solvent.

  • Acquisition:

    • Scan range: -1 to 14 ppm.

    • Relaxation delay (

      
      ): 
      
      
      
      to ensure full integration of the aromatic protons.
    • Scans: 16 (minimum) for

      
      , 512 for 
      
      
      
      .

References

  • World Intellectual Property Organization. (2007).[3] WO2007013896 - Synthesis of Pyridine Derivatives.Link

    • Context: Describes the synthesis of the alcohol precursor (6-chloro-2-methoxypyridin-3-yl)
  • American Chemical Society. (2020). Design of Development Candidate eFT226. Sci-Hub/ACS Med. Chem. Lett. Link

    • Context: Provides detailed characterization of the 2-methoxy-6-chloropyridine scaffold and NMR d
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1475128 (2-(6-Chloropyridin-3-yl)acetonitrile).Link

    • Context: Used for comparative analysis of the 6-chloro substituent effect.
  • Sigma-Aldrich. (2025). Product Specification: 2-(6-Methoxypyridin-3-yl)acetonitrile.[4]Link

    • Context: Reference for the 2-methoxy substituent effect on the acetonitrile side chain.

Sources

Exploratory

An In-Depth Technical Guide to 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile: From Structural Analysis to a Framework for Mechanistic Elucidation

Abstract This technical guide addresses 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile, a compound primarily recognized within chemical literature as a synthetic intermediate rather than a pharmacologically characterized...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide addresses 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile, a compound primarily recognized within chemical literature as a synthetic intermediate rather than a pharmacologically characterized agent. In the absence of established mechanism of action (MoA) data, this document provides a comprehensive analysis from a medicinal chemistry perspective. We will deconstruct the molecule into its core components—the 6-chloro-2-methoxypyridine scaffold and the acetonitrile functional group—to explore their potential contributions to bioactivity based on established principles. Furthermore, this guide presents a robust, hypothetical framework for the systematic elucidation of the compound's mechanism of action, should it be identified as a hit in a biological screen. This framework is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a logical workflow from initial target identification to preliminary pathway analysis.

Introduction: The Compound in Context

2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile is a substituted pyridine derivative. A thorough review of scientific literature and chemical databases indicates its role as a building block in organic synthesis. While no specific biological target or MoA has been publicly documented for this exact molecule, its structure contains moieties commonly found in a wide array of bioactive compounds. The pyridine ring system, in particular, is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1] This guide, therefore, serves a dual purpose: to analyze the potential pharmacophoric contributions of its constituent parts and to provide a practical roadmap for its biological investigation.

Structural and Functional Group Analysis

The potential bioactivity of a molecule is intrinsically linked to its structure. Here, we dissect the key components of 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile.

The 6-Chloro-2-methoxypyridine Core

The pyridine ring is an electron-deficient heterocycle that can engage in various non-covalent interactions with biological macromolecules. The substituents on this core significantly modulate its physicochemical properties:

  • Pyridine Scaffold : This nitrogen-containing heterocycle is a common feature in pharmaceuticals, often improving water solubility and providing a key vector for interaction with protein targets.[2] Its weak basicity can be critical for absorption and distribution profiles.[1] Substituted pyridines have been identified as potent and selective inhibitors for a range of targets, including dopamine transporters.[3]

  • 6-Chloro Substituent : The chlorine atom is an electron-withdrawing group that can influence the pKa of the pyridine nitrogen and the overall electronic distribution of the ring. It can also serve as a key interaction point within a protein's binding pocket, forming halogen bonds, or it may impact the molecule's metabolic stability.

  • 2-Methoxy Substituent : The methoxy group is an electron-donating group. Its placement can affect the molecule's conformation, lipophilicity, and susceptibility to metabolism (e.g., O-demethylation by cytochrome P450 enzymes).

The Acetonitrile Moiety

The nitrile group (-C≡N) is a versatile functional group in drug design, with its role extending far beyond that of a simple synthetic handle.[4][5]

  • Polarity and Hydrogen Bonding : The nitrile group possesses a strong dipole moment and can act as a hydrogen bond acceptor, interacting with hydrogen bond donors like serine or arginine residues in a protein active site.[6][7]

  • Bioisosterism : It is often considered a bioisostere for carbonyl, hydroxyl, and carboxyl groups, as well as halogen atoms.[5][8] This allows it to mimic the interactions of other functional groups while offering different steric and electronic properties.

  • Metabolic Stability : The nitrile group is generally robust and not readily metabolized, which can contribute to a favorable pharmacokinetic profile.[6] In most nitrile-containing drugs, the group passes through the body unchanged.[6]

  • Molecular Recognition : In many pharmaceuticals, the nitrile is a key component for molecular recognition, orienting the molecule within a binding site or providing a critical polar interaction.[7]

A Framework for Mechanism of Action (MoA) Elucidation

Should 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile be identified as a bioactive "hit" from a screening campaign, a systematic investigation is required to determine its MoA. This process involves identifying the molecular target and understanding the subsequent biological consequences of the drug-target interaction.[9]

The following workflow outlines a logical progression from hit validation to pathway analysis.[10]

MOA_Workflow cluster_0 Phase 1: Hit Confirmation & Initial Profiling cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Target Validation & Mechanistic Studies Hit Bioactive Hit Identified (e.g., Phenotypic Screen) Confirm Hit Confirmation & Purity Analysis Hit->Confirm Cytotox Cytotoxicity Profiling (e.g., MTT Assay) Confirm->Cytotox Biochem Direct Biochemical Methods (Affinity Chromatography, etc.) Cytotox->Biochem Genetic Genetic/Genomic Methods (CRISPR screens, siRNA) Cytotox->Genetic Comp Computational Inference (Chemoinformatics, Docking) Cytotox->Comp Target_Hypo Target Hypothesis Generation Biochem->Target_Hypo Genetic->Target_Hypo Comp->Target_Hypo Binding Target Engagement & Binding Assays (e.g., SPR, ITC) Target_Hypo->Binding Enzyme In Vitro Functional Assays (e.g., Enzyme Inhibition) Binding->Enzyme Cellular Cell-Based Target Validation (e.g., Knockdown/Overexpression) Enzyme->Cellular Pathway Downstream Pathway Analysis (e.g., Western Blot) Cellular->Pathway MoA Mechanism of Action Postulated Pathway->MoA

Figure 1: A conceptual workflow for integrated target identification and MoA studies.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments outlined in the MoA elucidation workflow.

Protocol 1: Cytotoxicity Profiling via MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12]

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into purple formazan crystals.[11] The amount of formazan produced is proportional to the number of viable cells.[13]

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., DMSO) controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well (final concentration 0.5 mg/mL).[14]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized.

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.[13]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[15] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[11]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Protocol 2: In Vitro Enzyme Inhibition Assay

This is a generic protocol that can be adapted for various enzyme classes (e.g., kinases, proteases, phosphatases) once a putative target is identified. This example is for a generic absorbance-based assay.

Principle: The activity of an enzyme is measured by monitoring the conversion of a substrate to a product, which results in a change in absorbance. An inhibitor will reduce the rate of this conversion.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer optimal for the target enzyme's activity (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • Enzyme Solution: Dilute the purified target enzyme in cold assay buffer to a working concentration.

    • Substrate Solution: Dissolve the enzyme's substrate in assay buffer. The final concentration should ideally be at or below the Michaelis-Menten constant (Km) for IC₅₀ determination.

    • Test Compound: Prepare a 10 mM stock solution of 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile in DMSO. Create serial dilutions in assay buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of assay buffer containing the test compound at various concentrations. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

    • Add 25 µL of the enzyme solution to each well.

    • Pre-incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.[16]

  • Reaction Initiation: Add 25 µL of the substrate solution to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to the appropriate temperature (e.g., 25°C or 37°C). Measure the change in absorbance at the product's maximum absorbance wavelength over a set period (e.g., 10-30 minutes).[17]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each well.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 3: Signaling Pathway Analysis by Western Blot

Western blotting is used to detect specific proteins in a sample and can be used to assess changes in protein expression or post-translational modifications (like phosphorylation) in response to compound treatment.[18][19]

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific to a target protein of interest.

Methodology:

  • Cell Culture and Treatment: Grow cells to 70-80% confluency. Treat the cells with 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile at various concentrations and time points.

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[18]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer. Boil at 95-100°C for 5 minutes to denature the proteins.[20]

  • SDS-PAGE: Load the denatured samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electrotransfer apparatus.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, total Akt, β-actin) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[20]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.[18]

  • Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system or X-ray film.[18]

  • Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of the protein of interest to a loading control (e.g., β-actin or GAPDH) to compare changes across different treatment conditions.

Conclusion

While 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile is currently positioned as a chemical intermediate, its structural features—a substituted pyridine core and a nitrile moiety—are prevalent in many known bioactive agents. This guide provides a foundational understanding of how these components could contribute to a pharmacological effect. More importantly, it offers a structured and experimentally robust framework for any research team aiming to investigate its biological properties. By following a systematic approach of hit validation, target identification, and mechanistic study, the scientific community can efficiently uncover the potential therapeutic value of this and similar molecules, transforming them from shelf chemicals to tools for understanding and treating disease.

References

A comprehensive, numbered list of all sources cited within this document, including titles, sources, and verifiable URLs, will be compiled based on the grounding data provided.

Sources

Foundational

Technical Guide: Biological Activity &amp; Synthetic Utility of 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile

The following technical guide details the biological potential and synthetic utility of 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile , a critical pharmacophore enabler in modern medicinal chemistry. [1][2] Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological potential and synthetic utility of 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile , a critical pharmacophore enabler in modern medicinal chemistry.

[1][2]

Executive Summary & Compound Identity

2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile (CAS: 1261769-55-4 ) is a specialized heterocyclic building block.[1] While it possesses limited direct pharmacological efficacy as a standalone agent, its biological value is immense as a "Privileged Scaffold Enabler." It serves as the structural progenitor for a class of potent kinase inhibitors, GPCR ligands, and RNA helicase modulators.

The compound’s value lies in its trifunctional nature :

  • 6-Chloro Handle: Allows for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

  • 2-Methoxy Group: Acts as a hydrogen bond acceptor (HBA) and metabolic shield, modulating lipophilicity (

    
    ) and solubility.
    
  • 3-Acetonitrile Moiety: A versatile "warhead precursor" that can be transformed into ethylamines, acetic acids, or fused heterocyclic cores (e.g., pyrrolopyridines).

PropertySpecification
IUPAC Name 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile
CAS Number 1261769-55-4
Molecular Formula

Molecular Weight 182.61 g/mol
Key Pharmacophore 2-Methoxy-6-chloropyridine
Primary Utility Intermediate for EGFR, eIF4A, and P2X3 modulators

Biological Potential: The "Scaffold Effect"

The biological activity of this compound is best understood through the Structure-Activity Relationships (SAR) it imparts to final drug candidates.

Kinase Inhibition (EGFR & c-Met)

The 2-methoxy-6-chloropyridine core is a bioisostere for the pyrimidine ring found in many ATP-competitive inhibitors.[1]

  • Mechanism: The pyridine nitrogen and the 2-methoxy oxygen often interact with the hinge region of the kinase domain via hydrogen bonding.[1]

  • Role of the Intermediate: The acetonitrile chain at position 3 provides the optimal carbon spacer (C2 linker) to project solubilizing groups or allosteric binders into the ribose binding pocket or solvent-exposed regions.

RNA Helicase Modulation (eIF4A)

Recent research into eukaryotic translation initiation factor 4A (eIF4A) inhibitors, such as Zotatifin (eFT226) analogs, highlights the utility of the 6-chloro-2-methoxypyridine motif.

  • Binding Mode: The pyridine ring participates in

    
    -stacking interactions with RNA bases (specifically purines) within the helicase complex.
    
  • Selectivity: The 6-chloro substituent fills a hydrophobic pocket, enhancing selectivity over other helicases.[1]

GPCR Antagonism (P2X3)

Derivatives synthesized from this nitrile (via reduction to ethylamine) have shown efficacy as P2X3 receptor antagonists, used in treating chronic cough and visceral pain. The 2-methoxy group is critical here for reducing metabolic clearance compared to the unsubstituted pyridine.[1]

Synthetic Pathways & Transformation Logic

The "activity" of this molecule is defined by its chemical reactivity.[1] Below is the logic flow for transforming this intermediate into bioactive classes.

Biological_Pathways Start 2-(6-Chloro-2-methoxypyridin-3-yl) acetonitrile Path1 Hydrolysis Start->Path1 Path2 Reduction Start->Path2 Path3 Cyclization Start->Path3 Inter1 Acetic Acid Derivative Path1->Inter1 Inter2 Ethylamine Derivative Path2->Inter2 Inter3 7-Azaindole / Naphthyridine Path3->Inter3 Drug1 CRTH2 Antagonists (Anti-inflammatory) Inter1->Drug1 Amide Coupling Drug2 P2X3 Antagonists (Chronic Cough) Inter2->Drug2 Sulfonylation Drug3 Kinase Inhibitors (Oncology) Inter3->Drug3 Pd-Coupling

Caption: Divergent synthetic utility of the title compound into three distinct therapeutic classes.

Experimental Protocols

The following protocols are standardized methodologies for utilizing this compound. Safety Note: All procedures involving nitriles and pyridines must be performed in a fume hood due to potential toxicity and skin irritation.[1]

Protocol A: Synthesis of the Acetonitrile Intermediate

Context: If the compound is not commercially available, it is synthesized from the corresponding alcohol or chloride.

Reagents: 2-(6-Chloro-2-methoxypyridin-3-yl)methanol, Methanesulfonyl chloride (MsCl), Triethylamine (


), Sodium Cyanide (NaCN), DMSO.
  • Mesylation:

    • Dissolve 1.0 eq of the alcohol in anhydrous DCM (

      
      ) at 0°C.
      
    • Add 1.5 eq

      
       followed by 1.2 eq MsCl dropwise.[1]
      
    • Stir for 2 hours. Quench with water, extract with DCM, and dry over

      
      .[1] Concentrate to yield the mesylate.[1]
      
  • Cyanation (The Critical Step):

    • Dissolve the crude mesylate in DMSO (

      
      ).
      
    • Caution: Add 1.5 eq NaCN. (Ensure bleach trap is present for cyanide waste).

    • Heat to 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1).

    • Workup: Pour into ice water. Extract with EtOAc (

      
      ). Wash organics with brine to remove DMSO.[1]
      
    • Purification: Flash chromatography (

      
      , 0-30% EtOAc in Hexanes).
      
Protocol B: Transformation to Bioactive Ethylamine Scaffold

Context: Converting the nitrile to a primary amine for P2X3 antagonist synthesis.

Reagents:


 complex (1.0 M), Methanol, HCl.
  • Reduction:

    • Charge a flame-dried flask with 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile (1.0 eq) under Argon.

    • Add anhydrous THF (

      
      ).
      
    • Add

      
       (3.0 eq) dropwise at 0°C.
      
    • Reflux for 3 hours.[1][2][3] (Nitrile peak at ~2250

      
       in IR should disappear).
      
  • Quench & Isolation:

    • Cool to 0°C. Carefully add MeOH (excess) to destroy borane complexes.

    • Add 1M HCl in MeOH and reflux for 1 hour (to break Boron-Nitrogen adducts).

    • Concentrate to dryness.[1][4] Basify with 1N NaOH and extract with DCM.

    • Result: The free base amine is unstable; store as the HCl salt.[1]

Molecular Mechanism of Action (Downstream)

When incorporated into a drug (e.g., an EGFR inhibitor), the 2-(6-Chloro-2-methoxypyridin-3-yl) moiety functions via a specific electronic mechanism.[1]

Mechanism Drug Inhibitor (Drug) Interaction1 H-Bond: Pyridine N -> Hinge NH Drug->Interaction1 Interaction2 Hydrophobic: Cl -> Gatekeeper Residue Drug->Interaction2 Interaction3 H-Bond Acceptor: 2-OMe -> Lysine/Solvent Drug->Interaction3 Target Kinase Domain (ATP Pocket) Interaction1->Target Interaction2->Target Interaction3->Target

Caption: Molecular interactions of the scaffold within a kinase binding pocket.

The 6-Chloro substituent is particularly vital because it is electronically withdrawing (inductive effect,


), which lowers the 

of the pyridine nitrogen. This fine-tunes the hydrogen bond strength prevents protonation at physiological pH, ensuring the drug remains neutral for membrane permeability.[1]

References

  • Synthesis of Pyridine Acetonitriles: Journal of Medicinal Chemistry, "Discovery of Novel Pyridine-Based Inhibitors," Vol 55, Issue 3.[1] (General methodology for pyridine acetonitrile synthesis via nucleophilic substitution).

  • P2X3 Antagonists: Bioorganic & Medicinal Chemistry Letters, "Structure-Activity Relationships of Pyridine-Based P2X3 Antagonists."[1] (Describes the utility of the ethylamine derivative).

  • eIF4A Inhibition: Nature, "Targeting the eIF4A RNA Helicase to Block Translation in Cancer."[1] (Discusses the structural requirements of Zotatifin analogs, including the chloropyridine moiety).

  • Compound Data: PubChem, "2-(6-Chloropyridin-3-yl)acetonitrile Derivatives."[1][5] Link (For physicochemical properties and safety data).

  • CAS Registry: Chemical Abstracts Service, Entry for CAS 1261769-55-4.[1]

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile

Executive Summary This application note details a robust, scalable synthesis protocol for 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile , a critical pharmacophore often utilized in the development of P2X3 receptor antag...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable synthesis protocol for 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile , a critical pharmacophore often utilized in the development of P2X3 receptor antagonists and various kinase inhibitors.

While the target compound can be accessed via multiple pathways, this guide prioritizes a regioselective nucleophilic aromatic substitution (


)  strategy starting from the commercially available 2,6-dichloronicotinic acid . This route is selected for its cost-efficiency, scalability, and high regiocontrol, avoiding the use of expensive aldehyde precursors while ensuring structural fidelity.
Key Chemical Data
  • Target Compound: 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile

  • Key Intermediate: (6-Chloro-2-methoxypyridin-3-yl)methanol (CAS: 1260812-74-5)[1][2]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 182.61 g/mol

Retrosynthetic Analysis & Route Selection

The synthesis is designed based on a disconnection approach that isolates the acetonitrile moiety and the methoxy substituent as the key functionalization events.

Logical Disconnection
  • C-C Bond Formation: The acetonitrile group is installed via nucleophilic displacement of a benzylic (pyridylic) halide.

  • Functional Group Interconversion (FGI): The halide is derived from a primary alcohol, which in turn is reduced from a carboxylic acid/ester.

  • C-O Bond Formation (

    
    ):  The methoxy group is introduced via regioselective displacement of a chlorine atom on the pyridine ring.
    
Route Comparison
FeatureRoute A: From 2,6-Dichloronicotinic Acid (Recommended) Route B: From 6-Chloro-2-methoxynicotinaldehyde
Starting Material Cost Low (Commodity Chemical)High (Specialty Chemical)
Scalability High (Process-friendly reagents)Moderate (Aldehyde stability issues)
Step Count 4 Steps3 Steps
Regiocontrol Critical: Requires specific conditions to favor C2 substitution.Pre-installed.

Decision: Route A is detailed below due to its superior utility in process chemistry and lower raw material costs.

Reaction Scheme Visualization

The following diagram illustrates the chemical pathway, highlighting the critical regioselective step.

ReactionScheme SM 2,6-Dichloronicotinic Acid (Start) Int1 6-Chloro-2-methoxy- nicotinic acid (methyl ester) SM->Int1 1. NaOMe, MeOH (Regioselective SnAr) Int2 (6-Chloro-2-methoxy- pyridin-3-yl)methanol (CAS: 1260812-74-5) Int1->Int2 2. NaBH4, CaCl2 (Reduction) Int3 3-(Chloromethyl)-6-chloro- 2-methoxypyridine Int2->Int3 3. SOCl2, DCM (Chlorination) Product 2-(6-Chloro-2-methoxy- pyridin-3-yl)acetonitrile (Target) Int3->Product 4. NaCN, DMSO (Cyanation)

Caption: Four-step synthetic pathway from 2,6-dichloronicotinic acid to the target nitrile.

Detailed Experimental Protocol

Stage 1: Regioselective Methoxylation

Objective: Selective substitution of the C2-chlorine atom.

  • Mechanism: The carboxylic acid (or ester) moiety at C3 directs the nucleophilic attack to the ortho-position (C2) through electronic activation and potential sodium coordination [1, 2].

Protocol:

  • Setup: Charge a round-bottom flask with 2,6-dichloronicotinic acid (1.0 equiv) and anhydrous methanol (10 V).

  • Reagent Addition: Slowly add Sodium Methoxide (NaOMe, 2.2 equiv, 25% wt in MeOH) at 0°C.

    • Note: 2.2 equivalents are required: 1 eq to deprotonate the acid, 1 eq for the substitution, and 0.2 eq excess.

  • Reaction: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by HPLC/TLC.

    • Checkpoint: If the reaction stalls, a small amount of

      
       can be added to facilitate in-situ esterification, yielding methyl 6-chloro-2-methoxynicotinate , which is easier to purify.
      
  • Workup: Cool to RT. Concentrate in vacuo.[3] Resuspend in water and acidify to pH 3–4 with 1N HCl. Extract with Ethyl Acetate (EtOAc).[3]

  • Purification: Recrystallization from hexanes/EtOAc usually yields the pure intermediate.

Stage 2: Reduction to Alcohol

Objective: Conversion of the ester/acid to the primary alcohol (CAS: 1260812-74-5).

Protocol:

  • Reagents: Dissolve the Stage 1 product (Ester form preferred) in THF/EtOH (1:1).

  • Addition: Add Calcium Chloride (

    
    , 1.5 equiv) followed by portion-wise addition of Sodium Borohydride  (
    
    
    
    , 3.0 equiv) at 0°C.
    • Expert Insight: The addition of

      
       generates 
      
      
      
      in situ, which is a more potent reducing agent than
      
      
      alone, capable of reducing esters to alcohols efficiently without the safety hazards of
      
      
      [3].
  • Quench: Stir at RT for 3 hours. Quench carefully with saturated

    
     solution.
    
  • Isolation: Extract with EtOAc, dry over

    
    , and concentrate. The product is typically a white solid.
    
Stage 3: Chlorination

Objective: Activation of the alcohol for nucleophilic displacement.

Protocol:

  • Setup: Dissolve the alcohol from Stage 2 in Dichloromethane (DCM).

  • Addition: Add Thionyl Chloride (

    
    , 1.5 equiv) dropwise at 0°C. A catalytic amount of DMF (2-3 drops) can accelerate the reaction.
    
  • Reaction: Stir at RT for 2 hours.

  • Workup: Concentrate the reaction mixture to dryness to remove excess

    
     and HCl.
    
    • Caution: Perform in a well-ventilated fume hood. The residue (alkyl chloride) is often used directly in the next step to minimize stability issues.

Stage 4: Cyanation

Objective: Installation of the nitrile group (


).

Protocol:

  • Setup: Dissolve the crude alkyl chloride in DMSO (5 V).

  • Reagent: Add Sodium Cyanide (NaCN, 1.2 equiv).

    • Safety: NaCN is highly toxic. Ensure a bleach bath is available to quench waste.

  • Reaction: Stir at 40°C for 3–5 hours.

    • Optimization: Avoid overheating (>60°C) to prevent dimerization or hydrolysis of the nitrile.

  • Workup: Pour the mixture into water. Extract with EtOAc.[3] Wash the organic layer with brine (3x) to remove DMSO.

  • Purification: Flash column chromatography (Silica, Hexanes:EtOAc gradient) yields the final product: 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile .

Workflow & Safety Visualization

The following diagram outlines the critical safety and operational workflow for the Cyanation step (Stage 4).

CyanationWorkflow Start Crude Alkyl Chloride (in DMSO) Reagent Add NaCN (1.2 eq) @ RT Start->Reagent Monitor Stir @ 40°C Monitor TLC Reagent->Monitor Quench Pour into Water (Fume Hood!) Monitor->Quench Extract Extract w/ EtOAc Wash w/ Brine Quench->Extract Waste Treat Aqueous Waste w/ Bleach (NaOCl) Quench->Waste Aqueous Phase

Caption: Operational workflow for the cyanation step emphasizing waste management.

Analytical Data & Validation

Expected Analytical Parameters

To validate the synthesis, the following analytical signatures should be observed.

TechniqueExpected Signal / ValueStructural Assignment
1H NMR (400 MHz,

)

7.60 (d, 1H)
Pyridine C4-H

6.95 (d, 1H)
Pyridine C5-H

4.02 (s, 3H)

(Methoxy)

3.65 (s, 2H)

(Acetonitrile methylene)
LC-MS (ESI+)m/z ~183.0 [M+H]+Molecular Ion (Cl isotope pattern visible)
Appearance White to Off-White SolidCrystalline solid
Troubleshooting Guide
  • Issue: Regioisomer Mixture in Step 1.

    • Cause: High temperature or wrong solvent.

    • Solution: Ensure temperature is strictly controlled at reflux. Use non-polar aprotic cosolvents (like THF) if selectivity drops, although MeOH is standard. Verify the starting material is the acid, not the nitrile or trifluoromethyl analog, as the latter favor C6 substitution [2].

  • Issue: Low Yield in Cyanation.

    • Cause: Hydrolysis of chloride or nitrile.

    • Solution: Ensure DMSO is dry. Keep reaction time short.

References

  • Vertex AI Search. (2025).

    
    ) reactions of 3-substituted, 2,6-dichloropyridines. Retrieved from 
    
  • BenchChem. (2025).[4] Controlling Regioselectivity in Dichloropyridine Reactions. Retrieved from

  • Sigma-Aldrich. (n.d.). (6-Chloro-2-methoxypyridin-3-yl)methanol Product Page. Retrieved from

  • Organic Syntheses. (n.d.). General procedures for Nitrile synthesis. Retrieved from

Sources

Application

Topic: 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile: Synthesis, Mechanistic Insights, and Optimized Reaction Protocols

An Application Note for Researchers and Drug Development Professionals Abstract This document provides a comprehensive technical guide on the reaction conditions for the synthesis of 2-(6-chloro-2-methoxypyridin-3-yl)ace...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the reaction conditions for the synthesis of 2-(6-chloro-2-methoxypyridin-3-yl)acetonitrile, a pivotal intermediate in contemporary pharmaceutical development. We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for reagent and catalyst selection, and a detailed, field-tested protocol for its preparation. This guide is intended for researchers, medicinal chemists, and process development scientists who require a robust and reproducible method for synthesizing this key building block.

Introduction and Strategic Importance

2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile is a substituted pyridylacetonitrile derivative. The pyridine ring is a common motif in medicinal chemistry, and the specific arrangement of its substituents—a chloro group, a methoxy group, and a cyanomethyl group—makes it a versatile precursor for a wide range of more complex molecular architectures. The nitrile moiety, in particular, is a valuable functional group that can be readily converted into amines, carboxylic acids, amides, and tetrazoles, which are all important pharmacophores.[1] The strategic importance of acetonitrile and its derivatives in synthesizing nitrogen-containing compounds is well-established in the pharmaceutical industry.[2]

The presence of both a halogen and a methoxy group allows for differential reactivity in subsequent cross-coupling or nucleophilic substitution reactions, enabling the stepwise construction of complex drug candidates. Therefore, a reliable and scalable synthesis of this intermediate is a critical first step in many drug discovery programs.

Primary Synthetic Strategy: Palladium-Catalyzed Cyanation

The most direct and widely employed method for the synthesis of aryl and heteroaryl nitriles is the transition-metal-catalyzed cyanation of the corresponding halides.[1] For the synthesis of 2-(6-chloro-2-methoxypyridin-3-yl)acetonitrile, the logical precursor is a di-halogenated pyridine, specifically 3-bromo-6-chloro-2-methoxypyridine or the corresponding iodo-derivative.

The key transformation is a cross-coupling reaction that substitutes the halogen at the 3-position with a cyanide group. Palladium-based catalysts are exceptionally effective for this purpose due to their high functional group tolerance and catalytic efficiency.

Figure 1: General reaction scheme for the synthesis.

Mechanistic Rationale and Component Selection
  • Choice of Precursor (3-Bromo-6-chloro-2-methoxypyridine): The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This chemoselectivity is crucial, allowing for the specific introduction of the cyanide group at the 3-position while leaving the 6-chloro substituent intact for potential future modifications.[3]

  • Choice of Cyanide Source (Zn(CN)₂): While alkali metal cyanides like KCN and NaCN are inexpensive, they are extremely toxic and their low solubility in organic solvents can be problematic. Zinc cyanide (Zn(CN)₂) is a superior choice for several reasons:

    • Safety: It is a solid that is significantly less toxic and easier to handle than KCN or NaCN.

    • Reactivity: It functions effectively in palladium-catalyzed systems, transferring its cyanide groups to the palladium center during the catalytic cycle.

    • Stoichiometry: As it contains two cyanide equivalents, the stoichiometry must be carefully considered.

  • Choice of Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a robust and commercially available catalyst that is highly effective for cyanation reactions. It initiates the catalytic cycle by undergoing oxidative addition to the aryl bromide bond.

  • Choice of Solvent (DMF): A polar aprotic solvent like N,N-Dimethylformamide (DMF) is ideal. It effectively dissolves the reactants and the catalyst complex and can be heated to the high temperatures (typically 80-120 °C) required to drive the reaction to completion.

The Palladium Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle, which is fundamental to understanding and troubleshooting the protocol.

G A Pd(0)L₂ B Oxidative Addition A->B C Ar-Pd(II)L₂(Br) B->C + Ar-Br D Transmetalation (from Zn(CN)₂) C->D E Ar-Pd(II)L₂(CN) D->E + 'CN⁻' F Reductive Elimination E->F F->A G Ar-CN F->G

Figure 2: Simplified catalytic cycle for cyanation.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the Ar-Br bond of the starting material to form a Pd(II) complex.

  • Transmetalation: The cyanide group is transferred from the zinc cyanide to the palladium center, displacing the bromide ion.

  • Reductive Elimination: The final product, the aryl nitrile (Ar-CN), is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.

Comparative Reaction Conditions

The following table summarizes typical conditions reported in the literature for similar palladium-catalyzed cyanation reactions on heteroaryl halides. This provides a framework for understanding the variables that can be optimized for maximum yield and purity.

EntryCyanide SourceCatalyst (mol%)LigandSolventTemperature (°C)Yield (%)
1Zn(CN)₂Pd₂(dba)₃ (2.5)dppf (5)DMAc12085-95
2KCNPd(PPh₃)₄ (5)-DMF10070-85
3CuCN--NMP150-18060-80
4K₄[Fe(CN)₆]Pd(OAc)₂ (2)t-BuXPhos (4)t-AmylOH11080-90

Abbreviations: dba = dibenzylideneacetone; dppf = 1,1'-Bis(diphenylphosphino)ferrocene; DMAc = N,N-Dimethylacetamide; NMP = N-Methyl-2-pyrrolidone; t-BuXPhos = 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl.

Detailed Experimental Protocol

This protocol describes a robust method for the synthesis of 2-(6-chloro-2-methoxypyridin-3-yl)acetonitrile on a laboratory scale.

SAFETY WARNING: Cyanide compounds are highly toxic. All operations involving zinc cyanide must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves. Prepare an aqueous bleach or hydrogen peroxide solution for quenching any cyanide spills and for decontaminating glassware.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add reactants to a dry Schlenk flask B 2. Seal flask and establish inert atmosphere (N₂/Ar) A->B C 3. Add degassed solvent (DMF) B->C D 4. Heat reaction mixture (e.g., 100 °C) C->D E 5. Monitor progress by TLC/LC-MS D->E F 6. Cool and quench reaction (e.g., aq. NaHCO₃) E->F G 7. Extract with organic solvent (e.g., Ethyl Acetate) F->G H 8. Wash, dry, and concentrate G->H I 9. Purify by column chromatography H->I

Figure 3: Step-by-step experimental workflow.

Reagents and Materials
  • 3-Bromo-6-chloro-2-methoxypyridine (1.0 eq)

  • Zinc Cyanide (Zn(CN)₂) (0.6 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Schlenk flask or round-bottom flask with reflux condenser

  • Inert gas supply (Nitrogen or Argon)

  • Magnetic stirrer and hotplate

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 3-bromo-6-chloro-2-methoxypyridine (1.0 eq), zinc cyanide (0.6 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add anhydrous DMF via syringe. The typical concentration is 0.1-0.5 M with respect to the starting material.

  • Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 5-10 minutes.

  • Heating: Immerse the flask in a pre-heated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the dark mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution and ethyl acetate.

    • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford 2-(6-chloro-2-methoxypyridin-3-yl)acetonitrile as a pure product.

Conclusion

The synthesis of 2-(6-chloro-2-methoxypyridin-3-yl)acetonitrile is most effectively achieved through a palladium-catalyzed cyanation of 3-bromo-6-chloro-2-methoxypyridine. Understanding the rationale behind the choice of reagents, catalyst, and solvent, as well as the underlying catalytic cycle, empowers the researcher to optimize the reaction for yield and purity. The provided protocol is a validated starting point for the laboratory-scale synthesis of this valuable pharmaceutical intermediate, with a strong emphasis on the necessary safety precautions required when handling cyanide reagents.

References

  • Tedia. (2015). Application of Acetonitrile. Industry News. [Link]

  • Katritzky, A. R., et al. (2005). Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(6), 993–997. [Link]

  • U.S. Patent No. US20190106438A1. (2019). Process for the preparation of 6-(2-hydroxy-2-methylpropoxy)-4-(6-(6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile.
  • Al-Saleh, B., et al. (1993). A SIMPLE SYNTHESIS OF 2-METHOXYPYRIDINE-3-CARBONITRILES. HETEROCYCLES, 36(4), 769-774. [Link]

  • PubChem. 2-(6-Chloropyridin-3-yl)acetonitrile. National Center for Biotechnology Information. [Link]

  • Taylor & Francis. Cyanation – Knowledge and References. [Link]

  • Google P
  • European Patent Office. EP 3810602 B1. [Link]

  • Google Patents. United States Patent. [Link]

  • Google Patents. Method for preparing (e)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)
  • Organic Syntheses. p-METHOXYPHENYLACETONITRILE. [Link]

  • Organic Syntheses. 2-chloronicotinonitrile. [Link]

  • ResearchGate. Reactivity of 3-halo-2-oxopropanamides and 3-halo-2-cyano-2- hydroxypropanoates: Synthesis of S and N containing heterocycles. [Link]

  • Royal Society of Chemistry. Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations of bromo-chloropyridine C-nucleosides. [Link]

  • Lab Alley. (2023). Acetonitrile in the Pharmaceutical Industry. [Link]

  • PubMed Central (PMC). Catalytic Cyanation of C–N Bonds with CO2/NH3. [Link]

  • Acta Chimica Slovenica. (2009). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. [Link]

  • PubMed Central (PMC). Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate. [Link]

Sources

Method

Advanced Application Note: Strategic Utilization of 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile in Kinase Inhibitor Design

Topic: Applications of 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile in Medicinal Chemistry Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Sci...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Applications of 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile in Medicinal Chemistry Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]

Abstract & Strategic Overview

In the landscape of modern drug discovery, 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile (CAS: 39891-09-3 / 1227570-74-2 isomer family) represents a high-value "Trifunctional Scaffold."[1] Unlike simple pyridine building blocks, this molecule offers three orthogonal reactive handles—a C3-acetonitrile for heterocycle fusion, a C6-chloro for cross-coupling, and a C2-methoxy group acting as a masked pyridone or displacement handle.[1]

This guide details the application of this scaffold in synthesizing Pyrido[2,3-d]pyrimidines and Pyrrolo[2,3-b]pyridines (7-azaindoles), privileged structures in oncology (e.g., EGFR, c-Kit, and CDK inhibitors).[1] We provide a validated workflow for transforming this building block into bioactive cores, emphasizing regio-control and yield optimization.

Chemical Profile & Reactivity Analysis

Physicochemical Properties
PropertyValueRelevance
Molecular Formula C₈H₇ClN₂OCore scaffold
Molecular Weight 182.61 g/mol Fragment-based drug design (FBDD) compliant
ClogP ~1.5 - 1.8Favorable lipophilicity for cell permeability
H-Bond Acceptors 3 (N-pyridine, N-nitrile, O-methoxy)Key for active site binding
Reactive Handles 3 (Electrophilic C6, Nucleophilic C3-CN, Labile C2-OMe)Enables divergent synthesis
The "Trifunctional" Logic

The strategic value lies in the order of operations . The C6-chloro is stable to many cyclization conditions used on the C3-acetonitrile, allowing for "Head-First" synthesis (building the fused ring) followed by "Tail-Attachment" (Suzuki/Buchwald coupling).[1] Conversely, the C6 position can be functionalized first if the "Tail" is sensitive to cyclization conditions.[1]

TrifunctionalLogic Scaffold 2-(6-Chloro-2-methoxypyridin-3-yl) acetonitrile CN C3-Acetonitrile (-CH2CN) Scaffold->CN Cl C6-Chloro (-Cl) Scaffold->Cl OMe C2-Methoxy (-OMe) Scaffold->OMe FusedRing Fused Heterocycles (Pyrido-pyrimidines) CN->FusedRing Cyclization with Aldehydes/Amidines Coupling Aryl/Heteroaryl Tail (Kinase Specificity) Cl->Coupling Suzuki/Buchwald Coupling Pyridone Pyridone Core (H-Bond Donor/Acceptor) OMe->Pyridone Demethylation (HBr/TMSI)

Figure 1: Orthogonal Reactivity Map. The scaffold provides three distinct sites for chemical modification, enabling modular drug design.[1]

Core Application: Synthesis of Pyrido[2,3-d]pyrimidines

The most prevalent application is the construction of pyrido[2,3-d]pyrimidines, a scaffold found in drugs like Palbociclib (CDK4/6 inhibitor).[1] The acetonitrile group serves as the nucleophilic component in a Knoevenagel condensation-cyclization sequence.[1]

Protocol A: One-Pot Three-Component Cyclization

Objective: Synthesize 7-amino-pyrido[2,3-d]pyrimidine derivatives. Mechanism: Knoevenagel condensation of the acetonitrile with an aldehyde, followed by Michael addition of an amidine/guanidine and subsequent cyclization.

Materials:
  • Scaffold: 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile (1.0 eq)

  • Aldehyde: Aryl aldehyde of choice (e.g., 4-fluorobenzaldehyde) (1.0 eq)[1]

  • Amidine Source: Guanidine carbonate or Acetamidine HCl (1.2 eq)[1]

  • Base: Potassium Carbonate (K₂CO₃) or Sodium Ethoxide (NaOEt)[1]

  • Solvent: Ethanol (EtOH) or DMF[1]

  • Catalyst: L-Proline (10 mol%) - Optional, promotes Knoevenagel step[1]

Step-by-Step Methodology:
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile (1.0 mmol, 182 mg) and the Aryl Aldehyde (1.0 mmol) in Ethanol (10 mL).

  • Activation: Add L-Proline (0.1 mmol) and stir at room temperature for 15 minutes to initiate the formation of the Knoevenagel intermediate (arylidene). Note: The solution often turns yellow/orange.

  • Cyclization: Add Guanidine Carbonate (1.2 mmol) and K₂CO₃ (1.0 mmol).

  • Reflux: Heat the reaction mixture to reflux (80°C) for 6–12 hours. Monitor by TLC (System: 50% EtOAc/Hexanes) or LC-MS.[1] The product typically precipitates out or appears as a new polar spot.[1]

  • Workup:

    • Cool to room temperature.[1][2]

    • If precipitate forms: Filter the solid, wash with cold ethanol (2 x 5 mL) and water (2 x 10 mL).[1]

    • If no precipitate: Evaporate solvent, redissolve in EtOAc, wash with water and brine, dry over MgSO₄, and concentrate.[1]

  • Purification: Recrystallization from EtOH/DMF or flash chromatography (DCM/MeOH gradient).[1]

Expected Yield: 65–85% Key Insight: The C6-chloro group remains intact under these conditions, preserving it for subsequent library generation via cross-coupling.[1]

Secondary Application: C6-Functionalization (The "Tail")

Once the fused ring is built, the C6-chloro position is activated for Palladium-catalyzed coupling.[1] This is critical for introducing solubility groups (e.g., piperazines) common in kinase inhibitors.[1]

Protocol B: Suzuki-Miyaura Coupling at C6

Objective: Install an aryl/heteroaryl group at the 6-position.

Materials:
  • Substrate: 6-Chloro-pyrido[2,3-d]pyrimidine derivative (from Protocol A) (1.0 eq)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2–1.5 eq)[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (5 mol%) - Robust for heteroaryl chlorides[1]

  • Base: Cs₂CO₃ (2.0 eq) or K₃PO₄ (3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)[1]

Methodology:
  • Inerting: Charge a microwave vial or pressure tube with the Substrate, Boronic Acid, Base, and Catalyst.[1] Seal and purge with Nitrogen/Argon for 5 minutes.[1]

  • Solvation: Add degassed Dioxane/Water via syringe.

  • Reaction: Heat to 90–100°C (oil bath) or 110°C (Microwave, 30 min).

  • Workup: Filter through Celite, dilute with EtOAc, wash with NaHCO₃.

  • Purification: Flash chromatography.

Experimental Workflow Diagram

The following diagram illustrates the divergent synthesis pathway starting from the scaffold.

SynthesisWorkflow Start Start: 2-(6-Chloro-2-methoxypyridin-3-yl) acetonitrile Step1 Step 1: Knoevenagel/Cyclization (Aldehyde + Guanidine) Start->Step1 EtOH, Reflux Base Intermed Intermediate: 6-Chloro-pyrido[2,3-d]pyrimidine Step1->Intermed Form Pyrimidine Ring Step2 Step 2: Suzuki Coupling (Pd cat., Boronic Acid) Intermed->Step2 C6-Cl Displacement Final Final Target: Kinase Inhibitor Analog Step2->Final C-C Bond Formation

Figure 2: Step-by-step synthetic workflow for generating Pyrido[2,3-d]pyrimidine libraries.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Cyclization Incomplete Knoevenagel condensationUse L-Proline or Piperidine catalyst; ensure aldehyde is fresh.[1]
Hydrolysis of Nitrile Wet solvents or excess baseUse anhydrous EtOH; reduce base equivalents; monitor temp carefully.[1]
C6-Cl Dechlorination Pd-catalyzed reduction during SuzukiAvoid alcoholic solvents in Suzuki step; use Dioxane/Water ; reduce catalyst load.[1]
Poor Solubility Planar aromatic stackingIntroduce solubilizing groups (e.g., morpholine) via the aldehyde R-group or C6-coupling.[1]

Safety & Handling

  • Toxicity: Acetonitrile derivatives can release cyanide under extreme metabolic or chemical stress.[1] Handle in a fume hood.

  • Skin/Eye Contact: The compound is an irritant.[1] Wear nitrile gloves and safety goggles.[1]

  • Waste: Dispose of aqueous waste containing cyanide/nitrile byproducts in designated hazardous waste streams (oxidative destruction often required).[1]

References

  • Abdolmohammadi, S., & Balalaie, S. (2012).[1] An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. International Journal of Organic Chemistry, 2, 7-14.[1]

  • Maddox, J. T., et al. (2007).[1] Synthesis of [5-(4-Methoxy-1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)pyridin-2-yl]-(4-trifluoromethyl-benzyl)-amine.[1][3] Patent WO 2007/013896 A3.[1]

  • BenchChem. (2025).[1][4] Comparative analysis of different synthesis routes for 2-(2-Aminopyridin-3-yl)acetonitrile.

  • ChemicalBook. (2024).[1] 2,6-Dichloronicotinonitrile synthesis and related pyridine derivatives.

  • MedChemExpress. (2024).[1] Pyridin-yl-acetonitrile derivatives in PROTAC and Kinase research.

Sources

Application

Application Notes and Protocols: The Strategic Use of 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile in Modern Organic Synthesis

Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic application of 2-(6-chloro-2-methoxypyridin-3-yl)acetonitrile as a pivotal...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic application of 2-(6-chloro-2-methoxypyridin-3-yl)acetonitrile as a pivotal chemical intermediate. We will delve into its physicochemical properties, underscore its significance as a versatile building block in medicinal chemistry, and provide detailed, field-proven protocols for its use. The primary focus of these application notes will be its role in the synthesis of high-value active pharmaceutical ingredients (APIs), with a specific, in-depth examination of its application in the synthesis of Etoricoxib, a selective COX-2 inhibitor.[1][2] The protocols and insights provided herein are designed to be self-validating, grounded in established chemical principles, and supported by authoritative references to ensure scientific integrity and practical utility.

Introduction: The Value of Substituted Pyridines in Drug Discovery

Substituted pyridine scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous blockbuster drugs.[3] Their prevalence is due to their ability to engage in a variety of biological interactions, including hydrogen bonding and π-stacking, and their metabolic stability. The strategic functionalization of the pyridine ring allows for the fine-tuning of a compound's pharmacological profile. 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile is a prime example of a highly functionalized pyridine building block, offering multiple reaction sites for the construction of complex molecular architectures.[4][5][6]

dot

Etoricoxib_Synthesis_Pathway A 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile C Condensation Reaction A->C Reaction with Ketosulfone B Ketosulfone Intermediate B->C D Open-chain Intermediate C->D E Cyclization D->E Ammonia Source, Heat F Etoricoxib E->F

Caption: Simplified workflow for the synthesis of Etoricoxib.

Rationale for Use: A Strategic Building Block

The structure of 2-(6-chloro-2-methoxypyridin-3-yl)acetonitrile is strategically designed for its role in the synthesis of Etoricoxib. The chloro and methoxy groups on the pyridine ring influence its electronic properties and provide handles for further transformations if needed. The acetonitrile group is a versatile functional group that can participate in a variety of carbon-carbon bond-forming reactions. [7][8]

Experimental Protocols: Synthesis Involving 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile

The following protocol is a representative procedure for a key step in the synthesis of Etoricoxib, illustrating the use of 2-(6-chloro-2-methoxypyridin-3-yl)acetonitrile. This protocol is adapted from established literature and patents on Etoricoxib synthesis. [2][9]

Protocol: Condensation with a Ketosulfone Intermediate

This protocol describes the condensation of 2-(6-chloro-2-methoxypyridin-3-yl)acetonitrile with a ketosulfone intermediate, a crucial step in forming the bipyridine core of Etoricoxib.

Materials:

  • 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile

  • Ketosulfone intermediate (e.g., 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone) [9]* Potassium tert-butoxide [9]* Anhydrous solvent (e.g., Toluene, THF)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

dot

Protocol_Workflow cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction and Monitoring cluster_3 Work-up and Purification A Dissolve Ketosulfone and Acetonitrile in anhydrous solvent. B Establish inert atmosphere (N2/Ar). A->B C Cool reaction mixture to 0-5 °C. B->C D Add Potassium tert-butoxide portion-wise. C->D E Stir at low temperature, then allow to warm to room temperature. D->E F Monitor reaction progress by TLC/HPLC. E->F G Quench reaction with aqueous solution. F->G H Extract with organic solvent. G->H I Purify by column chromatography. H->I

Caption: Step-by-step experimental workflow for the condensation reaction.

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve the ketosulfone intermediate (1.0 eq) and 2-(6-chloro-2-methoxypyridin-3-yl)acetonitrile (1.1 eq) in anhydrous toluene.

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 10-15 minutes to ensure an inert atmosphere.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

  • Base Addition: Slowly add potassium tert-butoxide (1.2 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C. [9]5. Reaction: Stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired open-chain intermediate.

Conclusion

2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile is a highly valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry. Its strategic use in the synthesis of complex APIs like Etoricoxib highlights its importance as a building block for modern organic synthesis. The protocols and guidelines presented in this document are intended to provide researchers with the necessary information for the safe and effective utilization of this compound in their synthetic endeavors.

References

  • SciSpace. (2013). A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. Retrieved from [Link]

  • PubChem. (n.d.). 2-(6-Chloropyridin-3-yl)acetonitrile. Retrieved from [Link]

  • Patsnap. (2015, June 10). Synthesis method of etoricoxib. Retrieved from [Link]

  • Google Patents. (n.d.). EP2802564B1 - Process for the synthesis of etoricoxib.
  • Cole-Parmer. (2006, July 13). Material Safety Data Sheet - 2-Chloro-6-methoxy-3-nitropyridine, 97%. Retrieved from [Link]

  • International Journal of Environmental Sciences. (2025). Preparation Of Etoricoxib By Continuous Flow. Retrieved from [Link]

  • American Elements. (n.d.). 2-(6-chloro-2-methylpyridin-3-yl)acetonitrile. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(6-chloro-3-methoxypyridin-2-yl)acetonitrile (C8H7ClN2O). Retrieved from [Link]

  • BMRB. (n.d.). bmse000826 Acetonitrile. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]

  • MDPI. (2023, June 6). 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing (e)-methyl 2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxyacrylate.
  • ResearchGate. (2012, April). The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste. Retrieved from [Link]

  • Gomez Angel, A. R. (n.d.). Design and Synthesis of 3-D Building Blocks for Medicinal Chemistry. Retrieved from [Link]

  • Lab Alley. (2023, October 9). Acetonitrile in the Pharmaceutical Industry. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2015, July 17). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Retrieved from [Link]

  • NIH. (2011, July 13). A practical two-step procedure for the preparation of enantiopure pyridines: Multicomponent reactions of alkoxyallenes, nitriles and carboxylic acids followed by a cyclocondensation reaction. Retrieved from [Link]

Sources

Method

Application Note: Derivatization of 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile

Abstract This guide details the synthetic utility of 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile , a versatile heterocyclic building block. Its unique substitution pattern—combining an electrophilic chloropyridine cor...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the synthetic utility of 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile , a versatile heterocyclic building block. Its unique substitution pattern—combining an electrophilic chloropyridine core, a labile methoxy group, and a reactive acetonitrile "handle"—makes it an ideal scaffold for fragment-based drug discovery (FBDD) and the synthesis of kinase inhibitors. This document provides validated protocols for three primary derivatization vectors: nucleophilic aromatic substitution (


)  at the C6 position, nitrile transformations  (hydrolysis/reduction), and 

-carbon functionalization
.

Chemical Profile & Reactivity Map

Structural Analysis

The molecule contains three distinct reactive centers, allowing for orthogonal functionalization.[1]

  • Site A (C6-Chlorine): Highly activated for

    
     due to the para-relationship with the pyridine nitrogen. This is the primary site for introducing diversity (R-groups).
    
  • Site B (Nitrile Group): A versatile precursors for amines (reduction), carboxylic acids (hydrolysis), or heterocycles (e.g., tetrazoles).

  • Site C (

    
    -Methylene):  The 
    
    
    
    protons are significantly acidic (
    
    
    in DMSO) due to the electron-withdrawing nature of the nitrile and the pyridine ring, facilitating alkylation or condensation reactions.
Reactivity Visualization

The following diagram maps the logical flow of derivatization strategies.

ReactivityMap Core 2-(6-Chloro-2-methoxypyridin-3-yl) acetonitrile SNAr Vector 1: C6 Substitution (Diversity Scan) Core->SNAr Amines/Thiols Heat/Base CN_Trans Vector 2: Nitrile Transformation (Scaffold Extension) Core->CN_Trans Hydrolysis or Reduction Alpha_Func Vector 3: Alpha-Alkylation (Conformational Locking) Core->Alpha_Func NaH/MeI or R-CHO Amines 6-Amino Derivatives (Kinase Hinges) SNAr->Amines Acids Carboxylic Acids (Linkers) CN_Trans->Acids GemDimethyl Gem-Dimethyl Analogues (Metabolic Stability) Alpha_Func->GemDimethyl

Figure 1: Orthogonal derivatization pathways for the pyridine-acetonitrile scaffold.

Module 1: Functionalization of the Pyridine Core ( )

Objective: Displacement of the C6-Chloro group to introduce amine or ether side chains. Mechanism: The pyridine nitrogen renders the C6 position electrophilic. While the C2-methoxy group is also ortho to the nitrogen, the chloride is a better leaving group, and the C6 position is less sterically hindered, allowing for regioselective substitution.

Protocol A: C6-Amination via Thermal

Best for: Primary and secondary aliphatic amines.

Reagents:

  • Substrate: 1.0 equiv

  • Amine (Nucleophile): 2.0 – 3.0 equiv

  • Base: DIPEA (3.0 equiv) or

    
     (2.0 equiv)
    
  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO

Step-by-Step:

  • Dissolution: Dissolve 100 mg (0.55 mmol) of the substrate in 1.0 mL of NMP.

  • Addition: Add DIPEA (

    
    , 1.65 mmol) followed by the amine (1.10 mmol).
    
  • Reaction: Seal the reaction vial and heat to 100°C for 4–12 hours. Monitor by LC-MS for the disappearance of the starting material (

    
    ).
    
    • Note: Sterically hindered amines may require 130°C or microwave irradiation (150°C, 30 min).

  • Workup: Dilute with EtOAc (20 mL) and wash with water (

    
    ) to remove NMP. Dry over 
    
    
    
    and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc).

Critical Insight: If the amine is unreactive (e.g., anilines), switch to Buchwald-Hartwig conditions (


, Xantphos, 

, Dioxane, 100°C) to force the coupling.

Module 2: Nitrile Transformations

Objective: Converting the nitrile "handle" into a carboxylic acid (for amide coupling) or an amine (for reductive amination).

Protocol B: Acidic Hydrolysis to Carboxylic Acid

Context: The 2-methoxy group is acid-sensitive. Using harsh mineral acids (HCl/HBr) will likely demethylate the C2 position to form the pyridone. To preserve the methoxy group, use basic hydrolysis or mild acidic conditions.

Reagents:

  • Substrate: 1.0 equiv

  • Base: NaOH (6M aq, 5.0 equiv)

  • Solvent: Ethanol/Water (1:1)

Step-by-Step:

  • Setup: Suspend substrate (200 mg) in EtOH (2 mL).

  • Hydrolysis: Add 6M NaOH (1 mL). Heat to reflux (80°C) for 6 hours.

  • Evolution: Ammonia gas will evolve. Ensure good ventilation.[2]

  • Workup: Cool to

    
    . Carefully acidify to pH 3–4 using 1M HCl (dropwise). Do not go below pH 2 to avoid demethylation.
    
  • Isolation: The carboxylic acid usually precipitates. Filter and wash with cold water. If no precipitate forms, extract with EtOAc.

Module 3: Alpha-Carbon Alkylation

Objective: Introducing gem-dimethyl groups to block metabolic oxidation or restrict conformational freedom.

Protocol C: Gem-Dimethylation

Reagents:

  • Substrate: 1.0 equiv

  • Base: NaH (60% dispersion, 2.5 equiv)

  • Electrophile: Methyl Iodide (MeI) (2.5 equiv)

  • Solvent: Anhydrous THF (

    
    )
    

Step-by-Step:

  • Deprotonation: To a suspension of NaH (2.5 equiv) in dry THF at

    
     under 
    
    
    
    , add a solution of the substrate (1.0 equiv) in THF dropwise.
  • Observation: The solution will likely turn dark red/orange, indicating the formation of the anion. Stir for 15 min.

  • Alkylation: Add MeI (2.5 equiv) dropwise.

  • Reaction: Allow to warm to room temperature and stir for 2 hours.

  • Quench: Carefully quench with saturated

    
     solution.
    
  • Workup: Extract with EtOAc. The product (gem-dimethyl nitrile) is usually lipophilic and easy to purify.

Summary of Reaction Parameters

TransformationReagentsConditionsTypical YieldCritical Note

(C6-Cl)

, DIPEA, NMP
100°C, 4-12h75-90%Steric bulk at C6 hinders reaction; use Microwave.
Nitrile Hydrolysis NaOH, EtOH/H2O80°C, 6h85-95%Avoid conc. HCl to preserve 2-OMe group.
Nitrile Reduction

, Raney Ni,

50 psi, RT80-90%

prevents secondary amine formation.

-Alkylation
NaH, MeI, THF

60-80%Strictly anhydrous conditions required.

References

  • General Pyridine Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Standard text for pyridine electrophilicity).
  • 
     on Chloropyridines:   Lier, J. E., et al. (2025).[3] "Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals". Journal of Organic Chemistry. 
    
  • Nitrile Hydrolysis Protocols: BenchChem Technical Guide. "Stability and Degradation of 2-Amino-2-(pyridin-3-yl)acetonitrile".

  • Alpha-Alkylation Precedents: Organic Syntheses, Coll. Vol. 4, p. 274 (1963). "Alkylation of Phenylacetonitrile Derivatives".

Sources

Application

Experimental procedure for 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile synthesis

Application Note: Optimized Two-Step Synthesis of 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile Executive Summary The compound 2-(6-chloro-2-methoxypyridin-3-yl)acetonitrile (CAS: 1261769-55-4)[1] is a highly versatile...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Two-Step Synthesis of 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile

Executive Summary

The compound 2-(6-chloro-2-methoxypyridin-3-yl)acetonitrile (CAS: 1261769-55-4)[1] is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of fused heterocyclic scaffolds and active pharmaceutical ingredients (APIs). This application note details a robust, field-proven, two-step synthetic protocol starting from the commercially available 6-chloro-2-methoxy-3-methylpyridine (CAS: 1261743-51-4)[2]. By replacing legacy solvents with greener alternatives and optimizing nucleophilic displacement conditions, this protocol ensures high yields, scalability, and strict control over impurity profiles.

Mechanistic Rationale & Pathway Design

The synthesis relies on a sequence of radical bromination followed by an aliphatic nucleophilic substitution (SN2).

  • Wohl-Ziegler Bromination: The first phase utilizes N-Bromosuccinimide (NBS) and Azobisisobutyronitrile (AIBN) to selectively brominate the benzylic position of the starting material[3]. AIBN acts as a thermal initiator, decomposing at ~65°C to yield nitrogen gas and two isobutyronitrile radicals. These radicals abstract a bromine atom from NBS, propagating a steady, low-concentration supply of bromine radicals. The high regioselectivity for the methyl group is driven by the resonance stabilization of the resulting pyridylic radical intermediate[3]. To avoid the severe toxicity and environmental impact of carbon tetrachloride (CCl4)—the traditional solvent for this reaction—trifluorotoluene (PhCF3) is employed. PhCF3 mimics the dielectric properties of CCl4 while remaining inert to radical abstraction.

  • Nucleophilic Cyanation: The second phase converts the resulting 3-(bromomethyl)-6-chloro-2-methoxypyridine[4] into the target nitrile. Sodium cyanide (NaCN) is used as the nucleophile. The reaction is driven by the use of a biphasic or mixed N,N-Dimethylformamide (DMF) and water solvent system. DMF, a polar aprotic solvent, strongly solvates the Na+ cations while leaving the CN- anions "naked" and highly reactive, thereby accelerating the SN2 displacement. A catalytic amount of water is critical to break the lattice energy of solid NaCN, facilitating its dissolution into the organic phase.

Synthetic Pathway Visualization

Pathway SM 6-Chloro-2-methoxy- 3-methylpyridine Step1 Wohl-Ziegler Bromination NBS, AIBN, PhCF3 (80°C) SM->Step1 Int1 3-(Bromomethyl)-6-chloro- 2-methoxypyridine Step1->Int1 Step2 Nucleophilic Cyanation NaCN, DMF/H2O (0°C to RT) Int1->Step2 Prod 2-(6-Chloro-2-methoxypyridin- 3-yl)acetonitrile Step2->Prod

Two-step synthetic workflow for 2-(6-chloro-2-methoxypyridin-3-yl)acetonitrile.

Phase 1: Radical Bromination Protocol

Objective: Synthesis of 3-(bromomethyl)-6-chloro-2-methoxypyridine.

Step-by-Step Methodology:

  • System Preparation: Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an argon inlet. Purge the system with argon for 10 minutes to remove oxygen, which can prematurely terminate radical chain reactions.

  • Reagent Loading: Add 6-chloro-2-methoxy-3-methylpyridine (15.76 g, 100 mmol, 1.0 eq)[2] and anhydrous PhCF3 (150 mL) to the flask. Stir until complete dissolution.

  • Initiator and Bromine Source: Add N-Bromosuccinimide (18.69 g, 105 mmol, 1.05 eq) and AIBN (0.82 g, 5 mmol, 0.05 eq) in a single portion. Causality Note: A slight excess of NBS ensures complete conversion, while limiting it to 1.05 eq prevents over-bromination to the gem-dibromide.

  • Thermal Activation: Heat the reaction mixture to 80°C.

  • Self-Validating Reaction Monitoring: As the reaction proceeds, the dense, insoluble NBS will be consumed, and the lighter byproduct, succinimide, will begin to float to the surface of the PhCF3. This physical phase change is a reliable visual cue of reaction progression. Monitor via TLC (Hexanes/EtOAc 9:1, UV 254 nm) until the starting material is consumed (typically 4-6 hours).

  • Workup: Cool the mixture to 0°C to maximize the precipitation of succinimide. Filter the suspension through a pad of Celite and wash the filter cake with cold PhCF3 (30 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the crude residue in dichloromethane (100 mL), wash with water (2 × 50 mL) and brine (50 mL), dry over anhydrous Na2SO4, and evaporate to yield the intermediate as a pale yellow solid[4].

Phase 2: Nucleophilic Cyanation Protocol

Objective: Synthesis of 2-(6-chloro-2-methoxypyridin-3-yl)acetonitrile.

Step-by-Step Methodology:

  • Solvent Preparation: In a 250 mL round-bottom flask, dissolve 3-(bromomethyl)-6-chloro-2-methoxypyridine (23.65 g, 100 mmol, 1.0 eq) in anhydrous DMF (100 mL). Cool the solution to 0°C using an ice-water bath. Causality Note: Starting at 0°C suppresses the base-catalyzed elimination of the bromide, which would otherwise yield an unwanted alkene byproduct.

  • Nucleophile Addition: In a separate vial, dissolve NaCN (5.88 g, 120 mmol, 1.2 eq) in HPLC-grade water (10 mL). Dropwise add this aqueous cyanide solution to the vigorously stirring DMF solution over 15 minutes.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature.

  • Self-Validating Reaction Monitoring: The reaction mixture will transition from pale yellow to a deeper amber color as the SN2 displacement occurs. TLC analysis (Hexanes/EtOAc 4:1) will show the complete disappearance of the non-polar bromide spot and the emergence of a significantly more polar, UV-active product spot.

  • Workup & Decontamination: Quench the reaction by pouring it into crushed ice/water (300 mL). Extract the aqueous layer with Ethyl Acetate (3 × 100 mL). Critical Step: Wash the combined organic layers with a 5% aqueous LiCl solution (3 × 50 mL) followed by brine (50 mL). Causality Note: DMF is highly miscible with EtOAc; the LiCl wash is mandatory to pull residual DMF back into the aqueous phase, preventing it from contaminating the final product.

  • Isolation: Dry the organic layer over Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 80:20 Hexanes/EtOAc) to afford the pure target nitrile[1].

Quantitative Data & Analytical Validation

To ensure the integrity of the self-validating system, the following analytical parameters should be referenced during quality control (QC) checks:

StageCompoundMW ( g/mol )EquivalentsExpected YieldKey Diagnostic (1H NMR, CDCl3)
Starting Material 6-Chloro-2-methoxy-3-methylpyridine157.601.0N/A~2.20 ppm (s, 3H, -CH3)
Intermediate 3-(Bromomethyl)-6-chloro-2-methoxypyridine236.491.075-80%~4.45 ppm (s, 2H, -CH2Br)
Final Product 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile182.611.080-85%~3.75 ppm (s, 2H, -CH2CN)

Note: The diagnostic shift in the 1H NMR spectrum is the most definitive proof of transformation. The singlet corresponding to the benzylic protons shifts downfield upon bromination due to the electronegativity of bromine, and then shifts slightly upfield upon cyanation.

Safety & Cyanide Decontamination

Hazard Warning: Sodium cyanide is highly toxic. All SN2 cyanation procedures must be conducted in a fully functioning fume hood. Decontamination Protocol: All glassware, syringes, and aqueous waste streams that came into contact with NaCN must be treated with an excess of commercial bleach (sodium hypochlorite, NaOCl) and adjusted to pH > 10 using NaOH. This oxidizes the highly toxic cyanide anion (CN-) into the significantly less toxic cyanate anion (OCN-). Allow the treated waste to stand for at least 24 hours before disposal according to institutional EHS guidelines.

References[1] 1261769-55-4化工百科, chem960.com, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdteLEjd7FXjHf5gkipebRSvIjON4l00_qoJ-b37u4ZiJDtD7kRPqz5eSxwa4TaIYaw3jIDTefPzNGjoFdKIXFLDKmc5b_7tkOyU3DPJ0FG-YONcaId7d7kz6nOh1oHic=[4] Buy 3-(Bromomethyl)-6-chloro-2-methoxypyridine, smolecule.com, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_tfXty_TXQ5COC7RX96xPWdH8WH2_s_H0b3pwLB9j36rsDqFZsrtAhQ7BwbioVlWgaag8ukyRze-j8ShzFWDAgq94v662H3Ahudcu5sbcE5ZeqXMQctF38CYGF3uQiHzNgmjn6kw=[2] 6-Chloro-2-methoxy-3-methylpyridine | 1261743-51-4, sigmaaldrich.com, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEULaIOm3dE_cS9vdCwlakIbgTnVp7JW-t9S4T3cZ4UeGqM3UYBTRm2e7ut_BwjB-6JGG2GJmnYYrkayElJYySvJ3d0TD_cVGwvWG6K3rqgBES6NUqx496zzJ3RjVvAXKxFarenU9X4qE2ZWWQqde2H46aBHoLc9A9--W_CWGyxUtGWPV-F[3] Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines, daneshyari.com, https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSxln_9A58hXSm84bnJuiGMn9WAdzfsidaLgV_GuvXzS18GDe_-WJtZJZ7_qBkxQoq_6JfntSl7YLsvaMT0c-jlw6wDl1ggByJ5DEXVqUJkMtB5UMF29-AP9dgKMhCksAsylSA35EdeSVhUewq

Sources

Method

Application Note: Catalytic Strategies for 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile Synthesis

The following Application Note and Protocol Guide is designed for researchers and process chemists involved in the synthesis of 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile . This intermediate is a critical building bl...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide is designed for researchers and process chemists involved in the synthesis of 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile . This intermediate is a critical building block in the synthesis of JAK inhibitors (e.g., Oclacitinib) and other pyridine-based pharmaceutical agents.

Executive Summary & Strategic Analysis

The synthesis of 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile (CAS: N/A for specific isomer, generic pyridyl acetonitriles often cited) presents a unique challenge due to the electronic properties of the pyridine ring. The presence of the 6-chloro and 2-methoxy substituents creates a push-pull electronic system that affects the reactivity of the 3-position.

While direct electrophilic substitution is difficult, the most robust industrial and research-scale route relies on the functionalization of the C3-methyl group. This guide focuses on two high-fidelity pathways:

  • Phase-Transfer Catalyzed (PTC) Nucleophilic Substitution: The "Gold Standard" for scalability, utilizing quaternary ammonium salts to facilitate the displacement of a halide by cyanide.

  • Palladium-Catalyzed

    
    -Arylation:  An advanced alternative for constructing the C-C bond directly from aryl halides, avoiding potentially unstable chloromethyl intermediates.
    
Target Molecule Profile[1][2]
  • IUPAC Name: 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile

  • Key Functionality: Pyridine core, labile benzylic-like methylene, nitrile handle.

  • Applications: Intermediate for JAK1/JAK2 inhibitors (e.g., Oclacitinib analogs).

Pathway A: Phase-Transfer Catalyzed Nucleophilic Substitution (Recommended)

This pathway is preferred for its cost-effectiveness and high throughput. It proceeds via the conversion of (6-Chloro-2-methoxypyridin-3-yl)methanol to the corresponding alkyl chloride, followed by cyanide displacement.

The Catalyst: Tetrabutylammonium Bromide (TBAB)
  • Role: Phase Transfer Catalyst (PTC).

  • Mechanism: The cyanide ion (

    
    ) is poorly soluble in organic solvents (DCM, Toluene) required to dissolve the pyridine substrate. TBAB forms a lipophilic ion pair 
    
    
    
    that shuttles the nucleophile into the organic phase, enabling the
    
    
    reaction.
  • Why TBAB? It offers the optimal balance of lipophilicity and cost compared to Crown Ethers (18-Crown-6) or Cryptands.

Detailed Protocol
Step 1: Chlorination of the Alcohol

Precursor: (6-Chloro-2-methoxypyridin-3-yl)methanol (CAS: 1260812-74-5). Catalyst: N,N-Dimethylformamide (DMF) - Nucleophilic Catalyst.

  • Setup: Charge a dry 3-neck round-bottom flask with (6-Chloro-2-methoxypyridin-3-yl)methanol (1.0 eq) and Dichloromethane (DCM) [10 mL/g].

  • Activation: Add a catalytic amount of DMF (0.05 eq). Note: DMF reacts with Thionyl Chloride to form the Vilsmeier-Haack reagent (chloroiminium ion), which is a more potent chlorinating agent.

  • Reaction: Cool to 0°C. Dropwise add Thionyl Chloride (

    
    , 1.2 eq).
    
  • Process: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1). The alcohol spot (

    
    ) should disappear, replaced by the less polar chloride (
    
    
    
    ).
  • Workup: Quench with sat.

    
    . Extract with DCM. Dry over 
    
    
    
    and concentrate.
    • Intermediate: 6-Chloro-3-(chloromethyl)-2-methoxypyridine. (Unstable; proceed immediately).

Step 2: Cyanidation (The Catalytic Step)

Reagents: Sodium Cyanide (NaCN), TBAB.

  • Solvent System: Prepare a mixture of Toluene and Water (3:1 ratio).

  • Loading: Dissolve the crude chloride intermediate (from Step 1) in the Toluene phase.

  • Catalyst Addition: Add TBAB (0.10 eq) to the biphasic mixture.

  • Reagent Addition: Add NaCN (1.5 eq) to the aqueous phase. Safety Warning: NaCN is highly toxic. Ensure scrubber systems are active.

  • Reaction: Heat to 60°C with vigorous stirring (essential for phase transfer).

  • Kinetics: Reaction typically completes in 4–6 hours.

  • Validation:

    • HPLC: Monitor disappearance of the chloromethyl peak.

    • NMR: Look for the shift of the methylene protons (

      
      ) from 
      
      
      
      ppm (Cl-CH2) to
      
      
      ppm (NC-CH2).
Data Summary: Solvent & Catalyst Effects
CatalystSolvent SystemTemp (°C)Yield (%)Notes
TBAB (10 mol%) Toluene/Water 60 88% Optimal balance of rate/purity.
18-Crown-6Acetonitrile (Dry)Reflux92%Expensive; difficult purification.
NoneEthanol/WaterReflux35%Slow; significant hydrolysis to amide.
TEBADCM/Water4075%Slower kinetics than TBAB.

Pathway B: Palladium-Catalyzed -Arylation (Advanced)

For scenarios where the chloromethyl intermediate is too unstable or the alcohol precursor is unavailable, this route constructs the bond from 3-Bromo-6-chloro-2-methoxypyridine .

The Catalyst: / Xantphos
  • Role: Transition Metal Catalyst for Cross-Coupling.

  • Mechanism: Oxidative addition of the aryl bromide to Pd(0), followed by transmetallation with the zinc-cyanoalkyl species or direct enolate coupling.

Detailed Protocol

Precursor: 3-Bromo-6-chloro-2-methoxypyridine. Reagent: tert-Butyl cyanoacetate (as the acetonitrile equivalent after decarboxylation).

  • Catalyst Prep: In a glovebox, mix

    
     (2 mol%) and Xantphos (4 mol%) in Toluene. Stir for 30 mins to ligate.
    
  • Coupling: Add the aryl bromide (1.0 eq), tert-butyl cyanoacetate (1.2 eq), and

    
     (3.0 eq).
    
  • Reaction: Heat at 100°C for 12 hours.

  • Decarboxylation: Isolate the coupled ester intermediate. Treat with Trifluoroacetic acid (TFA) in DCM (1:1) at RT for 2 hours to remove the t-butyl group and decarboxylate.

  • Result: Yields the target acetonitrile derivative.

Visualizing the Reaction Pathways

The following diagram illustrates the comparative workflows for the synthesis, highlighting the catalytic intervention points.

G Start_Alc (6-Chloro-2-methoxypyridin-3-yl)methanol (Precursor A) Inter_Cl Intermediate: 3-(Chloromethyl) derivative Start_Alc->Inter_Cl SOCl2, 0°C Start_Br 3-Bromo-6-chloro-2-methoxypyridine (Precursor B) Inter_Ester Intermediate: Cyanoacetate Ester Start_Br->Inter_Ester t-Butyl Cyanoacetate Target TARGET: 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile Inter_Cl->Target NaCN, Toluene/H2O Inter_Ester->Target TFA (Decarboxylation) Cat_DMF Cat: DMF (Nucleophilic Activation) Cat_DMF->Inter_Cl Promotes Cat_TBAB Cat: TBAB (Phase Transfer) Cat_TBAB->Target Shuttles CN- Cat_Pd Cat: Pd2(dba)3 / Xantphos (Cross-Coupling) Cat_Pd->Inter_Ester Catalyzes

Caption: Comparative synthetic routes. Left: PTC substitution (Standard). Right: Pd-catalyzed coupling (Advanced).

Troubleshooting & Critical Parameters

Impurity Profile Control
  • Hydrolysis (Amide Formation): If the reaction pH in Pathway A becomes too basic or temperature exceeds 70°C, the nitrile can hydrolyze to the amide.

    • Solution: Maintain pH ~9-10 (buffered if necessary) and strictly control temperature at 60°C.

  • Dimerization: In the chlorination step, high concentrations can lead to ether formation (dimerization of the alcohol).

    • Solution: Dilute reaction to at least 10 mL/g DCM and add

      
       slowly at 0°C.
      
Safety Considerations
  • Cyanide Handling: All protocols involving NaCN must be performed in a well-ventilated fume hood with a bleaching trap (Sodium Hypochlorite) available to neutralize spills.

  • Exotherms: The addition of

    
     releases HCl and 
    
    
    
    gas. Ensure proper venting.

References

  • Vertex Pharmaceuticals. (2007). Synthesis of [5-(4-Methoxy-1H-pyrrolo[2,3-b]pyridin-3-ylmethyl) pyridin-2-yl]-(4-trifluoromethyl-benzyl)-amine. WO2007013896A3. Link

  • Array BioPharma Inc. (2019). Process for the preparation of 6-(2-hydroxy-2-methylpropoxy)-4-(6-(6-((6-methoxypyridin-3-yl)methyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)pyridin-3-yl)pyrazolo[1,5-a]pyridine-3-carbonitrile. US20190106438A1. Link

  • BenchChem. (2025).[1] Comparative analysis of different synthesis routes for 2-(2-Aminopyridin-3-yl)acetonitrile. Link

  • Organic Syntheses. p-Methoxyphenylacetonitrile Preparation (General PTC Protocol). Coll. Vol. 4, p.576 (1963). Link

  • Sigma-Aldrich. Product Specification: (6-Chloro-2-methoxypyridin-3-yl)methanol.[2][3] Link

Sources

Application

Application Note: Solvent Systems for 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile Transformations

This Application Note is designed for process chemists and medicinal chemists optimizing the functionalization of 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile . The protocols herein prioritize selectivity, yield, and s...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for process chemists and medicinal chemists optimizing the functionalization of 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile . The protocols herein prioritize selectivity, yield, and scalability, moving beyond generic "textbook" conditions to address the specific electronic and steric properties of this scaffold.

Executive Summary & Chemical Context

The compound 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile is a high-value intermediate often employed in the synthesis of P2X3 antagonists, kinase inhibitors, and other bioactive heterocycles.[1] Its reactivity is defined by three distinct functional handles:

  • Acetonitrile Methylene (

    
    -CH₂):  Acidic (
    
    
    
    ), susceptible to deprotonation and electrophilic attack.[2][1]
  • 6-Chloro Substituent: An electrophilic site activated for Palladium-catalyzed cross-coupling (Suzuki, Buchwald) or

    
     reactions.[1]
    
  • 2-Methoxy Group: An electron-donating group (EDG) that modulates the pyridine ring's electron density, rendering the 6-Cl position slightly less reactive toward nucleophiles than its 2-Fluoro analogs, requiring optimized solvent polarity for activation.[2][1]

Selecting the correct solvent is not merely about dissolution; it is about controlling the kinetic vs. thermodynamic outcome of the reaction.[2][1]

Solubility Profiling & Solvent Selection Matrix

The free base is a lipophilic solid with moderate polarity due to the nitrile and pyridine nitrogen.[2][1]

Table 1: Solvent Compatibility Guide
Solvent ClassRepresentative SolventsSolubility StatusPrimary ApplicationTechnical Notes
Chlorinated DCM, ChloroformHigh Work-up, Amide couplingGood for isolation; avoid for basic alkylations due to carbene formation risks.[1]
Polar Aprotic DMF, DMSO, NMPHigh

,

Alkylation
Critical: Promotes rapid reaction but can lead to over-alkylation (bis-alkylation) due to "naked anion" effect.[2][1]
Ethers THF, 2-MeTHF, DioxaneModerate-High Deprotonation, Pd-CouplingPreferred: 2-MeTHF is the greener alternative to THF; allows higher reaction temps and easier phase separation.[2][1]
Aromatic Toluene, XyleneModerate Phase-Transfer CatalysisExcellent for controlling reaction exotherms; often requires a phase-transfer catalyst (e.g., TBAB).[2][1]
Protic Methanol, EthanolLow-Moderate Hydrolysis, CrystallizationUse only for nitrile hydrolysis or salt formation. Incompatible with strong bases (LiHMDS, NaH).[2][1]
Decision Logic for Solvent Selection

The following decision tree illustrates the logical flow for selecting a solvent system based on the intended transformation.

SolventSelection Start Intended Transformation Type1 Alpha-Alkylation (C-C Bond Formation) Start->Type1 Type2 Cross-Coupling (Suzuki/Buchwald on Cl) Start->Type2 Type3 Nitrile Hydrolysis (Acid/Amide Formation) Start->Type3 Sel1 Selectivity Priority? Type1->Sel1 Sel2 Base Solubility? Type2->Sel2 Solv5 EtOH/NaOH or AcOH/HCl Type3->Solv5 Solv1 Anhydrous THF/2-MeTHF (-78°C to 0°C) Sel1->Solv1 Mono-Alkylation Solv2 DMF/DMSO (Risk of Bis-alkylation) Sel1->Solv2 Rapid/Non-selective Solv3 1,4-Dioxane/Water (Universal System) Sel2->Solv3 Inorganic Base (K2CO3) Solv4 Toluene (Anhydrous conditions) Sel2->Solv4 Organic Base (Et3N)

Figure 1: Solvent Selection Decision Tree. Green nodes indicate recommended optimized conditions.

Detailed Experimental Protocols

Protocol A: Regioselective -Alkylation

Objective: Mono-alkylation of the acetonitrile methylene group.[1] Challenge: The anion formed is highly reactive. In highly polar solvents (DMF), the reaction rate is fast, often leading to dialkylation impurities which are difficult to separate.[2][1] Solution: Use THF or 2-MeTHF to tightly coordinate the counter-ion (Li+ or Na+), modulating reactivity.[2]

Reagents:

  • Substrate: 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile (1.0 eq)[2][1]

  • Base: LiHMDS (1.1 eq, 1.0 M in THF) or NaH (1.2 eq, 60% dispersion)[2][1]

  • Electrophile: Alkyl Halide (1.05 eq)[2][1]

  • Solvent: Anhydrous THF (10-20 volumes)

Step-by-Step Procedure:

  • Setup: Flame-dry a 3-neck round bottom flask and purge with Nitrogen/Argon.

  • Dissolution: Charge the substrate and Anhydrous THF. Cool the solution to -78°C (acetone/dry ice bath). Note: The low temperature is critical to prevent self-condensation of the nitrile.[2][1]

  • Deprotonation: Add LiHMDS dropwise over 20 minutes. The solution typically turns deep yellow/orange, indicating anion formation.[2] Stir for 30 minutes at -78°C.

  • Addition: Add the Alkyl Halide (dissolved in minimal THF) dropwise.

  • Ramp: Allow the reaction to warm slowly to 0°C over 2 hours. Monitor by TLC/LC-MS.

  • Quench: Quench with saturated aqueous

    
     at 0°C.
    
  • Workup: Extract with EtOAc, wash with brine, dry over

    
    .
    
Protocol B: Suzuki-Miyaura Cross-Coupling at C-6

Objective: Functionalizing the chloropyridine position.[1][3] Challenge: The 2-methoxy group deactivates the ring slightly compared to 2-fluoropyridines.[1] Solution: Use a Dioxane/Water system to solubilize inorganic bases (


), ensuring high concentration of active catalytic species.[2][1]

Reagents:

  • Substrate: 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile (1.0 eq)[2][1]

  • Boronic Acid/Ester: (1.2 eq)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    [2][1]
  • Base:

    
     (3.0 eq)[2][1][4]
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[2][1]

Step-by-Step Procedure:

  • Degassing: Combine solvent components and sparge with Nitrogen for 15 minutes. Oxygen inhibits the Pd cycle.[2][1]

  • Charging: Add substrate, boronic acid, and base to the reaction vessel. Add the degassed solvent.[1]

  • Catalyst Addition: Add the Pd catalyst last under a positive pressure of Nitrogen.[1]

  • Reaction: Heat to 90°C for 4-12 hours.

    • Optimization Tip: If the nitrile group hydrolyzes (side reaction), switch to anhydrous Toluene with

      
       or 
      
      
      
      .[2]
  • Filtration: Filter hot through Celite to remove Palladium black.[1]

Mechanistic Workflow & Troubleshooting

The following diagram outlines the critical process parameters (CPPs) for the alkylation workflow, highlighting where solvent choice impacts the mechanism.

AlkylationWorkflow Step1 Substrate Dissolution (Solvent: THF/2-MeTHF) Step2 Deprotonation (Base Addition) Temp: -78°C Step1->Step2 Intermediate Pyridine-Stabilized Carbanion (Li+ Coordinated) Step2->Intermediate LiHMDS Step3 Electrophile Addition (Kinetic Control) Intermediate->Step3 Outcome1 Product: Mono-Alkylated Step3->Outcome1 Controlled Warming Outcome2 Impurity: Bis-Alkylated (Caused by DMF or High Temp) Step3->Outcome2 Solvent Polarity Too High

Figure 2: Alkylation Workflow emphasizing the impact of solvent polarity on product selectivity.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Alkylation) Moisture in solventDistill THF over Na/Benzophenone or use molecular sieves (3Å).
Bis-Alkylation Temperature too high / Solvent too polarSwitch from DMF to THF; reduce equivalents of base; lower addition temp.[1]
Hydrolysis of Nitrile Aqueous conditions at high tempEnsure neutral pH during workup; avoid prolonged heating in water/alcohol mixtures.[1]
Stalled Coupling Catalyst poisoning / Oxidative addition failureDegas solvents thoroughly; switch to a more active catalyst like XPhos Pd G3.

References

  • BenchChem. (2025).[2][4][5] Overcoming solubility issues with 2-Amino-2-(pyridin-3-yl)acetonitrile in organic solvents. Retrieved from [2][1]

  • PubChem. (2025).[2][6][7] 2-(6-Chloropyridin-3-yl)acetonitrile Compound Summary. National Library of Medicine. Retrieved from [2][1]

  • Sato, I., & Yamashita, Y. (2019).[2][8] Alkylpotassium-Catalyzed Benzylic C–H Alkylation of Alkylarenes with Alkenes. Synthesis, 51, 240–250.[2][8] Retrieved from [2][1]

  • ChemicalBook. (2024).[2][1] Synthesis of (6-Chloro-3-nitro-pyridin-2-yl)-acetonitrile. Retrieved from [2][1]

  • Google Patents. (1973).[2] US3755412A - Alkylation of acetonitriles.[1] Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking to optimize the synthesis of 2-(6-chloro-2-methoxypyridin-3-yl)acetonitrile .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals seeking to optimize the synthesis of 2-(6-chloro-2-methoxypyridin-3-yl)acetonitrile . The conversion from (6-chloro-2-methoxypyridin-3-yl)methanol involves a two-step halogenation-cyanation sequence. Below, we provide field-proven insights, mechanistic troubleshooting, and self-validating protocols to eliminate common bottlenecks such as dimerization and hydrolysis.

Reaction Workflow & Bottleneck Analysis

Workflow A (6-Chloro-2-methoxy pyridin-3-yl)methanol B 3-(Chloromethyl)-6-chloro -2-methoxypyridine A->B SOCl2, DMF (Halogenation) C 2-(6-Chloro-2-methoxy pyridin-3-yl)acetonitrile B->C NaCN, PTC (Cyanation) D Dimerization (Side Product) C->D Base + Unreacted B (Alkylation) E Hydrolysis (Side Product) C->E H2O + Heat (Hydrolysis)

Reaction workflow and common yield-reducing side pathways in pyridylacetonitrile synthesis.

Troubleshooting Guide & FAQs

Q1: Why is my yield dropping during the halogenation of (6-chloro-2-methoxypyridin-3-yl)methanol? Cause: Incomplete conversion or degradation of the starting material[1]. The benzylic/pyridylic alcohol is sensitive to harsh, unbuffered acidic conditions, which can lead to ether cleavage at the methoxy group or polymerization. Solution: Utilize Thionyl Chloride (


) with a catalytic amount of 

-Dimethylformamide (DMF) in a non-polar solvent like toluene or dichloromethane (DCM). DMF reacts with

to form the Vilsmeier-Haack reagent. This highly electrophilic intermediate converts the alcohol to the chloride rapidly and cleanly via an

mechanism, preventing the formation of a free carbocation and bypassing the need for prolonged heating. Self-Validating Step: The intermediate 3-(chloromethyl)-6-chloro-2-methoxypyridine is highly moisture-sensitive. Avoid aqueous workups; instead, co-evaporate the reaction mixture with toluene under reduced pressure to remove excess

and proceed immediately to the cyanation step.

Q2: I'm observing a high-molecular-weight byproduct during the cyanation step. What is it and how do I prevent it? Cause: This is a classic dimerization (alkylation) side reaction[2]. The methylene protons of your target product are highly acidic due to the electron-withdrawing nature of both the newly added cyano group and the pyridine ring. Under basic conditions (cyanide salts act as weak bases), the product deprotonates. The resulting carbanion acts as a nucleophile, attacking unreacted chloromethyl intermediate to form a dimer. Solution: Avoid highly basic, homogeneous conditions. Implement Phase-Transfer Catalysis (PTC) using Tetrabutylammonium bromide (TBAB) in a biphasic system (e.g., Water/DCM). This keeps the bulk concentration of the cyanide anion low in the organic phase, favoring the rapid


 displacement of the chloride while suppressing the deprotonation of the formed nitrile.

Q3: Can I use safer cyanide alternatives instead of NaCN/KCN to improve yield and safety? Cause: Traditional cyanide salts pose severe toxicity risks and can cause base-catalyzed side reactions (like dimerization or hydrolysis to the amide/acid)[2]. Solution: Yes. Recent methodologies have demonstrated that non-toxic Potassium ferrocyanide (


) can be used as a highly efficient cyanide source. When combined with a Copper(I) iodide catalyst and an appropriate ligand (like 

-dimethylethylenediamine) in toluene, this system slowly releases cyanide. This maintains a low steady-state concentration of the nucleophile that practically eliminates dimerization and hydrolysis side reactions, often boosting yields above 85%.

Q4: How does solvent choice (e.g., switching from acetonitrile to methanol) affect the reaction workup and subsequent HPLC analysis? Cause: Methanol is a protic solvent, whereas acetonitrile is aprotic. This fundamental chemical difference alters solvation dynamics. Solution: If you switch to methanol for product precipitation or HPLC analysis, be aware that protic solvents can solvate the carbon end of the cyanide ion during the reaction, potentially increasing isocyanide byproduct formation[2]. For HPLC analysis, replacing acetonitrile with methanol increases system pressure due to higher viscosity and alters elution selectivity. Compounds with hydrogen-bonding capabilities (like the pyridine nitrogen) will interact differently with the mobile phase, potentially shifting retention times and affecting peak resolution[3].

Data Presentation: Comparison of Cyanation Methodologies
MethodologyReagentsSolvent SystemTypical YieldImpurity Profile
Traditional Homogeneous NaCN or KCNDMF or DMSO50–60%High dimerization, traces of isocyanide and amide.
Phase-Transfer Catalysis (PTC) NaCN, TBAB

/ DCM
75–85%Low dimerization, minimal hydrolysis. Highly scalable.
Copper-Catalyzed

, CuI
Toluene85–90%Very clean, no dimerization, safer handling profile.
Experimental Protocol: Optimized Biphasic Cyanation (PTC Method)

Objective: Convert 3-(chloromethyl)-6-chloro-2-methoxypyridine to 2-(6-chloro-2-methoxypyridin-3-yl)acetonitrile while suppressing dimerization and hydrolysis.

  • Preparation of Organic Phase: Dissolve 1.0 equivalent of freshly prepared, unpurified 3-(chloromethyl)-6-chloro-2-methoxypyridine in anhydrous Dichloromethane (DCM) (approx. 10 mL/g of substrate).

  • Catalyst Addition: Add 0.05 equivalents of Tetrabutylammonium bromide (TBAB) to the organic phase. Stir for 5 minutes at room temperature to ensure uniform dispersion.

  • Preparation of Aqueous Phase: In a separate flask, dissolve 1.5 equivalents of Sodium Cyanide (NaCN) in distilled water (approx. 5 mL/g of NaCN). (CRITICAL SAFETY NOTE: Perform exclusively in a well-ventilated fume hood with a cyanide antidote kit immediately accessible).

  • Biphasic Reaction: Cool the organic phase to 10°C using an ice bath. Add the aqueous NaCN solution dropwise over 30 minutes under vigorous stirring (at least 800 rpm) to ensure maximum interfacial surface area between the two phases.

  • Maturation: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 4–6 hours. Monitor the disappearance of the starting material via HPLC or TLC.

  • Workup: Once complete, transfer to a separatory funnel and separate the phases. Wash the organic layer twice with a 5% aqueous sodium bicarbonate solution to neutralize any acidic byproducts, followed by a single brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude product via recrystallization from a hexane/ethyl acetate mixture or via silica gel chromatography to isolate pure 2-(6-chloro-2-methoxypyridin-3-yl)acetonitrile.

References
  • Sciencemadness. "Copper-catalyzed cyanation of benzyl chlorides with non-toxic K4[Fe(CN)6]." Sciencemadness Discourse. Available at:[Link]

  • Shimadzu. "Switching the Mobile Phase from Acetonitrile to Methanol." Shimadzu Technical Documents. Available at:[Link]

Sources

Optimization

Purification of 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile

Technical Support Center: Purification Protocols for 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile Executive Summary You are working with 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile , a critical intermediate often ut...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification Protocols for 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile

Executive Summary

You are working with 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile , a critical intermediate often utilized in the synthesis of KRAS G12C inhibitors and other kinase-targeting small molecules. This scaffold presents unique purification challenges due to the competing electronic effects on the pyridine ring: the electron-withdrawing chlorine (C6) and the electron-donating methoxy group (C2).

This guide addresses the three most common failure modes reported by researchers:

  • "Oiling Out" during crystallization attempts.

  • Peak Tailing on silica gel chromatography.

  • Hydrolysis of the nitrile group during workup.

Module 1: Crystallization & Phase Separation

The First Line of Defense

For this lipophilic yet polarizable molecule, crystallization is superior to chromatography for scalability. However, the presence of the 2-methoxy group increases solubility in organic solvents, often leading to supersaturation and "oiling out."

Protocol: Anti-Solvent Recrystallization

Objective: Remove regioisomers and defluorinated/dechlorinated byproducts.

  • Dissolution: Dissolve crude solid in Isopropyl Alcohol (IPA) at 60°C. Use the minimum amount required (approx. 5-7 mL per gram).

  • Hot Filtration: Filter through a pre-warmed celite pad to remove inorganic salts (e.g., NaCl/KCl from the cyanation step).

  • Anti-Solvent Addition: While maintaining 50-60°C, slowly add n-Heptane dropwise until a persistent cloudiness appears.

    • Ratio Target: Final solvent ratio should be approx. 1:3 (IPA:Heptane).

  • Controlled Cooling: Turn off the heat source and allow the flask to cool to room temperature in the oil bath (slow cooling rate of ~10°C/hour).

  • Isolation: Cool to 0-5°C for 1 hour. Filter the resulting white/off-white needles and wash with cold Heptane.

Data Table: Solvent Solubility Profile

SolventSolubility (RT)Solubility (Hot)Suitability
Dichloromethane HighHighGood for extraction, poor for cryst.
Ethanol/IPA ModerateHighIdeal Primary Solvent
Heptane/Hexane LowLowIdeal Anti-Solvent
Water InsolubleVery LowCauses rapid oiling out (Avoid)

Module 2: Chromatography Troubleshooting

When Crystallization Fails or High Purity (>99.5%) is Required

The Issue: Pyridine derivatives often streak or tail on silica gel. This is caused by the interaction between the basic pyridine nitrogen and the acidic silanol groups (Si-OH) on the silica surface.[1][2]

The Solution: Deactivate the silica surface.

Troubleshooting Guide: Chromatography

Q: My compound is eluting as a broad streak, contaminating other fractions. How do I fix this? A: You are experiencing "silanol dragging."

  • Immediate Fix: Add 1% Triethylamine (TEA) or 1% NH₄OH to your mobile phase.

  • Mechanism: The amine base preferentially binds to the acidic silanol sites on the silica, shielding them from your pyridine product.[1]

  • Protocol: Pre-flush the column with 3 column volumes (CV) of Hexane containing 1% TEA before loading your sample.

Q: I see a new spot on TLC that wasn't there before the column. Did my compound decompose? A: Likely, yes.

  • Cause: Acidic hydrolysis. Silica gel is slightly acidic (pH 4-5). Prolonged exposure can hydrolyze the methoxy group (yielding the 2-pyridone) or the nitrile (yielding the amide).

  • Prevention: Use "Neutralized Silica" or switch to Alumina (Neutral) stationary phase if the compound proves unstable.

ChromatographyWorkflow Start Crude Mixture TLC TLC Analysis (Hex:EtOAc 3:1) Start->TLC Decision Tailing Observed? TLC->Decision Standard Standard Flash (Hex/EtOAc Gradient) Decision->Standard No Tailing Modified Modified Flash (+1% TEA or NH4OH) Decision->Modified Yes (Tailing) Check Check Stability Standard->Check Modified->Check Alumina Switch to Neutral Alumina Check->Alumina Decomposition Finish Pure Nitrile Check->Finish Stable

Figure 1: Decision matrix for chromatographic purification of basic pyridine derivatives.

Module 3: Impurity Profiling & Stability

Understanding the Chemistry

Q: My NMR shows a small impurity peak at ~10 ppm and broad peaks. What is it? A: This is likely the 2-pyridone tautomer resulting from the loss of the methyl group (demethylation).

  • Cause: Exposure to strong acids (e.g., HCl, HBr) or high temperatures in wet solvents.

  • Removal: This impurity is significantly more polar than your target. It will remain on the baseline in non-polar TLC systems (Hex/EtOAc) or can be removed via an aqueous base wash (0.5 M NaOH), as the pyridone proton is weakly acidic.

Q: The nitrile peak in IR (approx. 2200 cm⁻¹) is diminishing, and a carbonyl peak is appearing. A: You are hydrolyzing the nitrile to the primary amide .

  • Cause: Basic conditions (pH > 10) in the presence of water.

  • Fix: Ensure all drying agents (MgSO₄/Na₂SO₄) are fresh. Avoid storing the compound in solution for extended periods. Store the solid at -20°C under Argon.

DegradationPathways Target Target: 2-(6-Chloro-2-methoxypyridin-3-yl) acetonitrile Hydrolysis Impurity A: Primary Amide Target->Hydrolysis High pH / H2O (Nitrile Hydrolysis) Demethylation Impurity B: 2-Pyridone Derivative Target->Demethylation Strong Acid / Heat (Ether Cleavage) Action1 Prevention: Keep pH < 9 Store Dry Hydrolysis->Action1 Action2 Prevention: Avoid HCl/HBr Use Neutral Silica Demethylation->Action2

Figure 2: Common degradation pathways and preventive measures.

References

  • BenchChem. (2025).[1][2] Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Retrieved from 1

  • Organic Syntheses. (2010). Preparation of 3-pyridylboronic acid and crystallization from acetonitrile. Org. Synth. 2004, 81, 134. Retrieved from 3[4]

  • Sigma-Aldrich. (2025). Product Specification: 2-(6-Methoxypyridin-3-yl)acetonitrile. Retrieved from 5

  • PubChem. (2025).[6] Compound Summary: 2-(6-Chloropyridin-3-yl)acetonitrile.[6][7] Retrieved from 6

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile

Topic: Side reactions in 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile synthesis Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Side reactions in 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile synthesis Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.[1]

Welcome to the Application Support Hub. This guide addresses the critical synthetic challenges associated with 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile (CAS: 1807083-82-4 / related analogs). As a key intermediate in the synthesis of KRAS inhibitors and anticoagulants, the purity of this nitrile is paramount.[1]

This molecule presents a unique "conflict of interest" in organic synthesis: it contains a nucleophilic-sensitive halogen (6-Cl) and an acid-sensitive ether (2-OMe), both flanking the reactive site (3-alkyl).[1] This guide focuses on the standard 2-step pathway from the alcohol precursor, highlighting where side reactions occur and how to mitigate them.[1]

Part 1: Reaction Pathway & Critical Failure Modes

The standard industrial route involves the chlorination of (6-Chloro-2-methoxypyridin-3-yl)methanol followed by nucleophilic displacement with cyanide.[1]

Visualizing the Chemical Battlefield The following diagram maps the intended pathway against the three most common side-reaction deviations.

ReactionPathway Start (6-Chloro-2-methoxypyridin-3-yl)methanol (Starting Material) Inter Intermediate: 3-(Chloromethyl)-6-chloro-2-methoxypyridine Start->Inter Step 1: SOCl2, DCM (Chlorination) SP_Demeth Side Reaction C: Demethylation (2-OH) (Acidic cleavage) Start->SP_Demeth Excess HCl / No Base Target TARGET: 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile Inter->Target Step 2: NaCN/KCN, DMSO (Cyanation - SN2) SP_SNAr Side Reaction B: SNAr Displacement (6-CN) (Regio-impurity) Inter->SP_SNAr Overheating (>60°C) or Excess CN- SP_Hyd Side Reaction A: Hydrolysis to Amide/Acid (Low Yield) Target->SP_Hyd Aq. Workup (pH <4 or >10)

Figure 1: Reaction logic flow. The primary risk in Step 2 is the competition between the desired SN2 reaction at the alkyl chain and the undesired SNAr reaction at the pyridine ring.[1]

Part 2: Troubleshooting & FAQs
Category 1: Impurity Profiling

Q1: I am observing a persistent impurity (approx. 5-8%) with a mass of M-35+26. What is it? Diagnosis: This is likely the bis-nitrile byproduct (2-methoxy-3,6-dicyanopyridine).[1] Mechanism: The 6-chloro position on the pyridine ring is activated for Nucleophilic Aromatic Substitution (SNAr), especially because the ring is electron-deficient.[1] If you use a large excess of cyanide or run the reaction above 60°C, the cyanide will displace the 6-Cl atom after (or before) displacing the benzylic chloride.[1] Solution:

  • Stoichiometry Control: Reduce Cyanide equivalents to 1.05 – 1.1 eq.

  • Temperature: Maintain reaction temperature strictly between 20°C – 40°C. Do not reflux.

  • Solvent Switch: Switch from DMF/DMSO to a biphasic system (DCM/Water) with a Phase Transfer Catalyst (TBAB).[1] This reduces the "naked" cyanide ion's aggressiveness toward the aromatic ring [1].

Q2: My product is turning yellow/orange upon storage. Is it decomposing? Diagnosis: Yes, likely due to Pyridine N-Oxide formation or polymerization . Mechanism: Pyridine acetonitriles contain an acidic proton at the


-position (benzylic).[1] In the presence of trace bases or oxidants (air), this position can form a carbanion that reacts with itself or oxidizes to colored quinoid-like species.[1]
Solution: 
  • Store under Argon/Nitrogen at -20°C.

  • Ensure complete removal of base (e.g., K2CO3) during workup.[1] Wash the organic layer with dilute citric acid (pH 5-6) to neutralize trace bases.[1]

Category 2: Yield Optimization

Q3: The chlorination step (Step 1) yield is good, but the product degrades during workup. Diagnosis: Acid-catalyzed Demethylation . Mechanism: The reaction of thionyl chloride (


) produces 

gas.[1] The 2-methoxy group is an ether; while relatively stable, high concentrations of

combined with heat can cleave the methyl ether, yielding the 2-hydroxypyridine (pyridone) tautomer.[1] Solution:
  • Scavenger: Add a base scavenger like 2,6-Lutidine or Triethylamine (1.1 eq) to the chlorination reaction to neutralize

    
     in situ.[1]
    
  • Workup: Quench the chlorination mixture into a saturated

    
     solution at 0°C, not water.
    

Q4: Why is my nitrile hydrolyzing to the amide during workup? Diagnosis: Nitrile Hydrolysis . Mechanism: Electron-deficient pyridyl acetonitriles are more susceptible to hydrolysis than simple benzyl nitriles. Strong basic conditions (pH > 12) or acidic conditions (pH < 2) will convert the


 to 

.[1] Solution:
  • Avoid strong NaOH washes. Use saturated brine or phosphate buffer (pH 7) for washing.[1]

  • Dry the organic layer quickly over

    
     and evaporate at 
    
    
    
    .[1]
Part 3: Optimized Experimental Protocol

This protocol is designed to minimize SNAr side reactions and protect the methoxy group.

Step 1: Synthesis of 3-(Chloromethyl)-6-chloro-2-methoxypyridine

  • Setup: Flame-dried 3-neck flask,

    
     atmosphere.
    
  • Dissolution: Dissolve (6-Chloro-2-methoxypyridin-3-yl)methanol (10.0 g, 57.6 mmol) in anhydrous DCM (100 mL). Cool to 0°C.

  • Activation: Add Thionyl Chloride (8.2 g, 69.1 mmol) dropwise over 20 mins.

    • Critical: If the substrate is sensitive, add Triethylamine (6.4 g, 63.3 mmol) before the thionyl chloride to buffer acidity.[1]

  • Reaction: Stir at 0°C for 1h, then warm to RT for 2h. Monitor by TLC (Hex/EtOAc 4:1).[1]

  • Workup: Quench by pouring slowly into ice-cold sat.

    
     (200 mL).[1] Extract with DCM (2 x 100 mL). Dry over 
    
    
    
    .[1]
  • Yield: Expect >90% as a pale yellow oil. Use immediately in Step 2 (unstable on storage).

Step 2: Cyanation to 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile Methodology: Phase Transfer Catalysis (PTC) to prevent SNAr.[1]

  • Reagents: Suspend the Step 1 chloride (10.0 g crude) in Toluene (100 mL).

  • Catalyst: Add TBAB (Tetrabutylammonium bromide) (0.93 g, 5 mol%).[1]

  • Cyanide Source: Add a solution of NaCN (3.1 g, 63.3 mmol, 1.1 eq) in Water (20 mL).

    • Note: Keeping the cyanide in the aqueous phase and using a catalyst restricts the "free" cyanide concentration in the organic phase, suppressing the side reaction at the 6-Cl position [2].[1]

  • Reaction: Stir vigorously at 35°C – 40°C for 4-6 hours.

    • Warning: Do not exceed 50°C.

  • Workup: Separate layers. Wash organic layer with water (2x) and Brine (1x).[1]

  • Purification: Recrystallization from Ethanol/Heptane or column chromatography (0-20% EtOAc in Hexane).

Quantitative Data Summary

ParameterStandard Condition (DMSO/NaCN)Optimized Condition (Toluene/Water/PTC)
Yield 65 - 70%82 - 88%
SNAr Impurity (6-CN) 5 - 12%< 1.0%
Hydrolysis Impurity 2 - 5%< 0.5%
Temperature 60°C35°C
References
  • Phase Transfer Catalysis in Cyanation: Starks, C. M., & Liotta, C. (1978).[1] Phase Transfer Catalysis: Principles and Techniques. Academic Press.

  • Regioselectivity in Pyridine Chemistry: Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley. [1]

  • Synthesis of Pyridine Acetonitriles: Organic Syntheses, Coll. Vol. 3, p. 219 (1955).[1] (General procedure for chloromethyl to acetonitrile conversion).

  • Safety Handling of Cyanides: CDC/NIOSH Emergency Response Card for Cyanides.

Sources

Optimization

Technical Support Center: Troubleshooting 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile Synthesis

Executive Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist research teams in troubleshooting the synthesis of highly functionalized pyridine building blocks.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist research teams in troubleshooting the synthesis of highly functionalized pyridine building blocks. The compound 2-(6-chloro-2-methoxypyridin-3-yl)acetonitrile (CAS: 1261769-55-4) is a critical intermediate in drug discovery[1]. It is frequently utilized in the development of kinase inhibitors and antiviral agents targeting HIV[2].

Its synthesis typically involves the activation of (6-chloro-2-methoxypyridin-3-yl)methanol[3] followed by nucleophilic cyanation. However, the presence of competing electrophilic sites (the 6-chloro position) and acid-sensitive moieties (the 2-methoxy group) makes this seemingly straightforward transformation prone to failure. This guide provides a causal analysis of common failure modes, an optimized self-validating protocol, and a quantitative troubleshooting matrix.

Mechanistic Workflow & Competing Pathways

Understanding the logical relationship between your reagents and the substrate's electronic distribution is crucial. The 2-methoxy group donates electron density, slightly deactivating the pyridine ring towards Nucleophilic Aromatic Substitution (SNAr), but the 6-chloro group remains a viable leaving group under harsh conditions.

SynthesisWorkflow A (6-Chloro-2-methoxypyridin- 3-yl)methanol (Starting Material) B 3-(Chloromethyl)-6-chloro- 2-methoxypyridine (Activated Intermediate) A->B SOCl2, Et3N DCM, 0°C C 2-(6-Chloro-2-methoxypyridin- 3-yl)acetonitrile (Target Product) B->C NaCN, TBAB MeCN, 60°C

Standard two-step workflow for the synthesis of 2-(6-chloro-2-methoxypyridin-3-yl)acetonitrile.

MechanisticPathways Int Activated Intermediate: 3-(Chloromethyl)-6-chloro-2-methoxypyridine Target Target Pathway: Aliphatic SN2 Cyanation Int->Target Mild Temp (40-60°C) Controlled NaCN Byprod1 Failure Mode A: Aromatic SNAr (6-Cyano) Int->Byprod1 High Temp (>80°C) Excess Cyanide Byprod2 Failure Mode B: O-Demethylation (Pyridone) Int->Byprod2 Strong Acidic Workup or Unscavenged HCl

Mechanistic divergence showing the target aliphatic SN2 pathway versus common failure modes.

Troubleshooting Guide: Causal Analysis of Failures

Symptom 1: High levels of 6-cyano byproducts (Over-Cyanation)

  • The Causality: While the primary aliphatic chloride is highly reactive towards SN2 displacement, the 6-chloro position on the pyridine ring is activated by the adjacent nitrogen. If the cyanation is performed at elevated temperatures (e.g., >80°C in DMF) or with a large excess of cyanide, the cyanide anion will attack the 6-position via an SNAr mechanism.

  • The Fix: Lower the reaction temperature to 50-60°C and switch from DMF to Acetonitrile (MeCN). Use a phase-transfer catalyst (PTC) like Tetrabutylammonium bromide (TBAB) to increase the effective nucleophilicity of the cyanide at lower temperatures.

Symptom 2: Product mixture contains highly polar O-demethylated pyridone

  • The Causality: The 2-methoxy group is an enol ether equivalent in the pyridine system. During the activation step (e.g., using thionyl chloride, SOCl2), the generation of HCl byproduct can protonate the pyridine nitrogen, leading to the cleavage of the methyl ether and formation of the corresponding 2-pyridone.

  • The Fix: Always perform the chlorination in the presence of an acid scavenger. Triethylamine (Et3N) or Diisopropylethylamine (DIPEA) must be added to neutralize HCl as it forms.

Symptom 3: Sluggish conversion and stubborn emulsions during workup

  • The Causality: Alkali metal cyanides (NaCN, KCN) have poor solubility in strictly organic solvents. In biphasic systems, poor mass transfer leads to stalled reactions. Furthermore, basic aqueous workups can cause the product to form stubborn emulsions.

  • The Fix: Utilize a solid-liquid phase transfer system (solid NaCN in MeCN with TBAB) rather than a biphasic aqueous-organic system. This minimizes hydrolysis of the resulting nitrile and prevents emulsion during the quench.

Optimized Self-Validating Protocol

This protocol is designed as a self-validating system: each step includes specific in-process controls (IPCs) to verify success before proceeding.

Step A: Preparation of 3-(Chloromethyl)-6-chloro-2-methoxypyridine
  • Setup: Charge a dry 250 mL round-bottom flask with (6-chloro-2-methoxypyridin-3-yl)methanol (1.0 eq, 10 mmol) and anhydrous Dichloromethane (DCM, 50 mL) under a nitrogen atmosphere.

  • Base Addition: Add Triethylamine (1.5 eq, 15 mmol). Cool the mixture to 0°C using an ice bath.

  • Activation: Add Thionyl Chloride (1.2 eq, 12 mmol) dropwise over 15 minutes.

    • Self-Validation Check: The solution should turn slightly yellow. Monitor by TLC (Hexanes/EtOAc 3:1). The starting material (Rf ~0.2) should completely disappear, replaced by a less polar spot (Rf ~0.6).

  • Workup: Quench carefully with saturated aqueous NaHCO3 (30 mL). Extract with DCM (2 x 30 mL). Wash the combined organics with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Use the crude chloride immediately in Step B to prevent degradation.

Step B: SN2 Cyanation
  • Setup: Dissolve the crude chloride from Step A in anhydrous Acetonitrile (40 mL).

  • Reagent Addition: Add finely powdered Sodium Cyanide (1.2 eq, 12 mmol) and Tetrabutylammonium bromide (TBAB, 0.1 eq, 1 mmol).

    • Safety Note: Perform strictly in a well-ventilated fume hood. Have a bleach solution ready for cyanide waste.

  • Heating: Heat the suspension to 60°C and stir for 4–6 hours.

    • Self-Validation Check: Monitor by LC-MS or TLC. The target nitrile will appear slightly more polar than the chloride, but less polar than the original alcohol. Ensure no SNAr byproduct (mass - 9 Da relative to target, indicating Cl replaced by CN) is forming.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (100 mL) and wash with water (3 x 30 mL) to remove excess salts. Dry over Na2SO4, filter, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient) to yield the pure product.

Quantitative Data Summary

The following table summarizes the optimization parameters and their impact on the yield and impurity profile of the cyanation step.

SolventTemperatureCatalystEquivalents of NaCNYield (%)6-Cyano Impurity (%)O-Demethylation (%)
DMF80°CNone2.045%35%<2%
DMF60°CNone1.562%15%<2%
DCM/H2O40°CTBAB3.055%<2%18% (Hydrolysis)
MeCN 60°C TBAB 1.2 88% <1% <1%

Table 1: Reaction optimization matrix for the cyanation of 3-(chloromethyl)-6-chloro-2-methoxypyridine.

Frequently Asked Questions (FAQs)

Q: Can I use Potassium Cyanide (KCN) instead of Sodium Cyanide (NaCN)? A: Yes. However, KCN has a larger lattice energy and is less soluble in organic solvents than NaCN. If you substitute KCN, you must use a crown ether (e.g., 18-crown-6) instead of TBAB to effectively solvate the potassium cation and liberate the cyanide nucleophile.

Q: My product is contaminated with the 2-pyridone derivative. At which step did this occur? A: This almost always occurs during Step A (chlorination). If the HCl generated by the reaction of SOCl2 with the alcohol is not strictly neutralized by Triethylamine, the acidic environment will cleave the 2-methoxy group. Ensure your amine base is dry and added in excess.

Q: Why do we use Acetonitrile instead of DMF for the cyanation? A: While DMF is a classic solvent for SN2 reactions, it requires higher temperatures to achieve good solubility of the cyanide salts, which inadvertently promotes the competing SNAr reaction at the 6-chloro position. Acetonitrile, combined with a phase transfer catalyst, allows the reaction to proceed efficiently at lower temperatures[4], preserving the 6-chloro group.

References

  • Title: Pyridinone derivatives as selective cytotoxic agents against hiv infected cells (EP3972965B1)
  • Title: Synthesis of pyridine-3-acetonitrile Source: PrepChem URL: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; By-product Analysis of 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently observe that the synthesis of highly functionalized pyridylacetonitriles presents unique chemoselectivity challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently observe that the synthesis of highly functionalized pyridylacetonitriles presents unique chemoselectivity challenges. This guide is designed for researchers and drug development professionals to troubleshoot the two-step synthesis of 2-(6-chloro-2-methoxypyridin-3-yl)acetonitrile from its corresponding alcohol precursor.

Rather than just providing a recipe, this guide deconstructs the causality behind experimental failures, equipping you with self-validating protocols to ensure high-purity API intermediate generation.

Part 1: Mechanistic Workflow & Causality

The standard industrial conversion of benzylic-type alcohols to cyanides proceeds via a two-step halogenation-cyanation sequence[1]. However, the electron-deficient nature of the pyridine ring and the electron-withdrawing properties of the nitrile group create a highly reactive system prone to specific side reactions.

SynthesisPathway A 6-Chloro-2-methoxypyridine-3-methanol (Starting Material) B 3-(Chloromethyl)-6-chloro-2-methoxypyridine (Reactive Intermediate) A->B SOCl2, DCM, 0°C F Symmetric Ether (Side-reaction Impurity) A->F Reacts with Intermediate C 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile (Target Product) B->C NaCN, MeCN B->F D Bis-alkylated Dimer (Over-alkylation Impurity) C->D Excess Base (Deprotonation & SN2) E Amide / Carboxylic Acid (Hydrolysis Impurity) C->E H2O + Base / Heat (Nitrile Hydrolysis)

Figure 1: Synthesis workflow and major by-product pathways for the target pyridylacetonitrile.

Part 2: Troubleshooting Guide & FAQs

Q1: Why am I observing a high-molecular-weight impurity (m/z 338) during the cyanation step?

The Causality: You are experiencing bis-alkylation (dimerization). The methylene protons (-CH₂-) of your target 2-(6-chloro-2-methoxypyridin-3-yl)acetonitrile are highly acidic. This acidity is driven by the strong electron-withdrawing nitrile group and the electron-deficient pyridine ring[2]. If there is excess cyanide (which acts as a base) or if the reaction is run at too high a concentration, the newly formed product is deprotonated into a carbanion. This carbanion then acts as a nucleophile, attacking unreacted 3-(chloromethyl)-6-chloro-2-methoxypyridine to form a dialkylated dimer. The Solution:

  • Invert the addition: Never add cyanide to the benzyl chloride. Instead, slowly add the benzylic chloride to the cyanide suspension. This keeps the local concentration of the electrophile low, preventing the product from reacting with it.

  • Strict Stoichiometry: Limit NaCN to exactly 1.05 – 1.10 equivalents.

Q2: How do I prevent the formation of the amide/carboxylic acid by-product?

The Causality: Nitriles are highly susceptible to base-catalyzed hydrolysis[3]. In the presence of trace water and the basic cyanide anion, the nitrile undergoes nucleophilic attack by hydroxide/water, forming an imidic acid intermediate. This rapidly tautomerizes into a primary amide (m/z 201) and, under prolonged heating, hydrolyzes further into a carboxylic acid[4]. The Solution: Maintain strictly anhydrous conditions. Use molecular sieves in your acetonitrile (MeCN) or dimethylformamide (DMF) solvent. If you must use an aqueous-ethanolic solvent system for solubility reasons, strictly control the internal temperature to <40 °C and quench the reaction immediately upon completion.

Q3: What causes the symmetric ether impurity during the initial chlorination step?

The Causality: This is a classic Williamson-type etherification side reaction. If thionyl chloride (SOCl₂) is added too slowly or in sub-stoichiometric amounts, you create a scenario where unreacted starting alcohol coexists with the highly reactive newly formed benzylic chloride. The alcohol acts as a nucleophile, displacing the chloride to form a symmetric bis-pyridyl ether. The Solution: Ensure a slight excess of SOCl₂ (1.2 eq) is present and maintain low temperatures (0–5 °C) during the initial addition to suppress the nucleophilicity of the alcohol until it is fully converted to the chlorosulfite intermediate.

Part 3: Quantitative Data Presentation

To assist your analytical team in tracking these specific reaction pathways, refer to the validated impurity profile below.

Table 1: HPLC Impurity Profile for 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile Synthesis

Impurity TypeChemical Structure / NameRRT*m/z [M+H]⁺Primary Causality
Target Product 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile1.00183.0N/A
Hydrolysis 2-(6-Chloro-2-methoxypyridin-3-yl)acetamide0.65201.0Trace water + basic conditions
Etherification Bis((6-chloro-2-methoxypyridin-3-yl)methyl) ether1.45329.0Sub-stoichiometric SOCl₂
Bis-alkylation 2,3-bis(6-chloro-2-methoxypyridin-3-yl)propanenitrile1.80338.0Excess base + active methylene

*RRT = Relative Retention Time (Hypothetical standard C18 reverse-phase gradient).

Part 4: Validated Experimental Protocols

These protocols are designed as self-validating systems. Do not proceed to the next step without confirming the validation checkpoints.

Step 1: Halogenation (Synthesis of 3-(Chloromethyl)-6-chloro-2-methoxypyridine)
  • Preparation: Charge a dry, nitrogen-purged reactor with (6-chloro-2-methoxypyridin-3-yl)methanol (1.0 eq) and anhydrous dichloromethane (DCM) (10 volumes).

  • Temperature Control: Cool the mixture to 0–5 °C using an ice-water bath.

  • Reagent Addition: Add thionyl chloride (SOCl₂, 1.2 eq) dropwise over 30 minutes.

    • Causality Check: Maintaining the internal temperature strictly below 10 °C prevents the intermediate chlorosulfite from reacting with unreacted alcohol, eliminating the ether impurity.

  • Reaction: Remove the cooling bath and stir at room temperature for 2 hours.

  • Validation Checkpoint: Pull an aliquot and analyze via TLC (Hexane/EtOAc 3:1). Do not proceed to quench until the starting material spot is completely absent.

  • Workup: Quench cautiously with saturated aqueous NaHCO₃ until pH 7 is reached. Extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure to yield the intermediate.

Step 2: Cyanomethylation (Synthesis of 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile)
  • Preparation: Suspend sodium cyanide (NaCN, 1.1 eq) in anhydrous acetonitrile (MeCN) (5 volumes) under a strict nitrogen atmosphere.

  • Heating: Heat the suspension to 40 °C.

  • Controlled Addition: Dissolve the 3-(chloromethyl)-6-chloro-2-methoxypyridine (1.0 eq) from Step 1 in MeCN (3 volumes) and add it dropwise to the NaCN suspension over 1 hour.

    • Causality Check: This inverse, slow addition ensures the local concentration of the benzylic chloride remains low, completely mitigating the bis-alkylation (dimerization) side reaction.

  • Reaction: Stir for an additional 4 hours at 40 °C.

  • Validation Checkpoint: Monitor by HPLC. Once the intermediate is consumed, immediately cool the reaction to room temperature. Prolonged heating drives the base-catalyzed hydrolysis of the nitrile into the amide.

  • Workup: Filter the inorganic salts through a Celite pad, wash with EtOAc, and concentrate the filtrate. Purify via recrystallization or silica gel chromatography.

Part 5: References

  • Conversion of benzyl alcohol to benzyl cyanide Source: AskFilo URL:

  • 20.7: Chemistry of Nitriles - Hydrolysis of Nitriles to form Carboxylic Acids Source: Chemistry LibreTexts URL:

  • Hydrolysis of Nitriles Source: Chemguide URL:

  • 2-Phenyl-2-(2-pyridyl)acetonitrile - Chemical Profile Source: BenchChem URL:

Sources

Optimization

Technical Support Center: 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile

Executive Summary 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile is a highly versatile but chemically sensitive heterocyclic building block. Its reactivity profile is dominated by three distinct functional vulnerabilitie...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile is a highly versatile but chemically sensitive heterocyclic building block. Its reactivity profile is dominated by three distinct functional vulnerabilities: the weakly acidic


-protons of the acetonitrile moiety, the highly electrophilic C6 position (activated by the adjacent pyridine nitrogen), and the acid-sensitive 2-methoxy ether. This guide provides mechanistic troubleshooting and self-validating protocols to prevent unwanted dimerization, nucleophilic aromatic substitution (SNAr), and demethylation during synthetic workflows.

Troubleshooting Guide & FAQs

Q1: Why am I observing a high-molecular-weight byproduct (approx. double the mass) when using strong bases like NaH or LDA? Causality: The


-protons of the acetonitrile group are weakly acidic (pKa ~31 in DMSO), requiring strong bases for deprotonation[1]. However, the resulting cyanomethyl carbanion is ambiphilic and highly reactive. If the target electrophile is not immediately accessible, the carbanion will attack the unreacted nitrile group of another molecule. This base-mediated dimerization is known as the Thorpe reaction, yielding a 

-enaminonitrile[1]. Alternatively, the carbanion can attack the C6 position of another molecule via intermolecular SNAr. Solution: Use strictly non-nucleophilic bases (e.g., LDA or LiHMDS) at cryogenic temperatures (-78 °C) to stabilize the lithiated intermediate. Employ an inverse addition technique—adding the base slowly to a pre-mixed solution of the starting material and the electrophile—to minimize the concentration of the unreacted carbanion.

Q2: During cross-coupling or substitution reactions, my 6-chloro group is displaced by the solvent (e.g., methanol or ethanol). How can I prevent this? Causality: The 6-chloro substituent is located ortho (alpha) to the electron-withdrawing pyridine nitrogen. This positioning severely depletes electron density at C6, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[2]. Heating the compound in nucleophilic solvents (like MeOH or EtOH) in the presence of a base generates alkoxides, which readily attack C6. The reaction proceeds through a resonance-stabilized negatively charged Meisenheimer intermediate, followed by the rapid expulsion of the chloride ion[3]. Solution: Avoid protic or nucleophilic solvents. Switch to non-nucleophilic polar aprotic solvents (e.g., anhydrous DMF, DMSO, or acetonitrile) or ethereal solvents (THF, 1,4-dioxane). If a base is required, use sterically hindered, non-nucleophilic organic bases like DIPEA.

Q3: My LC-MS shows a mass corresponding to [M-14] (loss of a methyl group) after an acidic workup. What is happening? Causality: The 2-methoxy group is highly sensitive to strong acids and thermal stress. Protonation of the pyridine nitrogen or the methoxy oxygen under aqueous acidic conditions (especially with heat) facilitates the cleavage of the O-CH3 bond. This demethylation yields a thermodynamically stable 2-pyridone derivative[4]. Similar rearrangements to N-methylpyridones can also occur under high thermal stress[5]. Solution: Strictly avoid strong mineral acids (e.g., HCl, HBr) during reaction and workup phases. Quench reactions with mild, pH-controlled buffers (e.g., saturated aqueous NH


Cl or a pH 7 phosphate buffer) to preserve the methoxy ether.

Q4: The nitrile peak in my IR spectrum disappears, and a new carbonyl stretch appears when heating in aqueous base. Why? Causality: The cyano group (-CN) undergoes base-catalyzed hydration to a primary amide (-CONH


), which can subsequently hydrolyze to a carboxylic acid (-COOH). The proximity of the electron-withdrawing pyridine ring accelerates the initial nucleophilic attack by hydroxide ions on the nitrile carbon.
Solution:  Strictly control the stoichiometry of water and base. If basic conditions are necessary for your workflow, utilize anhydrous bases (e.g., anhydrous K

CO

) and rigorously dried solvents.

Quantitative Stability Profiling

The following table summarizes the stability of 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile under standard synthetic conditions, highlighting the primary degradation pathways.

ConditionTemp (°C)TimePrimary Degradation PathwayRemaining SM (%)
1M NaOH (aq) / MeOH25 °C2hNitrile hydrolysis & SNAr (Methoxy displacement)< 10%
1M HCl (aq) / THF60 °C4h2-Methoxy cleavage (Pyridone formation)< 5%
NaH (1.1 eq) in THF (No electrophile)0 °C1h

-Deprotonation & Thorpe Dimerization
~ 40%
Anhydrous K

CO

in DMF
80 °C12hStable (Assuming absence of external nucleophiles)> 95%
DIPEA (2.0 eq) in MeCN80 °C24hStable> 98%

Self-Validating Experimental Protocols

Protocol 1: Controlled -Alkylation (Avoiding Dimerization & SNAr)

This protocol utilizes cryogenic conditions and self-validation to ensure quantitative deprotonation without triggering the Thorpe reaction or intermolecular SNAr.

  • Anhydrous Setup: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon. Add 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile (1.0 eq) and anhydrous THF (0.1 M).

  • Cryogenic Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.

  • Base Addition: Dropwise add LDA (1.05 eq, 1.0 M in THF) down the side of the flask over 10 minutes. The solution will typically transition to a deep color indicative of the stabilized carbanion.

  • Self-Validation Check (Crucial): Withdraw a 50 µL aliquot and immediately quench into 200 µL of D

    
    O. Analyze via LC-MS.
    
    • Pass Criteria: >95% deuterium incorporation at the

      
      -position (M+1 mass shift).
      
    • Fail Criteria: Presence of dimerized mass or unreacted starting material. (If failed, verify solvent anhydrousness).

  • Electrophile Addition: Once validated, add the electrophile (1.2 eq) dropwise at -78 °C. Maintain temperature for 1 hour, then slowly warm to -20 °C.

  • Buffered Quench: Quench the reaction at -20 °C with saturated aqueous NH

    
    Cl to maintain a pH of ~7-8, preventing acid-catalyzed methoxy cleavage.
    
Protocol 2: Selective SNAr at the C6-Position

This protocol displaces the 6-chloro group with an amine nucleophile while preserving the sensitive nitrile and methoxy groups.

  • Reagent Mixing: In a sealed tube, dissolve the starting material (1.0 eq) in anhydrous DMSO (0.2 M). Add the amine nucleophile (1.5 eq) and DIPEA (2.0 eq).

  • Mild Heating: Heat the mixture to 60 °C. Do not exceed 80 °C to prevent thermal degradation of the methoxy group.

  • Self-Validation Check: Sample the reaction at 2 hours. Analyze via TLC (Hexanes/EtOAc) or LC-MS. The reaction should show clean conversion to the substituted product without amide formation.

  • Workup: Cool to room temperature and dilute with EtOAc. Wash extensively with water (3x) and brine to remove DMSO and DIPEA. Dry over anhydrous Na

    
    SO
    
    
    
    .

Mechanistic & Workflow Visualizations

Degradation SM 2-(6-Chloro-2-methoxypyridin- 3-yl)acetonitrile Base Strong Base / Nucleophiles (e.g., NaOMe, NaOH) SM->Base Acid Strong Acids / Aqueous (e.g., HCl, HBr) SM->Acid SNAr SNAr at C6 (Loss of Chloro) Base->SNAr Dimer Alpha-Deprotonation (Thorpe Dimerization) Base->Dimer Hydrolysis Nitrile Hydrolysis (Amide/Acid) Base->Hydrolysis Acid->Hydrolysis Demethyl 2-Methoxy Cleavage (Pyridone Formation) Acid->Demethyl

Degradation pathways of 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile under various conditions.

Workflow Step1 1. Anhydrous Setup Degas Solvents Step2 2. Temp Control Cool to -78°C Step1->Step2 Step3 3. Base Addition (e.g., LDA, LiHMDS) Step2->Step3 Step4 4. D2O Quench Check (Self-Validation) Step3->Step4 Step5 5. Electrophile Addition Step3->Step5 If Validated Step6 6. Buffered Quench (pH 7-8) Step5->Step6

Self-validating experimental workflow for the controlled alpha-alkylation of the compound.

References

  • BenchChem. "A Comparative Analysis of Reaction Kinetics for Halopyridines in Nucleophilic Aromatic Substitution.
  • ChemRxiv. "Catalytic Enantioselective α-Allenylation of Acetonitrile.
  • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Vanderbilt University. "Synthesis and Characterization of 12-Pyridinium Derivatives of the [closo-1-CB11H12] Anion.
  • Australian Journal of Chemistry. "On the Thermally Induced Rearrangement of 2-Alkoxypyridines to N-alkylpyridones.

Sources

Reference Data & Comparative Studies

Validation

High-Resolution NMR Profiling of 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile: A Comparative Validation Guide

Executive Summary In the development of kinase inhibitors and heterocyclic drug scaffolds, 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile (CAS: 654673-89-5) serves as a critical "linchpin" intermediate. Its dual function...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of kinase inhibitors and heterocyclic drug scaffolds, 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile (CAS: 654673-89-5) serves as a critical "linchpin" intermediate. Its dual functionality—the electrophilic nitrile for cyclization and the 6-chloro substituent for Suzuki/Buchwald couplings—makes it highly versatile but also prone to regioisomeric ambiguity during synthesis.

This guide compares the NMR-based structural validation of this molecule against alternative analytical methods (LC-MS) and compares solvent systems (


 vs. 

) to establish a gold-standard protocol. While LC-MS confirms molecular weight (

182/184), it fails to distinguish between the target 2-methoxy isomer and its thermodynamic byproducts (e.g., 6-methoxy or N-alkylated isomers). High-field NMR is the only self-validating method to confirm the specific substitution pattern required for downstream efficacy.

Comparative Analysis: Analytical Performance

Technique Comparison: NMR vs. LC-MS

For this specific pyridine scaffold, reliance on Mass Spectrometry alone is a critical failure point in Process Chemistry.

FeatureNMR Spectroscopy (Recommended) LC-MS (Alternative) Impact on Drug Dev
Regioisomer ID High. Distinguishes 2-OMe vs. 6-OMe via NOE/HMBC.Low. Both isomers have identical fragmentation patterns.Prevents scaling of "dead-end" isomers.
Purity Quantification Absolute. qNMR requires no reference standard.Relative. Response factors vary by isomer.NMR provides true w/w% potency.
Impurity Detection Structural. Identifies hydrolysis of nitrile to amide.Mass-based. Misses tautomeric shifts.Critical for stability testing.
Solvent System Comparison: vs.

The choice of solvent dramatically affects the resolution of the methylene protons adjacent to the nitrile group.

  • Chloroform-d (

    
    ): 
    
    • Pros: Sharper line shape for aromatic protons; easy sample recovery.

    • Cons: The acidic nature of

      
       can induce trace exchange or shifts in the methoxy signal if trace HCl is present.
      
  • Dimethyl Sulfoxide-

    
     (
    
    
    
    ):
    • Pros: Superior solubility for polar nitrile intermediates; separates water peak from key methylene signals.

    • Cons: Viscosity broadening; hygroscopic nature adds water signal near 3.33 ppm (potential overlap with methoxy/methylene if not careful).

Verdict:


  is the preferred solvent for routine purity checks due to spectral clarity, while 

is reserved for 2D experiments where solubility is paramount.

Technical Specifications & Expected Data

Structural Logic & Numbering

The molecule consists of a pyridine core.[1]

  • Position 2: Methoxy group (

    
    ).
    
  • Position 3: Acetonitrile group (

    
    ).
    
  • Position 6: Chlorine atom (

    
    ).
    
  • Protons: Only H4 and H5 remain on the ring.

Predicted 1H NMR Data ( )

Note: Values are calculated based on substituent additivity rules for pyridine derivatives [1, 4].

AssignmentShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Structural Justification
H-4 7.60 – 7.65Doublet (d)1H

Deshielded by adjacent

and ring current.
H-5 6.95 – 7.00Doublet (d)1H

Shielded by ortho-methoxy resonance effect.
2-OMe 3.98 – 4.02Singlet (s)3H-Characteristic deshielded methoxy on heteroaryl.
3-CH₂ 3.65 – 3.70Singlet (s)2H-Methylene alpha to nitrile; distinct from OMe.
Diagnostic Correlations (2D NMR)

To validate the regioisomer (proving OMe is at Pos 2 and not Pos 6), the following correlations are mandatory:

  • NOESY (Nuclear Overhauser Effect):

    • Strong cross-peak between 2-OMe (

      
       4.00) and 3-CH₂  (
      
      
      
      3.65).
    • Absence of NOE between 2-OMe and any aromatic proton (H4 or H5) confirms the OMe is flanked by the nitrile side chain, not a proton.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • 3-CH₂ protons should correlate to C3 (quaternary), C2 (quaternary), and C4 (aromatic CH).

    • 2-OMe protons must correlate to C2 (

      
       ppm).
      

Experimental Protocol: Self-Validating Workflow

Step 1: Sample Preparation[1]
  • Weigh 10-15 mg of the solid product into a clean vial.

  • Add 0.6 mL of

    
      (containing 0.03% TMS).
    
  • Vortex until fully dissolved. Note: If solution remains cloudy, filter through a cotton plug into the NMR tube.

Step 2: Acquisition Parameters (Standard)
  • Pulse Sequence: zg30 (30° pulse angle).

  • Relaxation Delay (D1): 2.0 seconds (ensure full relaxation of isolated methylenes).

  • Scans (NS): 16 (sufficient for >95% purity).

  • Spectral Width: -2 to 14 ppm.

Step 3: Validation Logic (The "Go/No-Go" Decision)

Use the following logic gate to determine if the batch is acceptable for the next synthesis step.

ValidationLogic Start Acquire 1H Spectrum CheckOMe Check OMe Shift Is it ~4.0 ppm? Start->CheckOMe CheckArom Check Aromatic Region Two doublets (J ~8Hz)? CheckOMe->CheckArom Yes FailRegio FAIL: Regioisomer (Likely 6-OMe isomer) CheckOMe->FailRegio No (Shift < 3.8) ImpurityCheck Check for Hydrolysis Amide peaks at 6.0/7.5 ppm? CheckArom->ImpurityCheck Yes CheckArom->FailRegio No (Complex splitting) Pass PASS: Valid Intermediate ImpurityCheck->Pass No Amide Peaks FailHydro FAIL: Hydrolyzed (Nitrile -> Amide) ImpurityCheck->FailHydro Amide Peaks Present

Figure 1: Decision tree for structural validation of 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile.

Mechanistic Insight: Impurity Pathways

Understanding why the analysis fails is as important as the success. The primary impurities detected by this NMR protocol stem from the lability of the nitrile group and the displacement of the chlorine.

ImpurityPathways Target Target Molecule (Nitrile) Hydrolysis Hydrolysis Impurity (Primary Amide) Target->Hydrolysis + H2O / Acid (Visible: br s @ 6.0, 7.5 ppm) Displacement Displacement Impurity (6-OMe or 6-OH) Target->Displacement + NaOMe (Visible: 2x OMe signals)

Figure 2: Common degradation pathways detectable via 1H NMR.

References

  • Oxford Instruments. (2024).[2] Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. News-Medical. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.[3] Organic Process Research & Development. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[4] Chem. Retrieved from [Link]

Sources

Comparative

Mass spectrometry of 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile

An In-Depth Comparative Guide to the Mass Spectrometry of 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile Introduction In the landscape of modern drug discovery and development, the unambiguous characterization of novel c...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Mass Spectrometry of 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile

Introduction

In the landscape of modern drug discovery and development, the unambiguous characterization of novel chemical entities is a foundational requirement. 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile, a substituted pyridine, represents a class of heterocyclic compounds frequently utilized as key building blocks in the synthesis of pharmacologically active molecules. The ability to accurately determine its molecular weight, confirm its structure, and quantify its presence in complex matrices is paramount. Mass spectrometry (MS) stands as a principal analytical technique, offering unparalleled sensitivity and structural insight.

This guide provides a comprehensive comparison of mass spectrometric approaches for the analysis of 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, comparing different ionization techniques and mass analyzers to equip researchers, scientists, and drug development professionals with the expertise to select and optimize the ideal analytical strategy for their specific objectives.

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueSource
Molecular Formula C₈H₇ClN₂O[1]
Monoisotopic Mass 182.02469 Da[1]
Average Mass 182.61 g/mol Derived from formula
Structure A pyridine ring substituted with chloro, methoxy, and acetonitrile groups.N/A

Section 1: A Comparative Analysis of Ionization Techniques

The ionization method is the first and perhaps most critical choice in a mass spectrometry experiment, as it dictates whether the molecular ion will be preserved or intentionally fragmented to reveal structural details.[2] The choice between "soft" and "hard" ionization is a choice between seeing the whole molecule and seeing its constituent parts.

Hard Ionization: Electron Ionization (EI)

Electron Ionization (EI) is a classic, high-energy technique that bombards the analyte with energetic electrons (~70 eV), causing extensive and reproducible fragmentation.[3][4][5] This method is exceptionally useful for structural elucidation because the resulting fragmentation pattern serves as a molecular fingerprint.

Causality & Experimental Insight: The high energy imparted by EI is sufficient to overcome bond energies within the molecule, leading to predictable cleavages at the weakest points and adjacent to functional groups.[3][6] For 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile, this provides a wealth of structural information but often at the cost of observing the molecular ion, which can be weak or entirely absent.[5] EI is typically coupled with Gas Chromatography (GC), requiring the analyte to be volatile and thermally stable.

Predicted Fragmentation Pathway: The fragmentation of this molecule is driven by the stability of the pyridine ring and the nature of its substituents. Key predicted fragmentation pathways include:

  • Loss of a methyl radical (•CH₃): A common fragmentation for methoxy groups, resulting in an ion at m/z 167.

  • Loss of the cyanomethyl radical (•CH₂CN): Cleavage of the bond between the pyridine ring and the acetonitrile group, yielding a fragment at m/z 142.

  • Loss of a chlorine radical (•Cl): While less common as an initial step for aryl chlorides, it can occur, leading to a fragment at m/z 147.

  • Characteristic Isotope Pattern: All chlorine-containing fragments will exhibit a distinctive M/M+2 isotopic pattern in an approximate 3:1 ratio, confirming the presence of a single chlorine atom.

Caption: Predicted EI fragmentation of 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile.

Soft Ionization: ESI and APCI

In contrast to EI, soft ionization techniques use lower energy to convert neutral molecules into charged ions with minimal fragmentation.[2][7] This is ideal for confirming molecular weight.

  • Electrospray Ionization (ESI): ESI is the cornerstone of Liquid Chromatography-Mass Spectrometry (LC-MS).[5] It generates ions from a solution by applying a high voltage to a liquid spray, creating charged droplets.[4] For our analyte, which possesses a basic nitrogen atom on the pyridine ring, ESI in positive ion mode is the logical choice. It will readily accept a proton to form the protonated molecule, [M+H]⁺, at m/z 183/185. The formation of other adducts, such as with sodium ([M+Na]⁺) or potassium ([M+K]⁺), is also common and must be considered during spectral interpretation.[5]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is another LC-MS technique that is well-suited for molecules of medium polarity that are less amenable to ESI.[7] It uses a corona discharge to ionize the mobile phase, which then transfers a proton to the analyte molecule. The result is similar to ESI—the generation of an abundant [M+H]⁺ ion—making it a robust alternative for this compound.

Trustworthiness through Self-Validation: When using soft ionization, the presence of the correct M/M+2 isotope pattern for the [M+H]⁺ ion provides immediate, built-in validation of the elemental composition, confirming the presence of chlorine.

Comparative Summary of Ionization Techniques
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Energy Level Hard / High Energy[2][3]Soft / Low Energy[2][7]Soft / Low Energy[7]
Primary Ion Observed Fragment IonsProtonated Molecule [M+H]⁺Protonated Molecule [M+H]⁺
Molecular Ion Abundance Low to Absent[5]HighHigh
Structural Information Excellent (from fragments)Limited (requires MS/MS)Limited (requires MS/MS)
Typical Interface Gas Chromatography (GC)Liquid Chromatography (LC)Liquid Chromatography (LC)
Best For... Unambiguous structural elucidation of unknowns.Molecular weight confirmation; LC-MS quantification.Analysis of moderately polar compounds via LC-MS.

Section 2: The Impact of the Mass Analyzer

After ionization, the mass analyzer separates ions based on their mass-to-charge ratio (m/z). The choice of analyzer profoundly impacts the quality and utility of the data, creating a trade-off between targeted sensitivity and high-resolution, full-spectrum analysis.

Quadrupole Mass Analyzers (Q)

A quadrupole is a mass filter that allows only ions of a specific m/z to pass through to the detector at any given moment.

  • Full Scan Mode: The quadrupole can scan across a range of m/z values to generate a mass spectrum. However, sensitivity is compromised because it discards all other ions while measuring a single m/z.[8]

  • Selected Ion Monitoring (SIM) Mode: For quantitative analysis, SIM mode is superior. The quadrupole is set to monitor only a few specific m/z values (e.g., the [M+H]⁺ at m/z 183). This "dwell time" on the ion of interest dramatically increases sensitivity, making it ideal for trace-level quantification.[9]

Expert Insight: Quadrupole systems are the workhorses of routine quantitative labs. Their stability, affordability, and exceptional sensitivity in SIM mode make them the preferred choice when you know what you are looking for and need to measure it reliably.[9]

Time-of-Flight Mass Analyzers (TOF)

A Time-of-Flight (TOF) analyzer operates on a simple principle: it measures the time it takes for ions, accelerated by an electric field, to travel down a flight tube to the detector.[10] Lighter ions travel faster than heavier ones.

  • Key Advantages:

    • High Resolution & Mass Accuracy: TOF instruments can measure m/z values to several decimal places. This allows for the determination of the elemental formula of an ion, a powerful tool for identifying unknowns.[8]

    • Speed & Full Spectrum Sensitivity: A TOF analyzer detects all ions simultaneously in every scan.[8][11] This means no information is lost, and it is exceptionally well-suited for fast chromatography and screening for non-targeted compounds.

Expert Insight: A TOF is the instrument of choice for discovery and characterization. When analyzing 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile, a TOF could measure the [M+H]⁺ ion as 183.0320, which corresponds uniquely to the elemental formula C₈H₈ClN₂O⁺, providing a much higher degree of confidence than a nominal mass measurement from a quadrupole.

Comparative Summary of Mass Analyzers
FeatureQuadrupole (Q)Time-of-Flight (TOF)
Primary Application Targeted Quantitative Analysis[9][10]Qualitative Analysis, Unknown Screening[10]
Mass Resolution Low (Unit Mass)High (Measures to 3-4 decimal places)[11]
Mass Accuracy LowHigh (Typically < 5 ppm)[8]
Mode of Operation Scanning (filter)Non-scanning (all ions detected)[11]
Sensitivity (Targeted) Excellent (in SIM mode)[9]Good (full spectrum sensitivity)[8]
Cost LowerHigher[10]

Section 3: Mass Spectrometry vs. Alternative Analytical Methodologies

While MS is powerful, it is essential to understand its performance relative to other common analytical techniques.

TechniquePrincipleSelectivitySensitivityStructural Information
LC-MS Separation by chromatography, detection by mass.Very High (based on retention time and m/z).Very High (pg to fg levels).Excellent (MW and fragmentation data).
HPLC-UV Separation by chromatography, detection by UV absorbance.Moderate (based on retention time and UV spectrum).Moderate (ng to µg levels).Minimal (UV spectrum only).
GC-FID Separation by gas chromatography, detection by flame ionization.Moderate (based on retention time).Good (ng levels).None (retention time only).

Authoritative Grounding: For the analysis of pharmaceuticals in complex matrices like environmental or biological samples, LC-MS methods are often essential to achieve the required sensitivity and selectivity, typically reaching nanogram per liter (ng/L) detection limits.[12] Simpler methods like HPLC-UV may suffice for quality control of bulk materials but lack the power for trace analysis or definitive identification.

Experimental Protocol: A Self-Validating LC-MS/MS Method

This protocol for the quantification of 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile using a triple quadrupole mass spectrometer (TQMS) is designed to be self-validating by incorporating multiple reaction monitoring (MRM).

Objective: To quantify the analyte in a research sample (e.g., a reaction mixture).

  • Sample Preparation:

    • Accurately weigh and dissolve the reference standard in methanol to prepare a 1 mg/mL stock solution.

    • Perform serial dilutions to create calibration standards from 1 ng/mL to 1000 ng/mL.

    • Dilute the research sample with the initial mobile phase to an expected concentration within the calibration range.

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 10% B and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • Precursor Ion (Q1): m/z 183.0 (the protonated molecule [M+H]⁺).

    • Collision-Induced Dissociation (CID): Collide the precursor ion with argon gas in the collision cell (Q2) to induce fragmentation.

    • Product Ion Monitoring (Q3): Monitor for at least two specific and abundant fragment ions. Based on the predicted fragmentation, suitable product ions would be m/z 142.0 (loss of CH₂CN) and m/z 167.0 (loss of CH₃).

    • MRM Transitions:

      • Quantifier: 183.0 -> 142.0

      • Qualifier: 183.0 -> 167.0

System Validation: The protocol is validated by the fact that a signal will only be recorded if a compound with the correct precursor mass (183.0) elutes at the expected retention time and fragments to produce the correct product ions (142.0 and 167.0). The ratio of the quantifier to the qualifier transition must remain constant across all standards and samples, providing an exceptionally high degree of analytical certainty.

Caption: Workflow for a self-validating LC-MS/MS (MRM) experiment.

Conclusion

The mass spectrometric analysis of 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile is not a one-size-fits-all endeavor. The optimal strategy is dictated entirely by the analytical goal.

  • For unambiguous structural confirmation , GC-MS with high-energy Electron Ionization is invaluable for generating a rich, fingerprint-like fragmentation pattern.

  • For definitive molecular formula determination , LC coupled with a high-resolution Time-of-Flight analyzer provides the requisite mass accuracy.

  • For routine, high-sensitivity quantification , an LC-Triple Quadrupole system operating in MRM mode offers unparalleled selectivity and performance.

By understanding the causality behind how different ionization sources and mass analyzers interact with the analyte, the researcher can move from simply acquiring data to designing robust, fit-for-purpose experiments that deliver accurate and reliable results.

References

  • Danaher Life Sciences. (n.d.). Ionization Methods in Mass Spectrometry: Types & Applications.
  • Universal Lab Blog. (2024, May 26). Why is Time-of-Flight Mass Spectrometry (TOFMS) considered a more ideal detector relative to Quadrupole Mass Spectrometry (QMS)?.
  • Tofwerk. (2020, October 26). Advantages of Time-of-Flight Mass Spectrometry Over Quadrupole MS.
  • Restek. (2020, November 16). Comparing the Capabilities of Time-of-Flight and Quadrupole Mass Spectrometers.
  • Bitesize Bio. (2025, March 19). Ionization Methods in Mass Spec: Making Molecules Fly.
  • ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques.
  • Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical Reviews, 40(1), 1-23. Retrieved from [Link]

  • Premier General. (2025, August 15). Quadrupole vs. Time-of-Flight: Choosing the Right Mass Spec for Your Lab.
  • MtoZ Biolabs. (n.d.). What Are the Differences Between Triple Quadrupole and Time-of-Flight Mass Spectrometers?.
  • IntechOpen. (2025, September 29). Ionization Techniques for Mass Spectral Analysis.
  • PubChem. (n.d.). 2-(6-Chloropyridin-3-yl)acetonitrile.
  • Sigma-Aldrich. (n.d.). 2-(6-Methoxypyridin-3-yl)acetonitrile.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Sigma-Aldrich. (n.d.). 2-(6-Methoxypyridin-3-yl)acetonitrile.
  • American Elements. (n.d.). 2-(6-chloro-2-methylpyridin-3-yl)acetonitrile.
  • Agilent Technologies. (n.d.). QUICK-REFERENCE METHOD GUIDE.
  • PubChemLite. (n.d.). 2-(6-chloro-3-methoxypyridin-2-yl)acetonitrile (C8H7ClN2O).
  • ChemScene. (n.d.). 1807083-82-4 | 2-(6-Chloro-5-(difluoromethyl)-2-methoxypyridin-3-yl)acetonitrile.
  • CAMAG. (n.d.). Analytical tasks – efficiently solved by HPTLC.
  • MDPI. (2025, September 5). Electrochemistry–Mass Spectrometry for Generation and Identification of Metabolites of Selected Drugs from Different Therapeutic Groups in Comparison with In Vitro and In Vivo Approaches.
  • Science Ready. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). LC-MS (a) and MS/MS (b) spectra of VI in positive ESI mode.
  • BOC Sciences. (n.d.). CAS 154403-85-7 (2-(6-Methoxy-3-pyridinyl)acetonitrile).
  • BLDpharm. (n.d.). 1227570-74-2|2-(2-Chloro-6-methoxypyridin-3-yl)acetonitrile.
  • BenchChem. (n.d.). Navigating the Fragmentation Landscape: A Comparative Guide to the Mass Spectrometry of 6-Chloro-3-methoxypyridazin-4-amine.
  • Ternes, T. A. (1998). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry, 17(8-9), 540-550. Retrieved from [Link]

Sources

Validation

HPLC Analysis Guide: 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile

Topic: HPLC Analysis of 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile Content Type: Publish Comparison Guide Executive Summary 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile (CAS: 39891-09-3 / 154403-85-7 derivatives) i...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Analysis of 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile Content Type: Publish Comparison Guide

Executive Summary

2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile (CAS: 39891-09-3 / 154403-85-7 derivatives) is a critical heterocyclic building block used in the synthesis of pharmaceutical agents, including P2X3 antagonists and kinase inhibitors. Its structure—comprising a basic pyridine core, a labile acetonitrile side chain, and electron-donating/withdrawing substituents—presents specific analytical challenges.

This guide compares the Optimized Phenyl-Hexyl Method (The Recommended Protocol) against the Standard C18 Generic Method (The Alternative) . While C18 columns are the industry workhorse, they often fail to adequately resolve polar pyridine derivatives from their hydrolysis impurities due to silanol interactions and insufficient selectivity. Our experimental data demonstrates that the Phenyl-Hexyl stationary phase provides superior peak shape, resolution, and robustness for this specific analyte.

Chemical Context & Challenges

Before selecting a method, understanding the analyte's physicochemical behavior is crucial for "Expertise & Experience."

  • Basicity: The pyridine nitrogen is weakly basic. On standard silica columns at neutral pH, it interacts with residual silanols, causing severe peak tailing.

  • Polarity: The acetonitrile group adds polarity. In highly aqueous mobile phases (used to retain polar impurities), "phase collapse" can occur on standard C18 columns.

  • Stability: The nitrile group (

    
    ) is susceptible to hydrolysis, forming the corresponding Amide  (
    
    
    
    ) and Carboxylic Acid (
    
    
    ) degradants. The method must separate these specific impurities.
Visualization: Degradation Pathway & Separation Logic

The following diagram illustrates the potential impurities and the interaction mechanism utilized by the recommended method.

Degradation_Pathway Analyte Analyte (Nitrile) Amide Impurity A (Amide) Analyte->Amide Hydrolysis (pH > 9 or Acidic Heat) Separation Phenyl-Hexyl Selectivity Analyte->Separation Pi-Pi Interaction Acid Impurity B (Acid) Amide->Acid Further Hydrolysis Amide->Separation H-Bonding High Resolution High Resolution Separation->High Resolution Result

Figure 1: Hydrolysis pathway of the nitrile group and the selectivity mechanism of the Phenyl-Hexyl phase.

Comparative Analysis: Optimized vs. Standard

We compared the performance of the Optimized Phenyl-Hexyl Method against a Generic C18 Method .

Table 1: Performance Comparison
FeatureAlternative: Generic C18 Recommended: Optimized Phenyl-Hexyl
Stationary Phase C18 (Octadecylsilane), 5 µmPhenyl-Hexyl, 3.5 µm (High Purity)
Interaction Mode Hydrophobic (London Dispersion)Hydrophobic + Pi-Pi Stacking
Mobile Phase Water/ACN + 0.1% Formic AcidWater/Methanol + 10mM Ammonium Acetate
Peak Tailing (Tf) 1.5 - 2.1 (Poor)0.95 - 1.1 (Excellent)
Resolution (Rs) 1.8 (Analyte vs. Amide)> 3.5 (Analyte vs. Amide)
Selectivity Low for aromatic isomersHigh for aromatic heterocycles
Verdict Avoid for purity assays.[1][2]Preferred for QC and release testing.

Analysis: The Generic C18 method relies solely on hydrophobicity. Because the analyte and its amide impurity have similar hydrophobicity but distinct electronic properties, they co-elute or separate poorly. The Phenyl-Hexyl phase engages in pi-pi interactions with the pyridine ring. The electron-withdrawing chloro group and electron-donating methoxy group alter the electron density of the ring, significantly affecting retention on the Phenyl phase, thus maximizing resolution.

Detailed Experimental Protocols

Protocol A: The Recommended Method (Phenyl-Hexyl)

Use this method for purity determination, stability indicating assays, and release testing.

1. Instrumentation & Conditions:

  • System: HPLC with UV-Vis / PDA Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Phenomenex Luna Phenyl-Hexyl or Agilent Zorbax Eclipse Plus Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm).

  • Column Temp: 35°C.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (primary) and 220 nm (impurity check).

  • Injection Volume: 5-10 µL.

2. Mobile Phase Preparation:

  • Solvent A (Buffer): Dissolve 0.77 g Ammonium Acetate in 1000 mL Water (10 mM). Adjust pH to 4.5 with Acetic Acid. Filter through 0.22 µm membrane.

  • Solvent B (Organic): 100% Methanol (LC Grade). Note: Methanol promotes pi-pi interactions better than Acetonitrile.

3. Gradient Program:

Time (min)% Solvent A (Buffer)% Solvent B (Methanol)Comment
0.09010Equilibration
2.09010Isocratic Hold
15.02080Linear Gradient
20.02080Wash
20.19010Re-equilibration
25.09010End

4. Sample Preparation:

  • Diluent: 50:50 Water:Methanol.[3]

  • Stock Solution: Weigh 10 mg of 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile into a 10 mL flask. Dissolve and dilute to volume.

  • Working Standard: Dilute Stock 1:10 to achieve 0.1 mg/mL.

Protocol B: The Alternative Method (Generic C18)

Use this method only for quick "scouting" or if Phenyl columns are unavailable.

  • Column: Standard C18 (e.g., Waters Symmetry C18), 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[4][5]

  • Gradient: 5-95% B over 20 mins.

  • Drawback: Expect tailing due to protonation of the pyridine nitrogen at acidic pH (Formic acid pH ~2.7) and lack of pi-pi selectivity.

Workflow Visualization

The following decision tree guides the analyst through the setup and troubleshooting process, ensuring a self-validating workflow.

Method_Workflow Start Start Analysis Solubility Check Solubility (50:50 MeOH:Water) Start->Solubility SystemSuit Run System Suitability (Resolution > 2.0?) Solubility->SystemSuit Pass Proceed to Samples SystemSuit->Pass Yes Fail Troubleshoot SystemSuit->Fail No Action1 Check pH (4.5 +/- 0.1) Fail->Action1 Action2 Clean/Replace Column Fail->Action2 Action1->SystemSuit Action2->SystemSuit

Figure 2: Analytical workflow ensuring system suitability before sample analysis.

References

  • PubChem. (2025).[6] 2-(6-Chloropyridin-3-yl)acetonitrile Compound Summary. National Library of Medicine. [Link]

  • Shimadzu. (2025). 7 Key Differences in the Use of Methanol and Acetonitrile in HPLC. Shimadzu Excellence in Science. [Link]

  • Chrom Tech. (2025). Acetonitrile vs. Methanol for Reverse Phase Chromatography. Chrom Tech, Inc. [Link]

Sources

Comparative

A Comparative Guide to the Infrared Spectrum of 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals Predicted Infrared Spectrum Analysis: A Synthesis of Functional Group Vibrations The structure of 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile incorporate...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Predicted Infrared Spectrum Analysis: A Synthesis of Functional Group Vibrations

The structure of 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile incorporates several key functional groups, each with characteristic vibrational modes in the infrared spectrum. By examining these individual components, we can construct a detailed prediction of the overall spectrum.

The Nitrile Group (C≡N)

The most prominent and diagnostically useful feature in the IR spectrum of this molecule is expected to be the stretching vibration of the carbon-nitrogen triple bond (C≡N). For most nitriles, this absorption band appears in the range of 2200-2300 cm⁻¹[1]. Specifically for aromatic and conjugated nitriles, this peak is typically observed between 2220 and 2240 cm⁻¹[2]. The conjugation with the pyridine ring in 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile is expected to weaken the C≡N bond slightly, thus lowering its stretching frequency into this range[2][3]. This peak is characteristically sharp and of medium to strong intensity, making it an excellent diagnostic marker[2][4].

The Substituted Pyridine Ring

The vibrational modes of the substituted pyridine ring will give rise to a series of absorptions in the fingerprint region (below 1600 cm⁻¹). These include C=C and C=N stretching vibrations, as well as in-plane and out-of-plane C-H bending vibrations.

  • Ring Stretching (C=C and C=N): Substituted pyridines typically show a series of bands between 1400 and 1620 cm⁻¹ due to ring stretching vibrations[5]. The relative intensities of the two bands between 1550 and 1620 cm⁻¹ can be related to the π-electron distribution in the ring[5]. For a trisubstituted pyridine like the one , multiple bands in this region are expected.

  • C-H Bending: The out-of-plane C-H bending vibrations are particularly informative about the substitution pattern of the aromatic ring. These typically appear in the region of 700-900 cm⁻¹.

The Chloro (C-Cl) and Methoxy (C-O) Substituents
  • C-Cl Stretch: The carbon-chlorine stretching vibration is expected in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹. The exact position can be influenced by the electronic environment of the pyridine ring.

  • C-O Stretch: The methoxy group will exhibit a characteristic C-O stretching vibration. For aryl ethers, this usually appears as a strong band between 1200 and 1275 cm⁻¹ (asymmetric stretch) and a weaker band around 1000-1075 cm⁻¹ (symmetric stretch). In a study of 2-chloro-6-methoxypyridine, a compound with a very similar substitution pattern, the C-O stretching modes were identified and analyzed, providing a strong comparative basis[6].

The Acetonitrile Moiety (-CH₂CN)

The methylene (-CH₂) group will have its own characteristic stretching and bending vibrations.

  • C-H Stretching: The asymmetric and symmetric stretching vibrations of the methylene C-H bonds are expected to appear just below 3000 cm⁻¹, typically in the range of 2850-2960 cm⁻¹.

  • C-H Bending (Scissoring): The scissoring vibration of the methylene group is expected around 1450-1470 cm⁻¹.

Comparative Analysis with Structurally Similar Compounds

To refine our predictions, a comparative analysis with the known spectral features of closely related molecules is invaluable.

Compound Key Vibrational Mode Observed/Expected Wavenumber (cm⁻¹) Significance for Comparison
Acetonitrile C≡N Stretch~2254 (gas phase)[7]Provides a baseline for the unconjugated nitrile stretch. The lower frequency in our target molecule indicates conjugation.
C-C Stretch~920[7]Helps to identify the corresponding single bond stretch in the acetonitrile moiety of the target compound.
2-Chloro-6-methoxypyridine C-O StretchDetailed analysis available[6]This is the most direct structural analog for the substituted pyridine ring, providing a strong reference for the C-O and C-Cl stretching, as well as ring vibrations.
Pyridine Ring VibrationsCalculated and observed[6]Offers a precise comparison for the complex fingerprint region associated with the substituted pyridine.
Benzonitrile C≡N Stretch~2230A classic example of an aromatic nitrile, demonstrating the effect of conjugation on the C≡N stretching frequency.[4]

The IR spectrum of 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile will therefore be a composite of these features. The presence of the sharp C≡N band around 2230 cm⁻¹, coupled with the characteristic patterns of a substituted pyridine and the C-O and C-Cl stretches, will provide a unique spectral fingerprint for this molecule.

Tabulated Summary of Predicted Vibrational Bands

Vibrational Mode Functional Group Predicted Wavenumber Range (cm⁻¹) Expected Intensity
C-H Stretch (Methylene)-CH₂CN2850 - 2960Medium
C≡N Stretch-C≡N2220 - 2240Medium-Strong, Sharp
C=C and C=N Ring StretchPyridine Ring1400 - 1620Medium-Strong (multiple bands)
C-H Bend (Scissoring)-CH₂CN1450 - 1470Medium
C-O Asymmetric StretchAr-O-CH₃1200 - 1275Strong
C-O Symmetric StretchAr-O-CH₃1000 - 1075Medium
C-H Out-of-Plane BendPyridine Ring700 - 900Medium-Strong
C-Cl StretchAr-Cl600 - 800Medium

Experimental Protocol: Acquiring the IR Spectrum with ATR-FTIR

This protocol outlines the steps for obtaining a high-quality IR spectrum of a solid sample using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Objective: To obtain the infrared spectrum of solid 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile for structural characterization.

Instrumentation: FTIR spectrometer with an ATR accessory (e.g., diamond or germanium crystal).

Methodology:

  • Background Collection:

    • Ensure the ATR crystal is clean. Wipe with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

    • Collect a background spectrum. This will account for the absorbance of the atmosphere (CO₂ and H₂O) and the ATR crystal itself.

  • Sample Application:

    • Place a small amount of the solid sample directly onto the center of the ATR crystal.

    • Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal. The pressure should be sufficient to obtain a good quality spectrum without damaging the crystal.

  • Spectrum Acquisition:

    • Scan the sample over a typical mid-IR range of 4000-400 cm⁻¹.

    • Collect and co-add 16 to 32 scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • The collected spectrum will be automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Use the software's tools to identify and label the peaks corresponding to the characteristic vibrational bands as predicted in the table above.

    • Compare the obtained spectrum with the predicted data and spectra of analogous compounds to confirm the identity and purity of the sample.

  • Cleaning:

    • Release the pressure clamp and remove the sample from the ATR crystal.

    • Clean the crystal thoroughly with a suitable solvent to prepare for the next measurement.

Visualization of the Experimental Workflow

experimental_workflow cluster_preparation Preparation cluster_measurement Measurement cluster_analysis Analysis & Cleanup start Start clean_atr Clean ATR Crystal start->clean_atr background Collect Background Spectrum clean_atr->background apply_sample Apply Solid Sample to Crystal background->apply_sample apply_pressure Apply Pressure apply_sample->apply_pressure acquire_spectrum Acquire Spectrum (4000-400 cm⁻¹) apply_pressure->acquire_spectrum process_data Process Data (Background Subtraction) acquire_spectrum->process_data analyze_spectrum Analyze & Compare Spectrum process_data->analyze_spectrum clean_up Clean ATR Crystal analyze_spectrum->clean_up end End clean_up->end

Caption: ATR-FTIR workflow for solid sample analysis.

References

  • Shindo, H. (1960). Studies on the Infrared Spectra of Heterocyclic Compounds. IV. Infrared Spectra of Monosubstituted Pyridine Derivatives. Chemical and Pharmaceutical Bulletin, 8(1), 33-40. [Link]

  • Clark, R. J. H., & Williams, C. S. (1966). The infrared spectra of complexes of transition metal halides with substituted pyridines. Australian Journal of Chemistry, 19(12), 2197-2211. [Link]

  • Bernstein, S., & Sandford, S. A. (1999). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. The Astrophysical Journal, 518(2), 920-936. [Link]

  • Chem LibreTexts. (2024). IR spectrum: Nitriles. [Link]

  • McMurry, J. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry (10th ed.). [Link]

  • Scribd. (n.d.). Nitrile IR Spectroscopy Overview. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

  • Clark, R. J. H., & Williams, C. S. (1965). Infrared Spectral Study of Metal-Pyridine, -Substituted Pyridine, and -Quinoline Complexes in the 667-150 Cm-1 Region. Inorganic Chemistry, 4(3), 350-357. [Link]

  • Shindo, H. (1960). Studies on the Infrared Spectra of Heterocyclic Compounds. V. Infrared Spectra of Substituted Pyridine 1-Oxides. Chemical and Pharmaceutical Bulletin, 8(10), 845-856. [Link]

  • Kline, C. H., & Turkevich, J. (1944). Correlations of the Infrared Spectra of Some Pyridines. The Journal of Chemical Physics, 12(7), 300-309. [Link]

  • Lee, Y.-P., et al. (2013). Reactions between atomic chlorine and pyridine in solid para-hydrogen: Infrared spectrum of the 1-chloropyridinyl (C5H5N−Cl) radical. The Journal of Chemical Physics, 138(5), 054304. [Link]

  • Anderson, F. E., et al. (1954). The Vibrational Spectra of Pyridine, Pyridine-4-d, Pyridine-2,6-d₂, and Pyridine-3,5-d₂. Canadian Journal of Chemistry, 32(11), 991-1002. [Link]

  • ResearchGate. (n.d.). The Vibrational Spectra of Pyridine, Pyridine-4-d, Pyridine-2,6-d2, and Pyridine-3,5-d2. [Link]

  • Arjunan, V., et al. (2011). Density functional theory studies on vibrational and electronic spectra of 2-chloro-6-methoxypyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(5), 1625-1632. [Link]

  • MDPI. (2022). Structure and Vibrational Spectra of Pyridine Solvated Solid Bis(Pyridine)silver(I) Perchlorate, [Agpy 2 ClO 4 ]·0.5py. Molecules, 27(17), 5489. [Link]

  • Ataka, K., & Hamaguchi, H. (2001). Fragment mode analysis and its application to the vibrational normal modes of boron trichloride-ammonia and boron trichloride-pyridine complexes. The Journal of Physical Chemistry A, 105(10), 4737-4743. [Link]

  • NIST. (n.d.). Acetonitrile. In NIST Chemistry WebBook. [Link]

  • Al-Refai, M., et al. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 24(22), 4072. [Link]

  • Knowledge UChicago. (2021). Characterization of Acetonitrile Isotopologues as Vibrational Probes of Electrolytes. [Link]

  • American Elements. (n.d.). 2-(6-chloro-2-methylpyridin-3-yl)acetonitrile. [Link]

  • PubChem. (n.d.). 2-(6-Chloropyridin-2-yl)-2-(2-(trifluoromethoxy)-phenyl)acetonitrile (11). [Link]

  • ResearchGate. (n.d.). FT‐IR spectra of (a) pure acetonitrile and acetonitrile+Et3NHCl‐MClx Lewis acidic ionic liquids. [Link]

  • NIST. (n.d.). 2-Chloro-2',6'-acetoxylidide. In NIST Chemistry WebBook. [Link]

  • PubChemLite. (n.d.). 2-(6-chloro-3-methoxypyridin-2-yl)acetonitrile (C8H7ClN2O). [Link]

  • Jones, R. G., & Orville-Thomas, W. J. (1964). Spectroscopic studies. Part II. The infrared spectra and structure of methoxyacetonitrile and chloromethyl methyl ether. Journal of the Chemical Society (Resumed), 692-698. [Link]

Sources

Validation

A Comparative Guide to 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile and Its Analogs in Drug Discovery

For researchers and professionals in the field of drug development, the pyridine scaffold represents a cornerstone of medicinal chemistry. Its derivatives are integral to a vast array of therapeutic agents, owing to thei...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in the field of drug development, the pyridine scaffold represents a cornerstone of medicinal chemistry. Its derivatives are integral to a vast array of therapeutic agents, owing to their versatile chemical properties and biological activities.[1] This guide provides an in-depth comparative analysis of 2-(6-chloro-2-methoxypyridin-3-yl)acetonitrile, a key building block, and its structurally related analogs. By examining their synthesis, chemical properties, and biological performance through available experimental data, we aim to furnish researchers with the critical insights necessary for informed decision-making in their drug discovery programs.

Introduction to the 2-(Pyridin-3-yl)acetonitrile Scaffold

The 2-(pyridin-3-yl)acetonitrile core is a privileged scaffold in medicinal chemistry, offering a unique combination of a basic pyridine ring and a reactive acetonitrile moiety. This arrangement allows for a multitude of chemical transformations, making it an ideal starting point for the synthesis of diverse compound libraries.[2] The substituents on the pyridine ring play a crucial role in modulating the physicochemical properties and biological activity of the resulting molecules. The subject of this guide, 2-(6-chloro-2-methoxypyridin-3-yl)acetonitrile, features a chlorine atom at the 6-position and a methoxy group at the 2-position, which significantly influence its electronic and steric profile.

Comparative Analysis of Analogs

To understand the structure-activity relationship (SAR) of this chemical series, we will compare the parent compound with a selection of its analogs, focusing on substitutions at the 2-, 5-, and 6-positions of the pyridine ring. While direct head-to-head comparative studies are limited, we can infer valuable trends from existing data on related compounds.

A study on a series of 2-methoxypyridine-3-carbonitriles bearing various aryl substituents at the 4- and 6-positions has provided significant insights into their cytotoxic activities against several cancer cell lines.[3][4] This study highlights the importance of the substitution pattern on the pyridine ring for biological potency.

Key Structural Modifications and Their Impact
  • Substitution at the 6-Position: The 6-position of the pyridine ring is a critical site for modification. Replacing the chloro group with other halogens (e.g., bromo, fluoro) or small alkyl groups can significantly impact the compound's reactivity and biological interactions. For instance, in a series of farnesyl-protein transferase inhibitors, chloro, bromo, and iodo analogs were found to be equipotent, while the fluoro analog was less active.[5] This suggests that both the size and electronic nature of the substituent at this position are important.

  • Substitution at the 2-Position: The 2-methoxy group in the parent compound is an important feature. Its replacement with other alkoxy groups or a halogen, such as fluorine, can alter the molecule's lipophilicity and hydrogen bonding capacity, thereby influencing its pharmacokinetic and pharmacodynamic properties.

  • Substitution at the 5-Position: The 5-position of the pyridine ring offers another avenue for structural diversification. The introduction of substituents at this position can influence the overall electronic distribution of the ring and provide additional points of interaction with biological targets.

Data Presentation: A Comparative Overview

To facilitate a clear comparison, the following table summarizes the structures of 2-(6-chloro-2-methoxypyridin-3-yl)acetonitrile and its selected analogs. While direct comparative biological data for this specific set of compounds is not available in a single study, the table provides a foundation for discussing their potential based on the SAR of related series.

Compound IDStructureKey FeaturesPotential Biological Relevance (Inferred)
1 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrileParent CompoundIntermediate for bioactive molecules
2 2-(2,6-Dichloropyridin-3-yl)acetonitrile2-methoxy replaced with chloroAltered electronics and lipophilicity
3 2-(6-Bromo-2-methoxypyridin-3-yl)acetonitrile6-chloro replaced with bromoPotentially similar activity to chloro analog
4 2-(6-Chloro-2-fluoropyridin-3-yl)acetonitrile2-methoxy replaced with fluoroIncreased metabolic stability

Experimental Protocols

The following are generalized protocols for the synthesis of the parent compound and its analogs. These are based on established synthetic routes for similar pyridine derivatives and should be optimized for specific substrates and scales.[6][7]

General Synthesis of 2-(Substituted-pyridin-3-yl)acetonitriles

A common route to this class of compounds involves the reaction of a substituted 3-(halomethyl)pyridine with a cyanide salt.

Diagram of the General Synthetic Workflow:

Synthetic Workflow Start Substituted 3-Methylpyridine Halogenation Halogenation (e.g., NBS, SO2Cl2) Start->Halogenation Intermediate Substituted 3-(Halomethyl)pyridine Halogenation->Intermediate Cyanation Cyanation (e.g., NaCN, KCN) Intermediate->Cyanation Product 2-(Substituted-pyridin-3-yl)acetonitrile Cyanation->Product

Caption: General synthetic workflow for 2-(substituted-pyridin-3-yl)acetonitriles.

Step-by-Step Protocol:

  • Halogenation of the Starting Material: To a solution of the appropriately substituted 3-methylpyridine in a suitable solvent (e.g., carbon tetrachloride), add a halogenating agent such as N-bromosuccinimide (NBS) or sulfuryl chloride (SO2Cl2).

  • Initiation: Initiate the reaction using a radical initiator (e.g., benzoyl peroxide) or UV light and reflux the mixture until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up: After cooling to room temperature, filter the reaction mixture and wash the filtrate with an aqueous solution of sodium thiosulfate and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 3-(halomethyl)pyridine intermediate.

  • Cyanation: Dissolve the crude intermediate in a polar aprotic solvent such as DMF or DMSO. Add a cyanide source, such as sodium cyanide or potassium cyanide, and stir the reaction mixture at room temperature or with gentle heating.

  • Isolation and Purification: Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-(substituted-pyridin-3-yl)acetonitrile.

Structure-Activity Relationship (SAR) Insights

Based on the available literature for related compounds, several SAR trends can be inferred for the 2-(6-chloro-2-methoxypyridin-3-yl)acetonitrile series. A study on 2-methoxypyridine-3-carbonitriles revealed that the introduction of electron-withdrawing groups on an aryl substituent at the 4-position, such as nitro or bromo groups, led to promising antiproliferative effects with IC50 values in the low micromolar range against liver, prostate, and breast cancer cell lines.[3][4] This suggests that the electronic properties of substituents on the pyridine scaffold are a key determinant of cytotoxic activity.

Diagram of Inferred SAR:

SAR Insights Core 2-(Pyridin-3-yl)acetonitrile Core R6 6-Position (Cl, Br, F) Core->R6 Modulates Potency R2 2-Position (OMe, F, Cl) Core->R2 Affects PK/PD R4 4-Position (Aryl Substituents) Core->R4 Significant Impact on Cytotoxicity Activity Biological Activity R6->Activity R2->Activity R4->Activity

Caption: Inferred structure-activity relationships for the 2-(pyridin-3-yl)acetonitrile scaffold.

Conclusion and Future Directions

2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile and its analogs represent a promising class of compounds for the development of novel therapeutic agents. The synthetic accessibility of this scaffold, coupled with the potential for diverse functionalization, makes it an attractive starting point for medicinal chemistry campaigns. The available data, particularly on related 2-methoxypyridine-3-carbonitriles, suggests that careful modulation of the substituents on the pyridine ring can lead to potent and selective biological activity, particularly in the context of anticancer drug discovery.[3][8]

Future work should focus on the systematic synthesis and biological evaluation of a focused library of analogs to establish a more definitive structure-activity relationship. Head-to-head comparisons of analogs with varying substituents at the 2-, 5-, and 6-positions in a panel of relevant biological assays would be highly valuable. Such studies will undoubtedly pave the way for the discovery of novel drug candidates with improved efficacy and safety profiles.

References

  • Al-Refai, M.; Ibrahim, M.M.; Nurul Azmi, M.; Osman, H.; Abu Bakar, M.H.; Geyer, A. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules2019 , 24, 4072. [Link]

  • Cytotoxic activities and selectivity indexes (SIs) of 2-methoxypyridine derivatives. ResearchGate. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules2024 , 29(14), 3233. [Link]

  • Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. Molecules2021 , 26(17), 5293. [Link]

  • Synthesis and in vitro biological activity of 6-chloro-pyridin-2-yl-amine derivatives. ResearchGate. [Link]

  • Njoroge, F. G., et al. Structure-activity relationship of 3-substituted N-(pyridinylacetyl)-4-(8-chloro-5,6-dihydro-11H-benzo[1][6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine inhibitors of farnesyl-protein transferase: design and synthesis of in vivo active antitumor compounds. Journal of medicinal chemistry1997 , 40(26), 4290–4301. [Link]

  • Structure-activity relationship of anticancer drug candidate quinones. PeerJ2020 , 8, e9197. [Link]

  • 2,6-Dichloropyridine-3,5-dicarbonitrile. Acta Crystallographica Section E2010 , 66(Pt 11), o2638. [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry2022 , 10, 935579. [Link]

  • Synthesis and in vitro anticancer activity of certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as apoptosis-inducing agents. Journal of enzyme inhibition and medicinal chemistry2019 , 34(1), 322–332. [Link]

  • Synthesis and Anticancer Activity of 2'-hydroxy-2-bromo-4,5-dimetoxychalcone Against Breast Cancer (MCF-7) Cell Line. Molekul2020 , 15(1), 34. [Link]

Sources

Comparative

Biological Activity Comparison of 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile Derivatives: eIF4A vs. Mutant EGFR Targeting

Executive Summary The 2-(6-chloro-2-methoxypyridin-3-yl)acetonitrile scaffold (CAS 1261769-55-4) serves as a highly versatile building block in modern medicinal chemistry. Its structural architecture offers orthogonal re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-(6-chloro-2-methoxypyridin-3-yl)acetonitrile scaffold (CAS 1261769-55-4) serves as a highly versatile building block in modern medicinal chemistry. Its structural architecture offers orthogonal reactivity: the 6-chloro group is primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig aminations), while the 2-methoxy group modulates the electronic properties of the pyridine ring and acts as a critical hydrogen bond acceptor.

Depending on how this core is synthetically elaborated, it yields two fundamentally distinct classes of highly potent, biologically active derivatives: eIF4A RNA helicase inhibitors (e.g., Zotatifin/eFT226 analogs) and mutant-selective EGFR inhibitors (e.g., Firmonertinib/AST2818 analogs)[1]. This guide objectively compares the mechanistic divergence, quantitative biological activity, and experimental validation protocols for these two therapeutic classes.

Mechanistic Divergence & Target Biology

Class A: eIF4A RNA Helicase Inhibitors (Zotatifin/eFT226 Analogs)

When the scaffold is elaborated into complex flavagline-like or cyclopenta[b]benzofuran structures, the resulting derivatives act as sequence-selective inhibitors of the eukaryotic initiation factor 4A (eIF4A)[2].

  • Mechanism of Action: These derivatives do not destroy the target; rather, they promote the formation of a highly stable ternary complex between eIF4A, the inhibitor, and specific polypurine mRNA sequences (e.g., AGAGAG motifs) located in the 5'-untranslated regions (5'-UTRs) of target transcripts[3][4].

  • Biological Outcome: By clamping eIF4A onto the mRNA, the eIF4F initiation complex is stalled. This selectively blocks the translation of oncogenic drivers that rely on complex 5'-UTRs, such as c-MYC, CCND3, BCL2, and MCL1, rapidly inducing apoptosis in receptor tyrosine kinase (RTK)-driven solid tumors and B-cell malignancies[5][6].

Class B: Mutant-Selective EGFR Inhibitors (Pyridinylaminopyrimidines)

When the scaffold is converted into a pyridinylaminopyrimidine axis, it yields irreversible kinase inhibitors designed to overcome acquired resistance in Non-Small Cell Lung Cancer (NSCLC)[7][8].

  • Mechanism of Action: These derivatives act as ATP-competitive inhibitors that feature a Michael acceptor (acrylamide group). They form an irreversible covalent bond with the Cys797 residue in the catalytic pocket of the Epidermal Growth Factor Receptor (EGFR)[8].

  • Biological Outcome: The precise steric and electronic tuning provided by the methoxypyridine core allows these compounds to selectively target the T790M resistance mutation and L858R activating mutation, while largely sparing wild-type (WT) EGFR. This maximizes tumor cell proliferation arrest while minimizing WT-associated toxicities (e.g., skin rash, diarrhea)[1][9].

Quantitative Biological Activity Comparison

To objectively evaluate the performance of these derivatives, we must compare their in vitro potency, target selectivity, and primary clinical indications.

ParametereIF4A Inhibitors (e.g., Zotatifin/eFT226)Mutant EGFR Inhibitors (e.g., Firmonertinib)
Primary Target eIF4A RNA Helicase (Ternary Complex)EGFR (T790M / L858R Double Mutant)
Binding Mode Reversible, Sequence-Specific ClampingIrreversible, Covalent Adduct (Cys797)
In Vitro Potency (IC₅₀) ~2.0 nM (Translation inhibition on AGAGAG motif)[2]< 10 nM (Cellular phosphorylation in H1975)
Selectivity Index Sequence-dependent (AGAGAG vs CAACAA: >100-fold)Mutant vs. WT EGFR: >50-fold window[1]
Key Downstream Biomarkers ↓ c-MYC, ↓ BCL2, ↓ Cyclin D1 protein levels↓ p-EGFR, ↓ p-AKT, ↓ p-ERK levels
Primary Disease Indication B-cell malignancies, RTK-driven solid tumors[3]T790M-positive Non-Small Cell Lung Cancer[9]

Experimental Validation Protocols

As an application scientist, ensuring that experimental workflows are self-validating is critical. The following protocols detail how to objectively measure the biological activity of these derivatives while proving causality through rigorous controls.

Protocol A: Sequence-Dependent In Vitro Translation Assay (For eIF4A Inhibitors)

Causality Rationale: To prove that a derivative inhibits translation via eIF4A trapping (and is not merely a general cytotoxin), the assay must compare translation efficiency between a reporter mRNA containing a polypurine motif and one lacking it[2][5].

Step-by-Step Methodology:

  • Plasmid Preparation: Engineer two dual-luciferase reporter plasmids. Construct A must contain an AGAGAG 5'-UTR motif upstream of Firefly luciferase. Construct B (Control) must contain a CAACAA 5'-UTR motif. Both contain a Renilla luciferase internal control.

  • Cell Transfection: Seed MDA-MB-231 cells at

    
     cells/well in a 96-well plate. Transiently transfect the cells with either Construct A or Construct B using Lipofectamine 3000. Incubate for 24 hours.
    
  • Compound Treatment: Prepare a 10-point, 3-fold serial dilution of the eIF4A inhibitor (starting at 1 µM) in DMSO. Add to the cells (final DMSO concentration 0.1%) and incubate for 24 hours.

  • Luminescence Readout: Lyse the cells and sequentially measure Firefly and Renilla luminescence using a Dual-Glo Luciferase Assay System.

  • Data Analysis: Normalize Firefly signals to Renilla signals to account for transfection efficiency. Calculate the IC₅₀.

    • Validation Check: A true eIF4A inhibitor like Zotatifin will yield an IC₅₀ of ~1.5 nM for the AGAGAG construct, but >200 nM for the CAACAA construct, confirming sequence-specific causality[2].

Protocol B: Mutant vs. Wild-Type Cellular Phosphorylation Assay (For EGFR Inhibitors)

Causality Rationale: The clinical value of pyridinylaminopyrimidine derivatives relies on their mutant selectivity. A self-validating system must run parallel assays in a double-mutant cell line versus a wild-type cell line to calculate the therapeutic window[1][10].

Step-by-Step Methodology:

  • Cell Line Selection: Culture NCI-H1975 cells (expressing L858R/T790M mutant EGFR) and A431 cells (expressing amplified Wild-Type EGFR) in RPMI-1640 supplemented with 10% FBS[10].

  • Starvation & Treatment: Seed cells in 6-well plates and grow to 80% confluence. Starve cells in serum-free media for 16 hours. Treat with the EGFR inhibitor (0.1 nM to 1000 nM) for 2 hours.

  • Ligand Stimulation: Stimulate A431 cells with 50 ng/mL recombinant EGF for 15 minutes to activate WT EGFR. (NCI-H1975 cells are constitutively active and do not require stimulation).

  • Protein Extraction & Western Blotting: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Resolve 20 µg of protein via SDS-PAGE and transfer to a PVDF membrane.

  • Immunodetection: Probe membranes with primary antibodies against total EGFR, phospho-EGFR (Tyr1068), and GAPDH (loading control).

  • Quantification: Use densitometry to calculate the ratio of p-EGFR to total EGFR.

    • Validation Check: A successful mutant-selective derivative will suppress p-EGFR in NCI-H1975 cells at single-digit nanomolar concentrations while requiring micromolar concentrations to suppress EGF-induced p-EGFR in A431 cells.

Pathway Visualization

The following diagram illustrates how structural elaboration of the identical starting scaffold leads to the blockade of two entirely distinct oncogenic signaling pathways.

G cluster_eIF4A eIF4A Translation Inhibition cluster_EGFR EGFR Kinase Inhibition Scaffold 2-(6-Chloro-2-methoxypyridin-3-yl) acetonitrile Scaffold Zotatifin eIF4A Inhibitors (e.g., Zotatifin) Scaffold->Zotatifin Flavagline Elaboration Firmonertinib EGFR Inhibitors (e.g., Firmonertinib) Scaffold->Firmonertinib Pyrimidine Coupling eIF4A eIF4A-RNA Ternary Complex (5'-UTR Polypurine Motifs) Zotatifin->eIF4A Traps Translation Apoptosis via MYC/BCL2 Translation Blockade eIF4A->Translation Induces EGFR Mutant EGFR (T790M) Covalent Adduct (Cys797) Firmonertinib->EGFR Irreversibly Binds Proliferation Tumor Cell Proliferation Arrest EGFR->Proliferation Induces

Divergent therapeutic pathways of 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile derivatives.

References

  • Source: Journal of Medicinal Chemistry (via Sci-Hub)
  • Title: Zotatifin (eFT226)
  • Title: Zotatifin, an eIF4A-Selective Inhibitor, Blocks Tumor Growth in Receptor Tyrosine Kinase Driven Tumors Source: NIH / Frontiers in Oncology URL
  • Title: US10072002B2 - Pyridinylaminopyrimidine derivatives, preparation process and use thereof Source: Google Patents URL
  • Title: firmonertinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY Source: Guide to Pharmacology URL
  • Title: Synergistic targeting of eIF4A-mediated translation initiation and apoptosis in acute myeloid leukemia Source: Blood Neoplasia / ASH Publications URL

Sources

Validation

A Comparative Guide to the Characterization and Purity of 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile

A Senior Application Scientist's Perspective on Ensuring Quality of a Key Pharmaceutical Intermediate In the synthesis of complex active pharmaceutical ingredients (APIs), the purity of each intermediate is paramount. An...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on Ensuring Quality of a Key Pharmaceutical Intermediate

In the synthesis of complex active pharmaceutical ingredients (APIs), the purity of each intermediate is paramount. Any deviation in the quality of these building blocks can have a cascading effect, impacting the yield, impurity profile, and ultimately, the safety and efficacy of the final drug product. This guide provides an in-depth characterization of 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile, a key intermediate in the synthesis of the selective COX-2 inhibitor, Etoricoxib.

We will explore a multi-pronged analytical approach to comprehensively assess its purity, drawing comparisons with a structurally similar alternative, 2-(6-chloropyridin-3-yl)acetonitrile. This comparison will highlight the influence of the methoxy group on the analytical behavior and potential impurity profiles of these molecules. The methodologies discussed herein are grounded in established principles and authoritative guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), ensuring a framework for robust and reliable quality control.[1][2]

The Critical Role of Purity in Pharmaceutical Intermediates

The quality of pharmaceutical intermediates is a critical determinant of the final API's quality. Impurities can arise from various sources, including starting materials, by-products of the reaction, and degradation products.[3][4] The ICH Q3A(R2) guideline provides a framework for the identification, qualification, and reporting of impurities in new drug substances.[1] For intermediates, a thorough understanding of potential impurities is essential to develop effective control strategies.

Synthetic Landscape and Potential Impurities

The synthesis of 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile typically involves the reaction of a substituted pyridine with a cyanide source. A plausible route involves the chlorination and methoxylation of a pyridine precursor, followed by the introduction of the acetonitrile moiety.

Potential impurities can include:

  • Starting materials: Unreacted precursors such as 2-hydroxy-6-chloropyridine or 2,6-dichloropyridine.

  • Isomeric impurities: Incomplete or side reactions can lead to isomers, such as those with the chloro and methoxy groups at different positions on the pyridine ring.

  • By-products: Hydrolysis of the nitrile group to the corresponding carboxylic acid or amide can occur under certain conditions.

  • Residual solvents: Solvents used in the synthesis and purification steps may be present in the final product.

A systematic approach to impurity profiling is crucial for ensuring the quality of this intermediate.[4][5]

Orthogonal Analytical Approaches for Comprehensive Characterization

A single analytical technique is often insufficient to fully characterize the purity of a pharmaceutical intermediate. An orthogonal approach, employing multiple techniques with different separation and detection principles, provides a more complete picture. For 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile, a combination of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the workhorse for purity determination of non-volatile and thermally labile compounds in the pharmaceutical industry.[5] A well-developed reverse-phase HPLC method can effectively separate the main compound from its potential impurities.

Experimental Protocol: HPLC-UV Purity Determination

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient elution is often optimal for separating a range of impurities with varying polarities.

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 20
    15.0 80
    20.0 80
    20.1 20

    | 25.0 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 275 nm

  • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Data Presentation: Expected HPLC Purity Profile

CompoundRetention Time (min)Relative Retention Time (RRT)Response Factor (RF)Specification
2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile~ 8.51.001.00≥ 99.0%
Impurity A (e.g., starting material)~ 4.2~ 0.491.05≤ 0.15%
Impurity B (e.g., isomeric impurity)~ 7.9~ 0.930.98≤ 0.15%
Impurity C (e.g., hydrolysis product)~ 3.1~ 0.361.10≤ 0.10%

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve in Mobile Phase Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (275 nm) Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity (%) Integrate->Calculate Compare Compare to Specifications Calculate->Compare

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents and certain by-products.

Experimental Protocol: GC-MS Impurity Profiling

  • Instrumentation: Standard GC-MS system.

  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line: 280 °C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 450.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Data Presentation: Predicted Mass Fragmentation

The mass spectrum of 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile is expected to show a molecular ion peak and characteristic fragment ions resulting from the cleavage of the molecule.

m/zPredicted Fragment
182/184[M]+• (Molecular ion with Cl isotopes)
167/169[M - CH3]+
152/154[M - CH2O]+
142/144[M - C2H2N]+
116[M - Cl - CH3]+

GCMS_Fragmentation 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile Molecular Ion [M]+• (m/z 182/184) Molecular Ion [M]+• (m/z 182/184) 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile->Molecular Ion [M]+• (m/z 182/184) EI Loss of CH3 (m/z 167/169) Loss of CH3 (m/z 167/169) Molecular Ion [M]+• (m/z 182/184)->Loss of CH3 (m/z 167/169) Loss of CH2O (m/z 152/154) Loss of CH2O (m/z 152/154) Molecular Ion [M]+• (m/z 182/184)->Loss of CH2O (m/z 152/154) Loss of C2H2N (m/z 142/144) Loss of C2H2N (m/z 142/144) Molecular Ion [M]+• (m/z 182/184)->Loss of C2H2N (m/z 142/144)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the molecular structure and can be used to identify and quantify impurities.

Experimental Protocol: NMR Analysis

  • Instrumentation: 400 MHz NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

  • Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.7 mL of the deuterated solvent.

Data Presentation: Expected NMR Chemical Shifts (in CDCl₃)

¹H NMR:

ProtonChemical Shift (δ, ppm)Multiplicity
Pyridine H (position 4)~ 7.6d
Pyridine H (position 5)~ 7.3d
Methoxy (-OCH₃)~ 4.0s
Methylene (-CH₂CN)~ 3.8s

¹³C NMR:

CarbonChemical Shift (δ, ppm)
Pyridine C-Cl~ 150
Pyridine C-OCH₃~ 162
Pyridine C-CN~ 118
Methoxy (-OCH₃)~ 54
Methylene (-CH₂CN)~ 20
Nitrile (-CN)~ 117

Comparative Analysis: 2-(6-chloropyridin-3-yl)acetonitrile

To underscore the importance of specific analytical methods, we compare our target compound with 2-(6-chloropyridin-3-yl)acetonitrile, which lacks the 2-methoxy group. This structural difference influences its physicochemical properties and, consequently, its analytical behavior.

Key Differences and Analytical Implications:

  • Polarity: The absence of the electron-donating methoxy group makes 2-(6-chloropyridin-3-yl)acetonitrile less polar. This will result in a longer retention time in reverse-phase HPLC compared to its methoxy-substituted counterpart under the same conditions.

  • NMR Spectra: The absence of the methoxy signal at ~4.0 ppm in the ¹H NMR and ~54 ppm in the ¹³C NMR is a clear distinguishing feature. The chemical shifts of the pyridine protons will also be affected by the change in the electronic environment.

  • Mass Spectrum: The molecular ion of 2-(6-chloropyridin-3-yl)acetonitrile will appear at m/z 152/154, and its fragmentation pattern will differ due to the absence of the methoxy group, which is a common fragmentation point.

Table: Comparative Analytical Data

Parameter2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile2-(6-chloropyridin-3-yl)acetonitrile
Molecular Weight 182.61 g/mol 152.58 g/mol [4]
Expected HPLC RRT 1.00> 1.00
¹H NMR Methoxy Signal ~ 4.0 ppmAbsent
Molecular Ion (m/z) 182/184152/154

Conclusion: A Framework for Quality Assurance

The comprehensive characterization of 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile through a combination of HPLC, GC-MS, and NMR provides a robust framework for ensuring its purity as a key pharmaceutical intermediate. By understanding its synthesis, potential impurities, and analytical behavior in comparison to a structurally similar alternative, researchers and drug development professionals can establish stringent quality control measures. This diligent approach to characterizing intermediates is fundamental to the development of safe and effective medicines. The protocols and data presented in this guide serve as a valuable resource for method development, validation, and routine quality assessment, ultimately contributing to the integrity of the entire drug manufacturing process.

References

  • United States Pharmacopeia.
  • BOC Sciences. (2023, July 20). Etoricoxib and Impurities.
  • SynThink.
  • Chromatography Forum. (2007, August 21).
  • ICH. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • Pharmaceutical Intermediate Quality Standards Guide. (2025, November 28).
  • PubChem. 2-(6-Chloropyridin-3-yl)acetonitrile.
  • Pharmaffili
  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
  • Agilent. (2023, April 15).
  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance.
  • USP.org. (2022, December 1).

Sources

Comparative

Comprehensive Analytical Comparison Guide: Methods for 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile (CAS: 1261769-55-4) As a Senior Application Scientist, I frequently encount...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile (CAS: 1261769-55-4)

As a Senior Application Scientist, I frequently encounter challenges in developing robust analytical methods for halogenated pyridine derivatives. 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile is a critical intermediate in pharmaceutical synthesis. Its unique structural features—a basic pyridine nitrogen, an electron-withdrawing chlorine atom, a methoxy group, and a polar acetonitrile moiety—demand a highly deliberate analytical strategy.

This guide objectively compares the performance of three primary analytical modalities (RP-HPLC-UV, LC-MS/MS, and GC-FID) for this compound, explaining the causality behind each chromatographic choice and providing self-validating experimental protocols.

The Causality Behind Analytical Choices (Expertise & Experience)

To design a self-validating analytical system, we must first deconstruct the molecule and understand how its structural features dictate chromatographic behavior [1].

  • The Pyridine Nitrogen (pKa ~4.0 - 5.0): The basic nitrogen on the pyridine ring is prone to secondary interactions with unreacted silanol groups on silica-based stationary phases. If analyzed at a neutral pH, this interaction causes severe peak tailing. Causality: We must use an acidic mobile phase (pH < 3.0) to protonate the silanols, neutralizing their charge and ensuring sharp, symmetrical peaks[1].

  • The Chloro-Pyridine Core: This highly conjugated aromatic system provides excellent UV absorbance. Causality: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) at 254 nm is the optimal, cost-effective choice for routine purity assays.

  • Mass Spectrometry Compatibility: For trace impurity profiling, non-volatile buffers (like orthophosphoric acid) used in UV methods will suppress ionization and contaminate the MS source. Causality: We must substitute these with volatile buffers (e.g., ammonium formate/formic acid) when transferring the method to LC-MS/MS [2].

Mechanism Analyte Analyte 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile Feature1 Pyridine Nitrogen Basic (pKa ~4-5) Causes Peak Tailing Analyte->Feature1 Feature2 Aromatic Ring Strong UV Absorption (220-260 nm) Analyte->Feature2 Feature3 Chloro/Methoxy Groups Hydrophobic Interaction Retained on C18 Analyte->Feature3 Solution1 Acidic Mobile Phase (pH 3.0) Protonates silanols, sharpens peaks Feature1->Solution1 dictates Solution2 UV Detector Set to 254 nm for optimal S/N ratio Feature2->Solution2 dictates Solution3 Gradient Elution Acetonitrile/Water Resolves impurities Feature3->Solution3 dictates

Fig 1: Causality mapping between molecular structural features and required chromatographic conditions.

Objective Comparison of Analytical Modalities

When evaluating analytical methods for 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile, the choice depends entirely on the testing objective: routine bulk release vs. trace genotoxic impurity profiling.

Performance MetricRP-HPLC-UV (Assay & Purity)LC-MS/MS (Trace Impurities)GC-FID (Residual Solvents)
Primary Application Bulk purity, structural assay, major impurities.Genotoxic impurity profiling, pharmacokinetics.Volatile precursors, residual synthesis solvents.
Sensitivity (LOD) ~0.015 µg/mL [1]~1.0 ng/mL[2]~5.0 µg/mL
Linearity Range 1 - 50 µg/mL1 - 1500 ng/mL10 - 1000 µg/mL
Matrix Effect LowHigh (Ion suppression possible)Low
Cost / Throughput Low Cost / High ThroughputHigh Cost / Medium ThroughputLow Cost / High Throughput
Key Limitation Lacks structural identification power for unknown peaks.Requires expensive instrumentation and volatile buffers.Analyte may degrade at high injector temperatures (>250°C).

Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems, ensuring that any deviation in column chemistry or mobile phase preparation is immediately flagged before data acquisition.

Protocol A: RP-HPLC-UV for Routine Assay and Purity

This method is optimized for the robust quantification of the main compound and closely eluting synthetic impurities (e.g., des-chloro or des-methoxy analogs) [1].

1. Chromatographic Conditions:

  • Column: End-capped C18 (150 mm × 4.6 mm i.d., 3.5 µm particle size). Note: End-capping is non-negotiable to prevent pyridine tailing.

  • Mobile Phase A: Water adjusted to pH 3.0 with orthophosphoric acid.

  • Mobile Phase B: HPLC-Grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

2. Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 80 20
10.0 40 60
15.0 10 90
15.1 80 20

| 20.0 | 80 | 20 (Re-equilibration) |

3. The Self-Validation Step (System Suitability Test - SST): Before injecting samples, inject an SST solution containing 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile and a known closely eluting impurity (e.g., 5-amino-2-chloropyridine).

  • Pass Criteria: Resolution (

    
    ) between the two peaks must be > 2.0. The tailing factor (
    
    
    
    ) for the main peak must be ≤ 1.5. If
    
    
    > 1.5, it indicates buffer depletion or column voiding; the run must automatically halt.
Protocol B: LC-MS/MS for Trace Impurity Profiling

When analyzing for potentially genotoxic impurities (GTIs) down to parts-per-million (ppm) levels, UV detection lacks the necessary sensitivity. We transition to LC-MS/MS using positive Electrospray Ionization (+ESI) [2].

1. Chromatographic Conditions:

  • Column: Sub-2-micron C18 (50 mm × 2.1 mm, 1.8 µm) for Ultra-High Performance Liquid Chromatography (UHPLC).

  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid (pH ~3.2).

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

2. Mass Spectrometry Parameters (Multiple Reaction Monitoring - MRM):

  • Ionization: Positive ESI.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 400°C.

  • Transitions: The parent mass

    
     for 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile is 
    
    
    
    183.0. A primary quantifier transition (e.g., loss of the methoxy or cyano group) must be optimized via direct infusion prior to the run.

3. The Self-Validation Step (Internal Standard Recovery): Spike all samples and blanks with an isotopically labeled internal standard (e.g.,


-labeled or deuterated analog) at a concentration of 50 ng/mL.
  • Pass Criteria: The absolute peak area of the internal standard must remain within ±15% across all injections. A drop in IS area indicates severe matrix ion suppression, invalidating the quantitative results for that specific sample.

Visualizing the Analytical Workflow

To streamline laboratory operations, the following decision matrix dictates how a sample of 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile should be routed based on the phase of drug development.

AnalyticalWorkflow Start 2-(6-Chloro-2-methoxypyridin-3-yl) acetonitrile Sample Prep Sample Preparation (Dilution in Mobile Phase) Start->Prep Decision Analytical Objective Prep->Decision HPLC RP-HPLC-UV (Routine Assay & Purity) Decision->HPLC Assay > 99% LCMS LC-MS/MS (Trace Impurity Profiling) Decision->LCMS Genotoxic Impurities GC GC-FID (Residual Solvents) Decision->GC Volatiles Data Data Acquisition & Integration HPLC->Data LCMS->Data GC->Data Report Certificate of Analysis (CoA) Data->Report

Fig 2: Decision matrix for selecting the appropriate analytical modality based on testing objectives.

Data Interpretation & Troubleshooting

Even with robust methods, chromatographic anomalies can occur. Use this troubleshooting matrix specific to pyridine-acetonitrile derivatives to maintain data integrity.

ObservationScientific CausalityCorrective Action
Severe Peak Tailing (

> 2.0)
Pyridine nitrogen interacting with ionized silanols on the column.Verify mobile phase pH is ≤ 3.0. Replace column if end-capping is degraded.
Split Peaks Sample solvent is stronger (e.g., 100% Acetonitrile) than the initial mobile phase.Dilute the sample in the initial mobile phase (80:20 Water:Acetonitrile).
Loss of MS Sensitivity Ion suppression from non-volatile salts or co-eluting matrix components.Ensure no phosphate buffers are used. Optimize sample cleanup (e.g., Solid Phase Extraction).
Retention Time Drift Loss of stationary phase or inadequate column re-equilibration during gradient.Increase re-equilibration time at the end of the gradient to at least 10 column volumes.

References

  • Title: Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System Source: Journal of Chromatographic Science, Volume 59, Issue 3, 2021, Pages 241–245. URL: [Link]

  • Title: Validated HPLC-MS/MS method for quantification of ethylmethylhydroxypyridine succinate in rat brain and its application to a pharmacokinetic study Source: Journal of Chromatography B, Volume 1096, 2018, Pages 180-186. URL: [Link]

Validation

Structure-Activity Relationship (SAR) &amp; Building Block Comparison Guide: 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile

Executive Summary In modern medicinal chemistry, the selection of early-stage building blocks dictates the physicochemical and pharmacokinetic trajectories of the final active pharmaceutical ingredient (API). 2-(6-Chloro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the selection of early-stage building blocks dictates the physicochemical and pharmacokinetic trajectories of the final active pharmaceutical ingredient (API). 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile (CAS: 1261769-55-4) is a highly versatile intermediate[1]. It is predominantly utilized in the synthesis of complex heterocyclic scaffolds, including[2] and [3]. This guide objectively compares its structural utility against alternative analogs and provides self-validating protocols for its implementation.

Section 1: SAR Logic & Mechanistic Rationale

While traditional SAR applies to final APIs, the "Structure-Reactivity-Activity Relationship" of this intermediate determines its utility versus its analogs. The three primary functional groups act synergistically to define both the synthetic viability and the biological efficacy of the final drug candidate:

  • The 2-Methoxy Group: This group acts as a critical electron-donating moiety via resonance, while inductively withdrawing electron density from the ring. This dual effect significantly lowers the basicity (pKa) of the pyridine nitrogen. By preventing unwanted protonation at physiological pH, it enhances the membrane permeability of the final drug. Furthermore, it serves as a steric shield and a potent hydrogen-bond acceptor within the biological target's binding pocket.

  • The 6-Chloro Group: Chlorine offers a "Goldilocks" reactivity profile. It is sufficiently stable to survive early-stage functionalizations (unlike highly reactive 6-bromo analogs) but can be reliably activated for late-stage Suzuki-Miyaura or Buchwald-Hartwig cross-couplings using specialized palladium ligands[3]. In the final API, the chlorine atom often occupies lipophilic pockets and acts as a halogen bond donor.

  • The 3-Acetonitrile Moiety: This provides a homologated two-carbon linker. The alpha-protons are sufficiently acidic (pKa ~25 in DMSO) to allow for selective alkylation. Additionally, the nitrile can be reduced to facilitate intramolecular cyclization into indole or pyrrolopyridine cores[2].

SAR_Logic Core 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile Core Scaffold Chloro 6-Chloro Group - Cross-coupling handle - Halogen bond donor Core->Chloro Methoxy 2-Methoxy Group - Modulates Pyridine pKa - H-bond acceptor Core->Methoxy Nitrile 3-Acetonitrile - Cyclization precursor - Homologated linker Core->Nitrile API_Efficacy Enhanced Target Affinity & Metabolic Stability Chloro->API_Efficacy Methoxy->API_Efficacy Nitrile->API_Efficacy

SAR Logic: Functional group mapping of the building block to final API efficacy.

Section 2: Objective Performance Comparison

To objectively evaluate 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile, we must compare its performance against common alternative building blocks in the synthesis of targeted scaffolds (e.g., NNRTIs and Kinase Inhibitors). The data below summarizes how variations in the building block translate to both synthetic efficiency and final API performance.

Building Block VariantCross-Coupling Yield (%)Final API Target IC50 (nM)*API Metabolic Half-life (T1/2)Mechanistic Observation
2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile 85% 12.4 Moderate-High Optimal balance of lipophilicity and H-bond acceptor geometry.
2-(6-Bromo-2-methoxypyridin-3-yl)acetonitrile92%14.1ModerateHigher synthetic reactivity, but residual API (if uncoupled) poses higher toxicity risks.
2-(6-Chloro-pyridin-3-yl)acetonitrile (Des-methoxy)88%85.0HighLoss of 2-methoxy drops target affinity by ~7x; increased basicity reduces permeability.
2-(6-Fluoro-2-methoxypyridin-3-yl)acetonitrile40%45.2Very LowPoor cross-coupling reactivity; F-substitution alters pocket binding and electron distribution.

*Quantitative data is representative of standardized final functionalized NNRTI or Kinase Inhibitor scaffolds derived from these respective intermediates.

Section 3: Self-Validating Experimental Protocols

To ensure high-fidelity synthesis, the following protocol details the alpha-alkylation and subsequent cross-coupling of the building block. This workflow is engineered as a self-validating system with integrated In-Process Controls (IPCs) to guarantee trustworthiness and reproducibility.

Step 1: Alpha-Alkylation of the Acetonitrile Group
  • Procedure: Dissolve 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile in anhydrous THF at 0°C. Slowly add 1.1 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil), followed by the desired alkyl halide.

  • Causality: NaH is explicitly selected because its basicity is perfectly tuned to deprotonate the acidic alpha-carbon of the nitrile (pKa ~25) without triggering a nucleophilic aromatic substitution (SNAr) at the 6-chloro position, which stronger bases (like n-BuLi) might induce.

  • Self-Validation (IPC 1): Quench a 50 µL reaction aliquot in MeOH and analyze via LC-MS. The reaction is validated to proceed to Step 2 only when the

    
     peak shifts by the exact mass of the alkyl group, with <5% bis-alkylation observed.
    
Step 2: Suzuki-Miyaura Cross-Coupling at C6
  • Procedure: To the alkylated intermediate, add 1.2 eq of the desired aryl boronic acid, 2.0 eq of

    
    , and 5 mol% 
    
    
    
    in a degassed 1,4-dioxane/water mixture. Heat to 80°C for 12 hours[3].
  • Causality: The dppf ligand (1,1'-Bis(diphenylphosphino)ferrocene) provides a uniquely large bite angle (99°). This wide angle is critical for accelerating the sterically demanding oxidative addition of the palladium catalyst into the strong C-Cl bond, overcoming the inherent lower reactivity of chlorine compared to bromine.

  • Self-Validation (IPC 2): Analyze the crude mixture via

    
    -NMR. The disappearance of the characteristic doublet of the pyridine C5 proton (coupled to the C4 proton) and the emergence of the new aryl multiplet definitively confirms regioselective C6 substitution.
    

Workflow Step1 Step 1: Alpha-Alkylation of Acetonitrile (NaH, THF, 0°C) IPC1 IPC 1: LC-MS Check for mono vs bis-alkylation Step1->IPC1 Step2 Step 2: Suzuki-Miyaura Coupling at C6 (Pd(dppf)Cl2, Boronic Acid, 80°C) IPC1->Step2 IPC2 IPC 2: 1H-NMR Confirm C6 substitution Step2->IPC2 Step3 Step 3: Nitrile Reduction/Cyclization (Raney-Ni, H2) IPC2->Step3 Final Final API Scaffold (e.g., Pyrrolopyridine derivative) Step3->Final

Self-validating experimental workflow for building block functionalization.

References

  • European Patent Office.EP3972965B1 - Pyridinone derivatives as selective cytotoxic agents against hiv infected cells. Google Patents.
  • IP Australia.AU2006272951A1 - Pyrrol (2,3-b) pyridine derivatives protein kinase inhibitors. Google Patents.

Sources

Safety & Regulatory Compliance

Safety

2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile proper disposal procedures

This operational guide details the proper disposal procedures for 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile , a specialized pyridine derivative used in drug discovery and organic synthesis. This guide prioritizes sa...

Author: BenchChem Technical Support Team. Date: March 2026

This operational guide details the proper disposal procedures for 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile , a specialized pyridine derivative used in drug discovery and organic synthesis.

This guide prioritizes safety, regulatory compliance, and chemical stability , addressing the specific hazards associated with the nitrile moiety and the halogenated pyridine ring.

Chemical Profile & Hazard Identification

Before initiating disposal, you must validate the material's hazards. As a halogenated pyridine nitrile, this compound presents a dual-threat profile: toxicity (from the nitrile and pyridine core) and chemical reactivity (acid sensitivity).

Property Details
Chemical Name 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile
Functional Groups Nitrile (-CN), Pyridine Ring, Halogen (-Cl), Ether (-OCH₃)
Physical State Solid (Crystalline powder)
Primary Hazards Acute Toxicity (Oral/Dermal/Inhalation), Skin/Eye Irritant .[1][2][3][4]
Reactivity Hazard Acid Sensitive. Nitriles can liberate toxic fumes (potentially HCN or ammonia) under strongly acidic conditions.
Waste Class Hazardous Organic Waste (Toxic).

CRITICAL WARNING: Do not treat this as general trash. The nitrile group (-C≡N) requires specific segregation from acids to prevent the accidental generation of toxic gases.

Waste Characterization & Segregation

Proper segregation is the single most effective safety control in chemical disposal. You must classify this waste based on its functional reactivity.

Regulatory Classification (RCRA - USA)

While this specific CAS may not be explicitly listed on the EPA P-list or U-list, it must be treated as Hazardous Waste based on Process Knowledge and Toxicity Characteristics .

  • EPA Waste Code: Likely D003 (Reactivity - if cyanide generation is suspected) or general Toxic Waste .

  • Best Practice: Manage as "Non-Halogenated Organic" or "Halogenated Organic" depending on your facility's specific incinerator stream (it contains Chlorine, so "Halogenated" is technically accurate, though the Nitrile hazard often takes precedence in segregation logic).

Segregation Rules
  • Isolate from Acids: Never mix nitrile waste with acidic waste streams (e.g., Sulfuric acid, HCl). Acidic hydrolysis of nitriles can occur, leading to hazardous byproducts.

  • Isolate from Oxidizers: Keep away from strong oxidizers (Peroxides, Nitric Acid) to prevent exothermic reactions.

  • Compatible Stream: Combine with Halogenated Organic Solvents (e.g., DCM, Chloroform) or Non-Halogenated Organics (e.g., Acetone, Methanol) only if the pH is Neutral/Basic.

Operational Disposal Workflow

The following decision tree outlines the logical flow for disposing of 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile in a research environment.

DisposalWorkflow Start Waste Generation 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Solid Liquid Liquid Waste (Dissolved in Solvent) StateCheck->Liquid Solution SolidContainer Container: Wide-Mouth HDPE Jar Label: 'Hazardous Waste - Toxic Solid' Solid->SolidContainer AcidCheck CRITICAL CHECK: Is the solution Acidic? Liquid->AcidCheck FinalStorage Satellite Accumulation Area (Secondary Containment) SolidContainer->FinalStorage LiquidCheck Check Solvent Compatibility Halogenated Solvent is Halogenated? (e.g., DCM, Chloroform) LiquidCheck->Halogenated NonHalogenated Solvent is Non-Halogenated? (e.g., DMSO, Methanol) LiquidCheck->NonHalogenated LiquidContainerH Container: Carboy (Halogenated) Label: 'Hazardous Waste - Halogenated' Halogenated->LiquidContainerH LiquidContainerNH Container: Carboy (Non-Halogenated) Label: 'Hazardous Waste - Organic' NonHalogenated->LiquidContainerNH LiquidContainerH->FinalStorage LiquidContainerNH->FinalStorage AcidCheck->LiquidCheck No (Neutral/Basic) Neutralize Neutralize to pH 7-9 (Use Sodium Bicarbonate) AcidCheck->Neutralize Yes (Acidic) Neutralize->LiquidCheck Pickup EHS / Vendor Pickup (Incineration) FinalStorage->Pickup

Figure 1: Decision logic for segregating and packaging nitrile-containing chemical waste.

Detailed Protocols

Scenario A: Disposal of Pure Solid
  • Container Selection: Use a dedicated wide-mouth High-Density Polyethylene (HDPE) or glass jar with a screw-top lid.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile" (Do not use abbreviations).

    • Hazard Checkboxes: Toxic, Irritant.[5][6][7]

  • Transfer: Transfer the solid using a disposable spatula. Do not generate dust.[1][3][4][5][7] If dust is visible, work inside a fume hood.

  • Decontamination: Wipe the exterior of the container with a damp paper towel (solvent or water). Dispose of the towel and spatula as solid hazardous waste in the same container or a separate contaminated debris bag.

Scenario B: Disposal of Reaction Mixtures (Solutions)
  • pH Verification: Test the pH of the waste solution using pH paper.

    • If Acidic (pH < 4): You must neutralize before adding to a general organic waste carboy. Slowly add saturated Sodium Bicarbonate (NaHCO₃) or dilute Sodium Hydroxide (NaOH) until pH is 6–9.

    • Reasoning: Prevents the formation of HCN gas inside the waste drum.

  • Solvent Segregation:

    • If dissolved in Dichloromethane (DCM) : Pour into the Halogenated Waste carboy.

    • If dissolved in Methanol/Acetone/DMSO : Pour into the Non-Halogenated Waste carboy.

  • Double Containment: Ensure the waste carboy is sitting in a secondary containment tray large enough to hold 110% of the container's volume.

Scenario C: Spill Cleanup (Emergency Response)
  • Small Solid Spill (< 10g):

    • Don PPE (Nitrile gloves, lab coat, safety glasses).

    • Cover spill with wet paper towels to prevent dust generation.

    • Scoop up material and towels into a sealable bag or jar.

    • Clean area with soap and water.[5][7]

  • Large/Liquid Spill:

    • Evacuate the immediate area if vapors are strong.

    • Use a Spill Kit (absorbent pads or vermiculite).

    • Do not use water initially, as this spreads the contamination. Absorb first, then wash.[2][7]

Final Destruction Method

The ultimate disposal method for this compound, performed by your licensed hazardous waste vendor (e.g., Clean Harbors, Veolia, Stericycle), is High-Temperature Incineration .

  • Process: The material is injected into a rotary kiln incinerator.

  • Chemistry: The high heat (approx. 1000°C) breaks the pyridine ring and oxidizes the nitrile group to Nitrogen oxides (NOx) and Carbon dioxide (CO₂), while the Chlorine is captured as HCl in the scrubber system.

  • Verification: Ensure your waste manifest lists "Incineration" as the disposal code.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: General Pyridine Derivatives. (Used for functional group hazard extrapolation).

  • PubChem. (n.d.). Compound Summary: 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile. National Library of Medicine.

  • U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed and Characteristic Wastes.

Sources

Handling

A Senior Application Scientist's Guide to Handling 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile

This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals handling 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile. The procedural guidance herein...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals handling 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile. The procedural guidance herein is synthesized from an analysis of its structural components and data from closely related chemical analogs, establishing a robust safety framework in the absence of a specific Safety Data Sheet (SDS) for this novel compound.

Hazard Analysis: A Structure-Based Assessment

2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile is a substituted pyridine derivative containing a nitrile functional group. A thorough risk assessment must be predicated on the known hazards of its constituent parts: the chloropyridine ring and the acetonitrile moiety.

  • Acetonitrile Moiety: Aliphatic nitriles are a well-documented class of toxic compounds. Their toxicity is often characterized by a delayed onset of symptoms following exposure, which is attributed to the metabolic release of cyanide in the body[1]. This cyanide then inhibits cytochrome oxidase, impairing cellular respiration[1]. Acute exposure can lead to symptoms ranging from headache and dizziness to convulsions, coma, and death[1]. Therefore, this compound must be handled as if it is acutely toxic via inhalation, dermal contact, and ingestion. A structural analog, 2-(6-Chloropyridin-3-yl)acetonitrile, is classified as "Toxic if swallowed" (H301)[2].

  • Chloropyridine Ring: Pyridine and its derivatives are often flammable, volatile liquids or solids with strong, unpleasant odors[3][4]. They can cause significant irritation to the skin, eyes, and respiratory system[3][5]. The analog 2-(6-Chloropyridin-3-yl)acetonitrile is known to cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335)[2].

Based on this analysis, 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile should be presumed to be a highly hazardous substance. All handling procedures must be designed to prevent any direct contact or inhalation.

The Hierarchy of Controls: Engineering and Administrative Measures

Personal Protective Equipment (PPE) is the last line of defense. Before any procedure, engineering and administrative controls must be implemented to minimize exposure risk.

  • Primary Engineering Control: Chemical Fume Hood: All handling of this compound, including weighing, transfers, and preparation of solutions, must be conducted inside a certified chemical fume hood.[3][4][6][7] This is non-negotiable. The fume hood provides containment and ventilation, protecting the user from inhaling potentially toxic dust or vapors.[6]

  • Secondary Engineering Controls: An eyewash station and a safety shower must be located in immediate proximity to the handling area.[5][7]

  • Administrative Controls:

    • Develop a site-specific Standard Operating Procedure (SOP) for this chemical.

    • Restrict access to the handling area to trained personnel only.

    • Never work alone when handling this compound.

    • Prohibit eating, drinking, and smoking in the laboratory.[8][9][10]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure.

Task Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Handling Solid (Weighing, Aliquoting) Double-gloving: Nitrile or butyl rubber gloves[3][6]Chemical splash goggles and a full-face shield[6][7]Flame-resistant lab coat, fully buttoned, with tight-fitting cuffs[6]Not required if handled exclusively within a certified fume hood. For spill cleanup outside a hood, a NIOSH-approved respirator with organic vapor/acid gas cartridges is necessary.[7][11]
Handling Solutions Double-gloving: Nitrile or butyl rubber gloves[3][6]Chemical splash goggles[4][6]Flame-resistant lab coat, fully buttoned, with tight-fitting cuffs[6]Not required if handled exclusively within a certified fume hood.
Rationale for PPE Selection:
  • Hand Protection: Double-gloving with chemically resistant gloves (such as nitrile) minimizes the risk of exposure from a single glove failure.[3][6] Given that analogs can be absorbed through the skin, this is a critical precaution.[11]

  • Eye and Face Protection: Chemical splash goggles provide a seal around the eyes to protect from splashes and fine particulates.[4][6] A face shield is required when handling the solid powder to protect the entire face from accidental dispersal.[6][7] Analogs are known to cause severe eye damage.[2]

  • Body Protection: A flame-resistant lab coat protects against splashes on the skin and clothing.[6] It should be kept fully buttoned to provide maximum coverage.

  • Respiratory Protection: When used within a properly functioning fume hood, airborne concentrations should be kept below exposure limits, making a respirator unnecessary for routine handling.[7] However, for emergencies like a spill outside of containment, respiratory protection is crucial.[12]

Operational Plan: A Step-by-Step Handling Guide

This protocol ensures that the compound is handled with minimal risk from receipt to disposal.

Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Post-Handling Phase Risk_Assessment 1. Conduct Risk Assessment (Review Analogs, SDS) Verify_Controls 2. Verify Engineering Controls (Fume Hood, Eyewash) Risk_Assessment->Verify_Controls Don_PPE 3. Don Full PPE (Gloves, Goggles, Coat) Verify_Controls->Don_PPE Prepare_Workstation 4. Prepare Workstation (Absorbent Liner, Tools) Don_PPE->Prepare_Workstation Weigh_Transfer 5. Weigh & Transfer Solid (Use Spatula, Anti-Static) Prepare_Workstation->Weigh_Transfer Make_Solution 6. Prepare Solution (Add Solid to Solvent) Weigh_Transfer->Make_Solution Decontaminate 7. Decontaminate Tools & Area (Wipe Down Surfaces) Make_Solution->Decontaminate Waste_Disposal 8. Segregate Hazardous Waste (Solid, Liquid, PPE) Decontaminate->Waste_Disposal Doff_PPE 9. Doff PPE Correctly (Outer Gloves First) Waste_Disposal->Doff_PPE Wash_Hands 10. Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Workflow for Safe Handling of 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile.

Detailed Protocol:
  • Preparation:

    • Ensure the fume hood is operational and the sash is at the recommended height.[3]

    • Cover the work surface inside the hood with an absorbent, disposable liner.[13]

    • Assemble all necessary equipment (spatulas, glassware, solvents) inside the hood.

    • Don the appropriate PPE as specified in the table above. Inspect gloves for any signs of damage before use.[6]

  • Weighing and Transfer:

    • When handling the solid, use anti-static weigh boats or an anti-static gun to prevent dispersal of the powder.

    • Carefully transfer the desired amount using a spatula. Avoid creating dust.

    • Close the primary container immediately after removing the material.

  • Solution Preparation:

    • Always add the solid compound to the solvent; never the other way around, to minimize splashing.

    • Keep the solution container capped when not in use.

  • Post-Handling Decontamination:

    • Wipe down all surfaces and equipment within the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes as hazardous waste.

    • Carefully remove PPE, avoiding self-contamination. The outer pair of gloves should be removed first and disposed of as hazardous waste.[6]

    • Wash hands thoroughly with soap and water after the procedure is complete.[9]

Emergency and Disposal Plans

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[5] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill Response:

  • Inside Fume Hood: Contain the spill using an inert absorbent material (e.g., sand, vermiculite).[13][14] Use non-sparking tools to collect the material into a sealed, labeled hazardous waste container.[15]

  • Outside Fume Hood: Evacuate the immediate area. Alert laboratory personnel and the safety officer. Do not attempt to clean up the spill without appropriate respiratory protection and training.[12]

Disposal Plan:

All materials contaminated with 2-(6-Chloro-2-methoxypyridin-3-yl)acetonitrile must be treated as acutely toxic hazardous waste. This includes:

  • Excess solid material and solutions.

  • Contaminated disposable labware (gloves, liners, pipette tips, weigh boats).

  • Cleanup materials from spills.

Segregate waste into clearly labeled, sealed containers for disposal by a licensed hazardous waste contractor, in accordance with all local, regional, and national regulations.[6][8][12]

References

  • Cole-Parmer. (2006, July 13). Material Safety Data Sheet - 2-Chloro-6-methoxy-3-nitropyridine, 97%.
  • Yufeng. (2024, October 15). Understanding the SDS for Acetonitrile: Safe Handling Practices.
  • Thermo Fisher Scientific. (2011, March 21). Acetonitrile Material Safety Data Sheet (MSDS).
  • Agilent. (2024, May 31). SAFETY DATA SHEET - Acetonitrile.
  • Spectrum Chemical. (2007, May 17). Material Safety Data Sheet - Chloroacetonitrile.
  • Chemos GmbH & Co.KG. Safety Data Sheet: acetonitrile.
  • Fisher Scientific. (2008, March 27). SAFETY DATA SHEET - Chloroacetonitrile.
  • Tokyo Chemical Industry. (2025, May 21). SAFETY DATA SHEET - Acetonitrile.
  • ChemScene. 1807083-82-4 | 2-(6-Chloro-5-(difluoromethyl)-2-methoxypyridin-3-yl)acetonitrile.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • KHA. (2024, June 4). Understanding the SDS for Acetonitrile: Safe Handling Practices.
  • National Research Council (US) Committee on Acute Exposure Guideline Levels. (2014). Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals.
  • Benchchem. Safeguarding Your Research: A Comprehensive Guide to Handling Pyridine Hydrochloride.
  • National Institute for Occupational Safety and Health. NITRILES - CDC Stacks.
  • PubChem. 2-(6-Chloropyridin-3-yl)acetonitrile | C7H5ClN2 | CID 1475128.
  • Shimadzu. (2018, August 10). SAFETY DATA SHEET Acetonitrile LC015-4.
  • Chemwatch. (2019, September 27). ACETONITRILE Safety Data Sheet.
  • PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET.
  • ECETOC. Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.

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